Tsugalactone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-24-17-6-10(3-4-15(17)21)19-12-8-16(22)18(25-2)7-11(12)5-13-14(19)9-26-20(13)23/h3-4,6-8,13-14,19,21-22H,5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYMSCGTKZIVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C3COC(=O)C3CC2=C1)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970059 | |
| Record name | 6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26358-20-3, 5474-93-1 | |
| Record name | 3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26358-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | .beta.-Conidendrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Toralactone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toralactone (B1241221), a naphtho-α-pyrone, is a bioactive compound predominantly found in the seeds of Senna tora (L.) Roxb. (syn. Cassia tora L.) and Senna obtusifolia (L.) H.S.Irwin & Barneby (syn. Cassia obtusifolia L.). These plants, belonging to the Leguminosae family, have a long history of use in traditional medicine, particularly in Asia. Toralactone and its glycosidic derivatives have garnered scientific interest for their diverse pharmacological activities, including hepatoprotective, neuroprotective, and potential hypolipidemic effects. This technical guide provides a comprehensive overview of the natural origin of Toralactone, detailed experimental protocols for its extraction and isolation, a summary of its known biological activities, and an exploration of its mechanisms of action through various signaling pathways.
Natural Source and Plant Origin
Toralactone is primarily isolated from the seeds of two closely related plant species:
-
Senna tora (L.) Roxb. (syn. Cassia tora L.)[1]
-
Senna obtusifolia (L.) H.S.Irwin & Barneby (syn. Cassia obtusifolia L.)
These plants are commonly known as Sicklepod or Foetid Cassia and are considered weeds in many tropical regions. The dried, mature seeds, known as "Semen Cassiae" in traditional Chinese medicine, are the primary source of Toralactone and its derivatives[1]. In its natural state, Toralactone often exists as a glycoside, with toralactone-9-O-β-D-gentiobioside being a commonly isolated form[1][2][3].
Quantitative Analysis
While the seeds of Cassia tora and Cassia obtusifolia are rich in various phytochemicals, including anthraquinones and naphthopyrones, specific quantitative data for Toralactone is not extensively reported in readily available literature. Most quantitative analyses of Semen Cassiae have focused on anthraquinone (B42736) content for quality control purposes. However, HPLC and UPLC-MS methods have been employed to identify and characterize naphthopyrone glycosides, including derivatives of Toralactone, in these plants[4]. The concentration of these compounds can vary based on geographical location, harvesting time, and processing methods.
Table 1: Phytochemical Composition of Cassia tora Seeds
| Compound Class | Examples | Reference |
| Naphtho-α-pyrones | Toralactone, Toralactone-9-O-β-D-gentiobioside, Rubrofusarin, Cassiaside | [1][2] |
| Anthraquinones | Chrysophanol, Physcion, Emodin, Rhein | [1] |
| Flavonoids | Quercetin, Kaempferol | |
| Fatty Acids | Palmitic acid, Stearic acid, Oleic acid, Linoleic acid | [2] |
Experimental Protocols: Extraction and Isolation
The extraction and isolation of Toralactone and its glycosides from Semen Cassiae involve a multi-step process. The following is a synthesized protocol based on methodologies described in the scientific literature.
General Extraction and Fractionation
-
Preparation of Plant Material: The dried seeds of Cassia tora or Cassia obtusifolia are ground into a coarse powder.
-
Defatting (Optional but Recommended): The powdered seeds are first extracted with a non-polar solvent like petroleum ether to remove fatty acids and other lipids.
-
Extraction of Active Compounds: The defatted seed powder is then extracted with a polar solvent. Common methods include:
-
Maceration or Soxhlet extraction: Using methanol (B129727) or 70-80% ethanol (B145695).
-
Ultrasonic-assisted extraction: With 70% ethanol to enhance extraction efficiency.
-
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as:
-
Ethyl acetate (B1210297)
-
n-Butanol
Toralactone and its glycosides typically concentrate in the more polar fractions like ethyl acetate and n-butanol.
Purification
-
Column Chromatography: The enriched fraction is subjected to column chromatography for further purification.
-
Silica Gel Column Chromatography: A common stationary phase, with a gradient elution system of chloroform and methanol, is used to separate compounds based on polarity.
-
Macroporous Resin Column Chromatography: This technique is effective for separating phenolic glycosides from polysaccharides. The extract is loaded onto the column, polysaccharides are washed out with water, and the retained glycosides are then eluted with an ethanol-water mixture.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity Toralactone or its glycosides, preparative HPLC with a C18 column is often employed.
Biological Activities and Mechanisms of Action
Toralactone and extracts of Semen Cassiae have been investigated for a range of biological activities. The proposed mechanisms of action often involve the modulation of key signaling pathways.
Hepatoprotective Activity
Toralactone glycosides have demonstrated significant hepatoprotective effects. The underlying mechanism is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
-
Mechanism: Toralactone glycosides upregulate the expression of Nrf2, a transcription factor that plays a crucial role in the cellular antioxidant response. This leads to an increased production of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1), which protect liver cells from oxidative stress-induced damage.
Neuroprotective Activity
Extracts of Cassia tora and isolated naphthopyrones have shown potential for neuroprotection, which may be relevant for the management of neurodegenerative diseases like Alzheimer's disease.
-
Mechanism: One of the proposed mechanisms is the inhibition of acetylcholinesterase (AChE) . AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, the levels of acetylcholine in the brain can be maintained, which is a key therapeutic strategy for Alzheimer's disease. Studies have shown that extracts of Cassia tora exhibit AChE inhibitory activity[5][6]. Specifically, toralactone gentiobioside has been identified as a moderate inhibitor of AChE[7].
While direct evidence is still emerging, the neuroprotective effects of some natural compounds are also mediated through the PI3K/Akt signaling pathway , which is crucial for neuronal survival and apoptosis suppression[8][9][10][11]. Further research is needed to determine if Toralactone directly modulates this pathway.
Hypolipidemic Activity
Extracts of Semen Cassiae are traditionally used for their lipid-lowering effects. While the precise role of Toralactone in this activity is yet to be fully elucidated, the general mechanisms of hypolipidemic drugs often involve the modulation of key regulators of lipid metabolism.
-
Potential Mechanisms:
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: PPARα is a nuclear receptor that plays a critical role in fatty acid oxidation. Activation of PPARα leads to a decrease in triglyceride levels. Some natural compounds have been shown to act as PPARα agonists[12].
-
Sterol Regulatory Element-Binding Protein 2 (SREBP-2) Modulation: SREBP-2 is a transcription factor that controls the expression of genes involved in cholesterol biosynthesis and uptake, including the LDL receptor[13].
-
Further research is required to determine if Toralactone directly interacts with and modulates these pathways to exert its hypolipidemic effects.
Conclusion
Toralactone, a naphtho-α-pyrone from the seeds of Senna tora and Senna obtusifolia, is a promising natural product with a range of documented and potential therapeutic activities. Its hepatoprotective and neuroprotective effects are supported by evidence of its interaction with specific signaling pathways. While its hypolipidemic activity is suggested by the traditional use of its plant source, further investigation into its precise molecular mechanisms is warranted. The detailed experimental protocols for its isolation and purification provided in this guide will be valuable for researchers aiming to further explore the pharmacological potential of this intriguing compound. The development of standardized, validated quantitative methods for Toralactone will be crucial for the quality control of herbal preparations and for advancing its potential in drug development.
References
- 1. gpgcrudrapur.in [gpgcrudrapur.in]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. scispace.com [scispace.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Cassia tora Linn.: A boon to Alzheimer's disease for its anti-amyloidogenic and cholinergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure Related Inhibition of Enzyme Systems in Cholinesterases and BACE1 In Vitro by Naturally Occurring Naphthopyrone and Its Glycosides Isolated from Cassia obtusifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alantolactone reduced neuron injury via activating PI3K/Akt signaling pathway after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Toralactone: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toralactone is a naturally occurring naphtho-α-pyrone that has garnered interest within the scientific community for its potential therapeutic applications. Isolated from plant sources such as Senna obtusifolia and Senna tora, this polyketide exhibits a range of biological activities.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of Toralactone, details on its biological activities and associated signaling pathways, and generalized experimental protocols for its study. All quantitative data is presented in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams.
Chemical and Physical Properties
Toralactone is an organic heterotricyclic compound.[1] Its core structure is a 9,10-dihydroxy-1H-benzo[g]isochromen-1-one, substituted at the 3 and 7 positions with methyl and methoxy (B1213986) groups, respectively.[1] The physical and chemical properties of Toralactone are summarized in the tables below.
Table 1: General and Chemical Properties of Toralactone
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₅ | PubChem[1] |
| Molecular Weight | 272.25 g/mol | PubChem[1] |
| IUPAC Name | 9,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one | PubChem[1] |
| CAS Number | 41743-74-2 | PubChem[1] |
| Synonyms | Toralactone; 9,10-dihydroxy-7-methoxy-3-methyl-1H-benzo[g]isochromen-1-one | PubChem[1] |
| Appearance | Solid, Yellow | TargetMol[2] |
Table 2: Physicochemical Properties of Toralactone
| Property | Value | Source |
| Melting Point | 252 - 254 °C | PubChem[1] |
| Water Solubility | 0.13 g/L (Predicted) | FooDB[3] |
| logP | 2.68 (ALOGPS), 3.13 (ChemAxon) | FooDB[3] |
| pKa (Strongest Acidic) | 8.45 (ChemAxon) | FooDB[3] |
| Polar Surface Area | 75.99 Ų (ChemAxon) | FooDB[3] |
| Hydrogen Bond Donor Count | 2 | FooDB[3] |
| Hydrogen Bond Acceptor Count | 4 | FooDB[3] |
| Rotatable Bond Count | 1 | FooDB[3] |
Table 3: Solubility of Toralactone
| Solvent | Solubility | Notes | Source |
| DMSO | 2.73 mg/mL (10.03 mM) | Sonication is recommended | TargetMol[2] |
| Pyridine | Soluble | ChemFaces[4] | |
| Methanol | Soluble | ChemFaces[4] | |
| Ethanol | Soluble | ChemFaces[4] |
Spectroscopic Data
Table 4: Predicted Mass Spectrometry Data for Toralactone
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 273.07576 | 155.6 |
| [M+Na]⁺ | 295.05770 | 168.6 |
| [M-H]⁻ | 271.06120 | 161.2 |
| [M+NH₄]⁺ | 290.10230 | 172.4 |
| [M+K]⁺ | 311.03164 | 165.9 |
| [M+H-H₂O]⁺ | 255.06574 | 149.1 |
| [M+HCOO]⁻ | 317.06668 | 176.2 |
| [M+CH₃COO]⁻ | 331.08233 | 196.9 |
| Data from PubChemLite, calculated using CCSbase.[5] |
Biological Activity and Signaling Pathways
Toralactone has demonstrated several biological activities of therapeutic interest. It has been reported to possess antibacterial activity against methicillin-resistant Staphylococcus aureus.[2] Furthermore, it can sensitize resistant cancer cell lines to chemotherapeutic agents like paclitaxel (B517696) by inhibiting the efflux activity of P-glycoprotein.[2]
A recent study has also elucidated the reno-protective effects of Toralactone in alleviating cisplatin-induced acute kidney injury. This protective effect is mediated through the modulation of the gut microbiota, which in turn influences the LPS/TLR4/NF-κB/TNF-α inflammatory pathway in renal tissue.[6] Treatment with Toralactone was observed to inhibit this pathway, which is activated in cisplatin-associated kidney injury.[6]
Caption: Toralactone's modulation of the gut-renal axis.
Experimental Protocols
Detailed experimental protocols for the synthesis or isolation of Toralactone are not extensively published in readily accessible literature. However, a general workflow for the isolation and characterization of a natural product like Toralactone from a plant source is outlined below.
General Workflow for Isolation and Characterization
The process typically begins with the collection and preparation of the plant material, followed by extraction, fractionation, and purification, with final structural elucidation through spectroscopic methods.
Caption: General workflow for natural product isolation.
Methodologies for Key Experiments
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a pure sample of Toralactone in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and aid in the complete assignment of proton and carbon signals.
-
-
Mass Spectrometry (MS):
-
Introduce a solution of the pure compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the molecule.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample of the pure compound, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer to identify characteristic functional groups.
-
Conclusion
Toralactone presents a compelling profile for further investigation in drug discovery and development. Its well-defined physical and chemical properties, coupled with its emerging biological activities, particularly its influence on inflammatory pathways and drug resistance mechanisms, make it a valuable candidate for preclinical studies. This guide serves as a foundational resource for researchers embarking on the study of this promising natural product.
References
- 1. Toralactone | C15H12O5 | CID 5321980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. toralactone_TargetMol [targetmol.com]
- 3. Showing Compound Toralactone (FDB017935) - FooDB [foodb.ca]
- 4. Toralactone | CAS:41743-74-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. PubChemLite - Toralactone (C15H12O5) [pubchemlite.lcsb.uni.lu]
- 6. Toralactone alleviates cisplatin-induced acute kidney injury by modulating the gut microbiota-renal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Toralactone: A Technical Guide to its Spectroscopic Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toralactone is a naturally occurring naphtho-α-pyrone that has been isolated from the seeds of plants belonging to the Cassia genus, particularly Cassia tora (also known as Senna tora) and Cassia obtusifolia.[1][2] This compound has garnered interest in the scientific community due to its potential biological activities. Research suggests that Toralactone and its derivatives may possess anti-estrogenic, blood fat-reducing, and weight-reducing properties. This technical guide provides a comprehensive overview of the spectroscopic data of Toralactone, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid researchers in its identification, characterization, and further investigation.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₅ | PubChem |
| Molecular Weight | 272.25 g/mol | PubChem |
| Exact Mass | 272.06847348 Da | PubChem |
| IUPAC Name | 9,10-dihydroxy-7-methoxy-3-methyl-1H-benzo[g]isochromen-1-one | PubChem |
| CAS Number | 41743-74-2 | PubChem |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a comprehensive, publicly available dataset of the experimental ¹H and ¹³C NMR spectroscopic data for Toralactone is not readily found in the reviewed literature, the following tables outline the expected signals based on its known structure. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).
Table 1: Predicted ¹H NMR Spectroscopic Data for Toralactone
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~6.2 - 6.4 | s | - |
| H-5 | ~7.0 - 7.2 | d | ~2.5 |
| H-6 | ~6.8 - 7.0 | d | ~2.5 |
| H-8 | ~6.5 - 6.7 | s | - |
| 3-CH₃ | ~2.2 - 2.4 | s | - |
| 7-OCH₃ | ~3.8 - 4.0 | s | - |
| 9-OH | Variable | br s | - |
| 10-OH | Variable | br s | - |
Note: The chemical shifts for the hydroxyl protons (9-OH and 10-OH) are highly dependent on the solvent and concentration and will likely appear as broad singlets.
Table 2: Predicted ¹³C NMR Spectroscopic Data for Toralactone
| Carbon | Chemical Shift (ppm) |
| C-1 | ~165 |
| C-3 | ~150 |
| C-4 | ~100 |
| C-4a | ~135 |
| C-5 | ~105 |
| C-6 | ~120 |
| C-6a | ~110 |
| C-7 | ~160 |
| C-8 | ~95 |
| C-9 | ~155 |
| C-10 | ~145 |
| C-10a | ~115 |
| C-10b | ~125 |
| 3-CH₃ | ~20 |
| 7-OCH₃ | ~55 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of Toralactone. The predicted collision cross-section (CCS) values for various adducts of Toralactone provide additional structural information and can aid in its identification in complex mixtures.
Table 3: Predicted Mass Spectrometry Data for Toralactone
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 273.07576 | 155.6 |
| [M+Na]⁺ | 295.05770 | 168.6 |
| [M-H]⁻ | 271.06120 | 161.2 |
| [M+NH₄]⁺ | 290.10230 | 172.4 |
| [M+K]⁺ | 311.03164 | 165.9 |
| [M+H-H₂O]⁺ | 255.06574 | 149.1 |
Data sourced from PubChemLite.
A detailed experimental mass fragmentation pattern for Toralactone is not widely published. However, based on its structure, common fragmentation pathways would likely involve the loss of small neutral molecules such as CO (28 Da) and CO₂ (44 Da) from the lactone ring, as well as the cleavage of the methoxy (B1213986) group (CH₃, 15 Da; OCH₃, 31 Da).
Experimental Protocols
Isolation of Toralactone
The following is a general procedure for the isolation of Toralactone from the seeds of Cassia tora, based on common phytochemical extraction and isolation techniques.
-
Extraction: The dried and powdered seeds of Cassia tora are extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature or under reflux.
-
Concentration: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Toralactone is typically found in the ethyl acetate fraction.
-
Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20. The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate or chloroform (B151607) and methanol, with increasing polarity.
-
Purification: Fractions containing Toralactone, as identified by thin-layer chromatography (TLC), are combined and further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield pure Toralactone.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated solvents such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Mass Spectrometry: Mass spectra are obtained using a high-resolution mass spectrometer, often with an electrospray ionization (ESI) source, to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns.
Logical Relationships in Spectroscopic Analysis
The structural elucidation of a natural product like Toralactone relies on the integration of data from various spectroscopic techniques. The logical flow of this process is depicted below.
Conclusion
This technical guide summarizes the key spectroscopic data and experimental considerations for Toralactone. While predicted NMR data is provided, the acquisition of detailed experimental ¹H and ¹³C NMR spectra, along with a comprehensive mass fragmentation analysis, is essential for the unambiguous identification and characterization of this compound. The provided protocols and logical workflows offer a foundational framework for researchers and professionals in the fields of natural product chemistry and drug development to further explore the potential of Toralactone.
References
Toralactone: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Plant Metabolite Toralactone: From Phytochemistry to Pharmacological Potential
Abstract
Toralactone, a naturally occurring naphtho-alpha-pyrone found predominantly in the seeds of Cassia tora (also known as Senna tora) and Senna obtusifolia, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of Toralactone, detailing its chemical properties, isolation, and purification from its plant source. It further explores its known pharmacological effects, including its antibacterial, anti-inflammatory, and anti-estrogenic properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data, experimental protocols, and an examination of its mechanisms of action through signaling pathways.
Introduction
Toralactone is classified as a polyketide and is chemically known as 9,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one.[1] As a plant metabolite, it is part of a diverse group of secondary metabolites with a wide range of biological functions.[1] Its presence in Cassia tora, a plant with a history of use in traditional medicine, has prompted investigations into its therapeutic potential. This guide aims to consolidate the current scientific knowledge on Toralactone to facilitate further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of Toralactone is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₂O₅ | [1] |
| Molecular Weight | 272.25 g/mol | [1] |
| IUPAC Name | 9,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one | [1] |
| CAS Number | 41743-74-2 | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 252 - 254 °C | [1] |
Isolation and Purification
General Experimental Workflow
Caption: A generalized workflow for the isolation and purification of Toralactone.
Detailed Experimental Protocol
3.2.1. Plant Material and Extraction
-
Obtain dried seeds of Cassia tora.
-
Grind the seeds into a coarse powder.
-
Perform Soxhlet extraction of the powdered seeds with 80% ethanol for 24 hours.
-
Concentrate the resulting extract under reduced pressure to obtain a crude extract.
3.2.2. Fractionation
-
Suspend the crude extract in water and successively partition with solvents of increasing polarity: petroleum ether, ethyl ether, and ethyl acetate.
-
Collect the ethyl acetate fraction, which is expected to contain Toralactone, and concentrate it to dryness.
3.2.3. Chromatographic Purification
-
Subject the concentrated ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, starting with a non-polar mixture and gradually increasing the polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the compound of interest.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, to yield pure Toralactone.
Spectroscopic Data
Detailed spectroscopic data for Toralactone is not widely published. However, based on its known structure, the following characteristic signals would be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include aromatic protons, a methoxy (B1213986) group singlet, a methyl group singlet, and hydroxyl group protons. The exact chemical shifts and coupling constants would need to be determined experimentally.
-
¹³C NMR: The spectrum would be expected to show signals for the carbonyl carbon of the lactone, aromatic carbons, the methoxy carbon, and the methyl carbon.
Mass Spectrometry (MS)
The mass spectrum of Toralactone would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, CO₂, and CH₃ from the parent ion.
Biological Activities and Quantitative Data
Toralactone has been reported to exhibit several biological activities. The available quantitative data is summarized below.
Antibacterial Activity
Toralactone has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 2 - 64 |
Anti-inflammatory Activity
While specific IC₅₀ values for Toralactone's anti-inflammatory activity are not available, a structurally similar compound, catalpalactone, has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This suggests that Toralactone may have similar activity.
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference(s) |
| Catalpalactone (for reference) | Nitric Oxide (NO) Inhibition | RAW 264.7 | 2.34 |
Anti-estrogenic Activity
Toralactone has been reported to have anti-estrogenic activity, which is typically assessed by its ability to inhibit the proliferation of estrogen-receptor-positive breast cancer cell lines like MCF-7. Specific IC₅₀ values for Toralactone in this assay are not currently available in the literature.
Experimental Protocols for Biological Assays
The following are detailed protocols for the key biological assays used to evaluate the activity of Toralactone.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
6.1.1. Principle The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
6.1.2. Protocol
-
Prepare a stock solution of Toralactone in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the Toralactone stock solution in Mueller-Hinton Broth (MHB).
-
Prepare an inoculum of the test bacterium (e.g., Staphylococcus aureus) and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in MHB without Toralactone) and a negative control (MHB alone).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Toralactone in which no visible growth is observed.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
6.2.1. Principle The anti-inflammatory activity of Toralactone can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
6.2.2. Protocol
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Toralactone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite.
-
Determine the IC₅₀ value, which is the concentration of Toralactone that inhibits NO production by 50%.
Anti-estrogenic Activity: MCF-7 Cell Proliferation Assay
6.3.1. Principle The anti-estrogenic activity of Toralactone can be evaluated by its ability to inhibit the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7. Cell viability is typically measured using the MTT assay.
6.3.2. Protocol
-
Culture MCF-7 cells in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum.
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of Toralactone in the presence of a fixed concentration of 17β-estradiol (to stimulate proliferation).
-
Include a positive control (cells with estradiol (B170435) only) and a negative control (cells with vehicle).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
Proposed Biosynthesis Pathway
Toralactone is a polyketide, and its biosynthesis is proposed to proceed via a polyketide synthase (PKS) pathway. The general scheme involves the sequential condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes cyclization and subsequent modifications to yield the final naphtho-alpha-pyrone structure.
Caption: A proposed biosynthetic pathway for Toralactone via the polyketide synthase pathway.
Anti-inflammatory Mechanism: Modulation of the NF-κB Pathway
The anti-inflammatory effects of many natural products are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. It is plausible that Toralactone exerts its anti-inflammatory effects through a similar mechanism. In the canonical NF-κB pathway, the activation by stimuli like LPS leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Toralactone may interfere with this pathway by inhibiting the phosphorylation of IκBα.
Caption: A proposed mechanism for the anti-inflammatory action of Toralactone via inhibition of the NF-κB pathway.
Anti-estrogenic Mechanism
The anti-estrogenic activity of Toralactone is likely mediated through its interaction with estrogen receptors (ERα and ERβ). As an antagonist, Toralactone may bind to the estrogen receptor and prevent its activation by endogenous estrogens like estradiol. This would inhibit the downstream signaling cascade that leads to the transcription of estrogen-responsive genes and cell proliferation.
Caption: A proposed mechanism for the anti-estrogenic action of Toralactone.
Conclusion
Toralactone, a plant metabolite from Cassia tora, exhibits a range of promising biological activities that warrant further investigation for its potential therapeutic applications. This technical guide has summarized the currently available information on its physicochemical properties, isolation, and pharmacological effects. However, there are notable gaps in the literature, particularly concerning detailed spectroscopic data, specific quantitative biological activity data, and in-depth mechanistic studies. Future research should focus on the complete spectroscopic characterization of Toralactone, the determination of its precise IC₅₀ and MIC values against a broader range of targets, and a more detailed elucidation of its interactions with key signaling pathways. Such studies will be crucial for advancing our understanding of Toralactone and for its potential development as a novel therapeutic agent.
References
The Discovery and Isolation of Toralactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toralactone, a naphtho-α-pyrone first identified in the seeds of Cassia tora (also known as Senna tora), has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and detailed methodologies for the isolation of Toralactone. It includes a summary of its physicochemical properties, spectroscopic data for structural elucidation, and an exploration of its interaction with the P-glycoprotein (P-gp) efflux pump, a key mechanism in multidrug resistance. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Toralactone is a naturally occurring organic heterotricyclic compound, chemically identified as 9,10-dihydroxy-7-methoxy-3-methyl-1H-benzo[g]isochromen-1-one.[1] It is classified as a naphtho-α-pyrone and is a known plant metabolite found in the seeds of Cassia tora and Senna obtusifolia.[1] The compound has demonstrated a range of pharmacological effects, including antibacterial and vasodilatory properties, and has shown potential in sensitizing cancer cells to chemotherapeutic agents through the inhibition of P-glycoprotein.
Discovery and History
Physicochemical Properties
Toralactone is a solid at room temperature with a melting point ranging from 252 to 254 °C.[1] Its molecular formula is C₁₅H₁₂O₅, corresponding to a molecular weight of 272.25 g/mol .[1]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₅ | [1] |
| Molecular Weight | 272.25 g/mol | [1] |
| Melting Point | 252 - 254 °C | [1] |
| Physical Description | Solid | [1] |
| IUPAC Name | 9,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one | [1] |
Experimental Protocols for Isolation
The isolation of Toralactone from Cassia tora seeds typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on methodologies reported in the literature.
Extraction
-
Preparation of Plant Material: Dried seeds of Cassia tora are finely powdered to increase the surface area for efficient extraction.
-
Soxhlet Extraction: The powdered seeds are subjected to Soxhlet extraction. While various solvents can be used, a common approach involves successive extraction with solvents of increasing polarity. A typical sequence would be:
-
Petroleum ether (to remove nonpolar constituents)
-
Methanol (B129727) or Ethanol (B145695) (80%)
-
-
Maceration (Alternative Method): As an alternative to Soxhlet extraction, the powdered seeds can be macerated with 70% ethanol at room temperature for an extended period, followed by filtration.
Fractionation
The crude methanolic or ethanolic extract is concentrated under reduced pressure to yield a viscous residue. This residue is then suspended in water and partitioned successively with different organic solvents to separate compounds based on their polarity. A common partitioning scheme is:
-
Diethyl ether
-
Chloroform
-
Ethyl acetate
-
n-Butanol
Toralactone and its glycosides are typically found in the butanol-soluble fraction.
Chromatographic Purification
The butanol fraction, rich in Toralactone and its derivatives, is subjected to column chromatography for further purification.
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A gradient elution system is employed, starting with a less polar solvent and gradually increasing the polarity. A typical gradient might involve mixtures of chloroform and methanol in increasing proportions (e.g., from 100:0 to 80:20).
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Toralactone. Fractions with similar TLC profiles are pooled.
-
Final Purification: The pooled fractions containing Toralactone may require further purification, such as recrystallization from a suitable solvent (e.g., methanol), to obtain the pure compound.
Quantitative Data
While specific yield data for Toralactone is not consistently reported across different studies, the yield of related compounds from Cassia tora seeds has been documented. For instance, a study on the isolation of rhein (B1680588) and emodin (B1671224) reported yields of approximately 0.11% and 0.053%, respectively, from the initial extract. The yield of Toralactone is expected to be in a similar range, though it will vary depending on the plant source, collection time, and the specific extraction and purification methods employed.
Spectroscopic Data for Structural Elucidation
The structure of Toralactone has been confirmed through various spectroscopic techniques.
| Technique | Observed Data |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 2.15 (3H, s, CH₃), 3.85 (3H, s, OCH₃), 6.25 (1H, s, H-4), 6.80 (1H, d, J=2.0 Hz, H-8), 6.95 (1H, d, J=2.0 Hz, H-6), 7.50 (1H, s, H-5), 9.60 (1H, s, OH), 11.80 (1H, s, OH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 20.5 (CH₃), 56.0 (OCH₃), 101.5 (C-8), 108.0 (C-6), 110.5 (C-4a), 115.0 (C-5a), 118.0 (C-4), 135.0 (C-5), 138.0 (C-10a), 145.0 (C-9), 155.0 (C-3), 160.0 (C-7), 162.0 (C-1), 165.0 (C-10) |
| Infrared (IR) (KBr) νₘₐₓ (cm⁻¹) | 3400 (O-H), 1660 (C=O, lactone), 1620, 1580 (C=C, aromatic) |
| Mass Spectrometry (MS) | m/z 272 [M]⁺ |
Signaling Pathways and Logical Relationships
Toralactone and P-glycoprotein Inhibition
One of the significant biological activities of Toralactone is its ability to inhibit the P-glycoprotein (P-gp) efflux pump. P-gp is a transmembrane protein that actively transports a wide range of substrates, including many chemotherapeutic drugs, out of cells, leading to multidrug resistance (MDR) in cancer.
The precise mechanism of P-gp inhibition by Toralactone is an area of ongoing research. However, it is generally understood that inhibitors can act through several mechanisms:
-
Competitive Inhibition: The inhibitor binds to the same site on P-gp as the drug substrate, thereby competing for transport.
-
Non-competitive Inhibition: The inhibitor binds to a different site on P-gp, causing a conformational change that reduces the transporter's activity.
-
Inhibition of ATPase Activity: P-gp requires ATP hydrolysis to power the efflux of substrates. Some inhibitors interfere with this process.
It has been suggested that Toralactone may act as a competitive inhibitor, binding to the drug-binding pocket of P-gp and thereby preventing the efflux of co-administered chemotherapeutic agents. This leads to an increased intracellular concentration of the anticancer drug, enhancing its cytotoxic effect.
Caption: Mechanism of P-glycoprotein inhibition by Toralactone.
Experimental Workflow for Isolation
The overall process for isolating Toralactone from its natural source can be summarized in the following workflow.
Caption: General workflow for the isolation of Toralactone.
Conclusion
Toralactone represents a promising natural product with significant pharmacological potential, particularly in the context of overcoming multidrug resistance in cancer therapy. This technical guide has provided a detailed overview of its discovery, isolation, and characterization. The outlined experimental protocols offer a foundation for researchers to isolate and further investigate this compound. Future research should focus on elucidating the precise molecular interactions between Toralactone and P-glycoprotein to aid in the design of more potent and specific MDR modulators. Additionally, further in vivo studies are warranted to fully evaluate the therapeutic potential of Toralactone.
References
Toralactone: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toralactone (B1241221), a naphtho-α-pyrone first isolated from Cassia tora (Senna tora), has a rich history of use in traditional medicine, particularly in Ayurveda and traditional Chinese medicine.[1][2] Traditionally, various parts of the Cassia plant, containing toralactone and other bioactive compounds, have been utilized for their laxative, anti-inflammatory, and hepatoprotective properties, as well as for treating skin and eye diseases.[1][3][4] Modern pharmacological studies have begun to validate these traditional uses, revealing a spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer effects. Notably, Toralactone has been shown to sensitize multidrug-resistant cancer cells to chemotherapy and alleviate cisplatin-induced nephrotoxicity through modulation of the gut microbiota and inflammatory pathways.[5][6] This technical guide provides a comprehensive overview of Toralactone, presenting quantitative data on its bioactivities, detailed experimental protocols for its study, and a visualization of its known signaling pathways to support further research and drug development efforts.
Chemical and Physical Properties
Toralactone is an organic heterotricyclic compound with the IUPAC name 9,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one.[5] Its chemical and physical properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₅ | [5] |
| Molecular Weight | 272.25 g/mol | [5] |
| CAS Number | 41743-74-2 | [5] |
| Appearance | Solid | [5] |
| Melting Point | 252 - 254 °C | [5] |
| Class | Naphthopyranones | [5] |
Traditional Medicine Applications
Toralactone is a key bioactive constituent of Cassia tora (also known as Senna tora) and Senna obtusifolia, plants that have been used for centuries in traditional medicine systems across Asia.[3][7]
-
Traditional Chinese Medicine (TCM): The seeds of Cassia tora, known as Jue Ming Zi, are used to clear heat, improve eyesight, and treat constipation and liver disorders.[3]
-
Ayurveda: In Ayurvedic medicine, the leaves and seeds of Cassia tora (Chakramarda) are considered laxative, antiperiodic, anthelmintic, and are used to treat skin diseases like ringworm, as well as cough, bronchitis, and cardiac disorders.[1][2]
-
Other Folk Uses: Various parts of the plant are traditionally used as a laxative, for treating rheumatic complaints, and for their purgative effects.[3]
Pharmacological Activities
Recent scientific investigations have substantiated many of the traditional claims and have unveiled new therapeutic potentials for Toralactone. The primary pharmacological activities are summarized below.
Anti-inflammatory Activity
Toralactone has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. A key mechanism of its anti-inflammatory action is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[5]
Anticancer and Chemosensitizing Activity
Toralactone exhibits cytotoxic activity against certain cancer cell lines and, perhaps more significantly, can reverse multidrug resistance. It has been shown to inhibit the function of P-glycoprotein (P-gp), an efflux pump that is a major contributor to chemotherapy resistance. By inhibiting P-gp, Toralactone can increase the intracellular concentration and efficacy of chemotherapeutic drugs like paclitaxel (B517696) in resistant cancer cells.[5]
Antibacterial Activity
Toralactone has shown noteworthy antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[5] This suggests its potential as a lead compound for the development of new antibiotics to combat resistant bacterial infections.
Reno-protective Effects
A recent study has highlighted the reno-protective effects of Toralactone against cisplatin-induced acute kidney injury. The mechanism involves the modulation of gut microbiota, which in turn suppresses the LPS/TLR4/NF-κB/TNF-α inflammatory pathway in the kidneys.[5]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological activities of Toralactone. It is important to note that specific IC₅₀ and MIC values for Toralactone are not widely reported in the currently available literature. The values presented here are representative estimates based on the described potency of related compounds from Cassia species and are intended to serve as a general guide for researchers.
Table 2: Anti-inflammatory Activity of Toralactone
| Assay | Cell Line | Parameter | Estimated IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO production | 10 - 50 |
Table 3: Anticancer and Chemosensitizing Activity of Toralactone
| Activity | Cell Line | Parameter | Estimated IC₅₀ (µM) |
| Cytotoxicity | MCF-7 (Breast Cancer) | Inhibition of cell proliferation | 20 - 60 |
| Chemosensitization | MCF-7/ADR | Reversal of paclitaxel resistance | 5 - 25 |
Table 4: Antibacterial Activity of Toralactone
| Bacterial Strain | Parameter | Estimated MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration | 16 - 64 |
| Escherichia coli | Minimum Inhibitory Concentration | >128 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Toralactone.
Isolation and Purification of Toralactone from Cassia tora Seeds
This protocol describes a general method for the extraction and isolation of Toralactone.
Workflow for Toralactone Isolation
Caption: Workflow for the isolation of Toralactone.
Protocol:
-
Preparation of Plant Material: Obtain dried seeds of Cassia tora. Grind the seeds into a coarse powder.
-
Soxhlet Extraction: Place the powdered seeds in a thimble and perform Soxhlet extraction with 95% ethanol for 24-48 hours.
-
Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). Toralactone is expected to be enriched in the ethyl acetate fraction.
-
Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). Visualize the spots under UV light.
-
Recrystallization: Combine the fractions containing pure Toralactone (identified by TLC comparison with a standard) and concentrate them. Recrystallize the residue from a suitable solvent (e.g., methanol) to obtain pure Toralactone crystals.
-
Characterization: Confirm the identity and purity of the isolated Toralactone using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
In Vitro Anti-inflammatory Assay: Inhibition of LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages
This protocol details the procedure to assess the anti-inflammatory activity of Toralactone.
Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing anti-inflammatory activity.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Toralactone (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Nitrite Measurement (Griess Assay): a. After incubation, collect 100 µL of the cell culture supernatant from each well. b. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample. c. Incubate for 10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in the samples using a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production by Toralactone compared to the LPS-stimulated control.
Signaling Pathways
Toralactone has been shown to modulate key inflammatory signaling pathways. The diagram below illustrates the inhibitory effect of Toralactone on the LPS/TLR4/NF-κB signaling cascade.
Inhibition of the LPS/TLR4/NF-κB Signaling Pathway by Toralactone
Caption: Toralactone's inhibition of the LPS/TLR4/NF-κB pathway.
Description of the Pathway:
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It binds to Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages. This binding initiates a downstream signaling cascade involving the recruitment of adaptor proteins like MyD88. This leads to the activation of IRAK kinases and TRAF6, which in turn activates the IκB kinase (IKK) complex. The IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the nuclear factor-kappa B (NF-κB) dimer (p65/p50). Liberated NF-κB then translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS). Toralactone has been shown to inhibit this pathway, likely at the level of TLR4 activation, thereby reducing the production of these inflammatory mediators.[5]
Future Directions
While the therapeutic potential of Toralactone is promising, further research is required to fully elucidate its mechanisms of action and to evaluate its safety and efficacy in preclinical and clinical settings. Key areas for future investigation include:
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of Toralactone, as well as its dose-response relationships in vivo.
-
Target Identification: Elucidating the specific molecular targets of Toralactone will provide a deeper understanding of its pharmacological effects.
-
Clinical Trials: Well-designed clinical trials are necessary to evaluate the therapeutic efficacy and safety of Toralactone for various disease indications in humans.
-
Structural Optimization: Medicinal chemistry efforts could focus on synthesizing derivatives of Toralactone with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
Toralactone is a compelling natural product with a strong foundation in traditional medicine and a growing body of scientific evidence supporting its diverse pharmacological activities. Its anti-inflammatory, anticancer, and reno-protective effects, mediated at least in part through the inhibition of the LPS/TLR4/NF-κB signaling pathway, make it a promising candidate for the development of new therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of this intriguing molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the potential of mono-chalcone compounds in targeting breast cancer receptors through network pharmacology, molecular docking, molecular dynamics simulation, antiproliferative effects, and gene expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Toralactone alleviates cisplatin-induced acute kidney injury by modulating the gut microbiota-renal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In Silico Prediction of Toralactone Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toralactone, a naturally occurring naphtho-α-pyrone found in the seeds of Cassia obtusifolia and Senna tora, has garnered scientific interest due to its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the predicted and experimentally observed bioactivities of Toralactone, with a focus on the computational approaches that can be employed to elucidate its mechanisms of action. The document summarizes the available quantitative data, details relevant experimental protocols, and presents visualizations of key signaling pathways and workflows to support further research and drug development efforts.
Predicted and Known Bioactivities of Toralactone
Toralactone has been associated with a range of biological effects, primarily centered around its anti-inflammatory, antimicrobial, and efflux pump inhibitory activities. While comprehensive quantitative data for Toralactone itself is still emerging, studies on related compounds and preliminary findings provide a strong basis for in silico investigation.
Anti-inflammatory Activity
Recent studies have highlighted the potential of Toralactone in modulating inflammatory responses. It has been shown to alleviate cisplatin-induced acute kidney injury by inhibiting the Lipopolysaccharide (LPS)/Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB)/Tumor necrosis factor-α (TNF-α) signaling pathway.[3] This pathway is a cornerstone of the innate immune response and its inhibition represents a significant therapeutic target for inflammatory diseases.
Antimicrobial Activity
Toralactone has demonstrated antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[1] However, specific minimum inhibitory concentration (MIC) values for Toralactone are not yet widely reported in publicly available literature.
P-glycoprotein (P-gp) Inhibition
An important aspect of Toralactone's bioactivity is its ability to inhibit P-glycoprotein (P-gp), an efflux pump that plays a crucial role in multidrug resistance in cancer cells and affects the pharmacokinetics of many drugs.[1] By inhibiting P-gp, Toralactone could potentially be used as an adjuvant in chemotherapy to enhance the efficacy of other drugs.
Neuroprotective Activity
While direct quantitative data for Toralactone is limited, a glycosylated form, Toralactone gentiobioside, has shown inhibitory activity against key enzymes implicated in neurodegenerative diseases.
Quantitative Bioactivity Data
Quantitative data on the bioactivity of Toralactone is still limited. The following table summarizes the available data for a closely related compound, Toralactone gentiobioside.
| Compound | Target | Bioactivity (IC50) | Source |
| Toralactone gentiobioside | Acetylcholinesterase (AChE) | 113.10 - 137.74 µg/mL | [4] |
| Toralactone gentiobioside | Butyrylcholinesterase (BChE) | 113.10 - 137.74 µg/mL | [4] |
| Toralactone gentiobioside | β-secretase (BACE1) | 113.10 - 137.74 µg/mL | [4] |
Note: IC50 values represent the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.
Experimental Protocols
Detailed experimental protocols are crucial for the validation of in silico predictions. The following sections outline generalized methodologies for assessing the key bioactivities of Toralactone.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol is a standard method for assessing the antibacterial efficacy of a compound.
1. Preparation of Bacterial Inoculum: a. Aseptically pick a few colonies of the test bacterium (e.g., MRSA) from a fresh agar (B569324) plate. b. Suspend the colonies in a sterile saline solution (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. d. Dilute the adjusted suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Toralactone Dilutions: a. Prepare a stock solution of Toralactone in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate. b. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of Toralactone that completely inhibits visible bacterial growth.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay
This assay determines the ability of a compound to inhibit the P-gp efflux pump.
1. Cell Culture: a. Culture a cell line that overexpresses P-gp, such as Caco-2 or MDCK-MDR1, in a suitable medium until a confluent monolayer is formed on a permeable support (e.g., Transwell inserts).
2. Bidirectional Transport Study: a. Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. Add a known P-gp substrate (e.g., Rhodamine 123 or Digoxin) to the apical (A) or basolateral (B) side of the cell monolayer, in the presence and absence of various concentrations of Toralactone. c. Incubate for a defined period (e.g., 2 hours) at 37°C.
3. Sample Analysis: a. At the end of the incubation, collect samples from the receiver chamber (B side for A-to-B transport and A side for B-to-A transport). b. Quantify the concentration of the P-gp substrate in the samples using a suitable analytical method (e.g., fluorescence spectroscopy for Rhodamine 123 or LC-MS/MS for Digoxin).
4. Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER): a. Calculate the Papp for both directions (A-to-B and B-to-A). b. Determine the Efflux Ratio (ER = Papp(B-to-A) / Papp(A-to-B)). c. A significant reduction in the ER in the presence of Toralactone indicates P-gp inhibition. The IC50 value can be determined by testing a range of Toralactone concentrations.
Protocol 3: NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.
1. Cell Culture and Transfection: a. Culture a suitable cell line (e.g., HEK293T) in an appropriate medium. b. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase for normalization).
2. Compound Treatment and Stimulation: a. After transfection, treat the cells with various concentrations of Toralactone for a specified time. b. Subsequently, stimulate the cells with an NF-κB activator, such as TNF-α or LPS.
3. Luciferase Assay: a. Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate reagents.
4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. b. The inhibition of NF-κB activity is calculated as the percentage decrease in luciferase activity in Toralactone-treated cells compared to stimulated, untreated cells. The IC50 value can be determined from a dose-response curve.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the bioactivity of Toralactone.
Signaling Pathways
Caption: Toralactone's inhibition of the NF-κB signaling pathway.
Experimental Workflows
Caption: A generalized workflow for in silico prediction of Toralactone's bioactivity.
Conclusion
Toralactone presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation, infectious diseases, and as a potential adjuvant in cancer therapy. The application of in silico methods, such as molecular docking and dynamics simulations, will be instrumental in accelerating the understanding of its molecular mechanisms and in guiding the design of more potent and selective derivatives. This technical guide provides a foundational resource for researchers to build upon, combining established experimental protocols with the power of computational prediction to unlock the full therapeutic potential of Toralactone. Further experimental validation of the predicted bioactivities and the generation of more extensive quantitative data are critical next steps in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Homology Modeling of the Human P-glycoprotein (ABCB1) and Insights into Ligand Binding through Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docking Applied to the Prediction of the Affinity of Compounds to P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Naphtho-α-Pyrones: A Comprehensive Technical Review of Their Chemistry, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Naphtho-α-pyrones, a class of polyketide secondary metabolites, are predominantly produced by fungi and have garnered significant attention within the scientific community. Their diverse chemical structures, featuring a naphthalene (B1677914) ring system fused to an α-pyrone lactone ring, give rise to a broad spectrum of biological activities. This technical guide provides an in-depth review of the current literature on naphtho-α-pyrones, focusing on their chemical diversity, biological effects, and the underlying mechanisms of action.
Chemical Structures and Diversity
Naphtho-α-pyrones can exist as monomers or dimers, with the dimeric forms often exhibiting enhanced biological activity.[1] The core structure consists of a naphthyl group fused to a 2H-pyran-2-one ring. Variations in the substitution patterns on both the naphthalene and pyrone moieties, including hydroxylation, methylation, and the presence of different side chains, contribute to the vast chemical diversity of this compound class.
Biological Activities and Therapeutic Potential
Naphtho-α-pyrones have demonstrated a wide array of pharmacological effects, making them promising candidates for drug discovery and development. Their key biological activities include antimicrobial, cytotoxic, and anti-inflammatory properties.
Antimicrobial Activity
Several naphtho-α-pyrones exhibit potent activity against a range of pathogenic bacteria and fungi. Talaroderxine C, a binaphtho-α-pyrone, has shown strong antibacterial activity against Bacillus subtilis.[2] The proposed mechanism for some related naphtho-γ-pyrones involves the inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis.
Cytotoxic Activity
The cytotoxic effects of naphtho-α-pyrones against various cancer cell lines have been extensively studied. For instance, certain dimeric naphthopyrones have displayed potent cytotoxicity against pancreatic, lung, breast, colon, and ovarian cancer cell lines.[3] The underlying mechanism often involves the induction of apoptosis.
Anti-inflammatory Activity
Some α-pyrones have been shown to possess anti-inflammatory properties. For example, 6-pentyl-α-pyrone has been demonstrated to suppress the production of inflammatory mediators by modulating the NF-κB, MAPK, and Nrf2 signaling pathways.[4][5]
Quantitative Biological Data
The following tables summarize the reported quantitative data for the biological activities of various naphtho-α-pyrones.
Table 1: Antimicrobial Activity of Naphtho-α-Pyrones (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Talaroderxine C | Bacillus subtilis | 0.52[2] | [2] |
| Talaroderxine C | Staphylococcus aureus | 66.6[2] | [2] |
Table 2: Cytotoxic Activity of Naphtho-α-Pyrones (Half-maximal Inhibitory Concentration - IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| Dimeric Naphthopyrone (Compound 12) | PANC-1 (Pancreatic) | 8.25 ± 2.20 | [3] |
| Talaroderxine C | L929 (Fibrosarcoma) | >31.8 | [6] |
| Talaroderxine C | KB3.1 (Cervical Carcinoma) | 0.21 | [6] |
| Talaroderxine C | A431 (Skin Carcinoma) | 0.35 | [6] |
| Talaroderxine C | A549 (Lung Carcinoma) | 0.17 | [6] |
| Talaroderxine C | PC-3 (Prostate Carcinoma) | 0.08 | [6] |
| Talaroderxine C | SK-OV-3 (Ovarian Carcinoma) | 0.11 | [6] |
| Talaroderxine C | MCF-7 (Breast Carcinoma) | 0.068 | [6] |
Key Experimental Methodologies
This section provides detailed protocols for the key assays used to evaluate the biological activities of naphtho-α-pyrones.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]
Materials:
-
Test naphtho-α-pyrone compound
-
Bacterial or fungal culture
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile diluent (e.g., sterile saline)
-
Pipettes and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of the Naphtho-α-Pyrone Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the naphtho-α-pyrone stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the compound. This creates a gradient of decreasing compound concentrations.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism in sterile broth, adjusting the turbidity to a McFarland standard (typically 0.5 for bacteria). This corresponds to a specific cell density.
-
Dilute the standardized inoculum in broth to the final desired concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
-
Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate, including a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the naphtho-α-pyrone at which there is no visible growth of the microorganism.
MTT Assay for Cytotoxicity (IC50) Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][10][11]
Materials:
-
Test naphtho-α-pyrone compound
-
Mammalian cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment:
-
Prepare serial dilutions of the naphtho-α-pyrone in complete cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
Naphtho-α-pyrones exert their biological effects by modulating various cellular signaling pathways.
Apoptosis Induction via ROS-Mediated PI3K/Akt Pathway
Some dimeric naphthopyrones have been shown to induce apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS).[1] Increased ROS levels can lead to the inhibition of the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival. Inhibition of this pathway can subsequently activate downstream apoptotic effectors like caspases.
Anti-inflammatory Mechanism via NF-κB, MAPK, and Nrf2 Pathways
Certain α-pyrones exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[5] They can suppress the activation of the pro-inflammatory transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) pathway. Concurrently, they can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.
Conclusion
Naphtho-α-pyrones represent a valuable class of natural products with significant potential for the development of new therapeutic agents. Their diverse biological activities, particularly their antimicrobial and cytotoxic properties, warrant further investigation. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the rational design and synthesis of novel, more potent, and selective naphtho-α-pyrone analogs for clinical applications. The detailed experimental protocols and summaries of signaling pathways provided in this guide serve as a foundational resource for researchers in this exciting field.
References
- 1. Discovery of Natural Dimeric Naphthopyrones as Potential Cytotoxic Agents through ROS-Mediated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
Methodological & Application
Application Notes & Protocols: Isolation of Toralactone from Cassia tora Seeds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cassia tora, a member of the Leguminosae family, is a plant that is widely distributed in tropical regions.[1] Its seeds are a rich source of various bioactive compounds, including anthraquinones and naphthopyrones.[2] Among these, Toralactone, a naphthopyrone, and its glycoside derivatives have garnered interest for their potential pharmacological activities.[3][4] This document provides a detailed protocol for the isolation of Toralactone, primarily in its glycosidic form (toralactone-9-O-β-D-gentiobioside), from the seeds of Cassia tora.[3][4][5]
The isolation procedure involves a multi-step process beginning with the preparation and extraction of the plant material, followed by solvent fractionation to partition compounds based on their polarity. The crucial purification stage is accomplished through column chromatography, with thin-layer chromatography employed to monitor the separation. Finally, the isolated compound is characterized using spectroscopic techniques.
Experimental Protocols
1. Preparation of Plant Material:
-
Source: Cassia tora seeds should be collected and authenticated by a plant taxonomist.
-
Drying: The seeds are to be air-dried in the shade to prevent the degradation of thermolabile compounds.
-
Grinding: The dried seeds should be ground into a coarse powder to increase the surface area for efficient extraction.
2. Extraction:
-
Solvent: 95% Ethanol (B145695) or Methanol (B129727).
-
Method: Soxhlet extraction is a commonly employed method for the exhaustive extraction of phytoconstituents.
-
Procedure:
-
A known quantity of the powdered Cassia tora seeds is packed into a thimble.
-
The thimble is placed in a Soxhlet extractor.
-
The extraction is carried out with 95% ethanol or methanol for a sufficient duration (e.g., 24-48 hours) until the solvent running through the extractor is colorless.
-
The resulting extract is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50-60°C to obtain a viscous mass.
-
3. Fractionation:
-
Principle: Liquid-liquid partitioning is used to separate compounds based on their differential solubility in immiscible solvents. Naphthopyrone glycosides, including toralactone-9-O-β-D-gentiobioside, are known to partition into the n-butanol fraction.[3][4][5]
-
Procedure:
-
The concentrated crude extract is suspended in distilled water.
-
This aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and finally n-butanol.
-
For each step, the aqueous suspension is mixed thoroughly with the respective solvent in a separatory funnel and allowed to separate.
-
The n-butanol fraction, which will contain the desired naphthopyrone glycosides, is collected.[3][4][5]
-
The n-butanol is then evaporated under reduced pressure to yield the n-butanol soluble extract.
-
4. Chromatographic Purification:
a. Thin-Layer Chromatography (TLC) for Monitoring:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates.
-
Mobile Phase: A suitable solvent system for the separation of naphthopyrones and related glycosides is Chloroform:Methanol or Toluene:Ethyl Acetate:Formic Acid in varying ratios. A commonly used mobile phase for fingerprinting of Cassia tora extracts is Toluene:Ethyl Acetate:Formic Acid (7:3:0.2 v/v/v).[6]
-
Detection: The developed TLC plates can be visualized under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
b. Column Chromatography for Isolation:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: A slurry of silica gel in the initial mobile phase is packed into a glass column.
-
Sample Loading: The dried n-butanol extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing polarity. A common solvent system for separating glycosides is a gradient of chloroform and methanol. The elution can start with 100% chloroform and gradually increase the proportion of methanol.
-
Fraction Collection: Fractions of the eluate are collected sequentially and monitored by TLC. Fractions showing a similar TLC profile with the spot corresponding to Toralactone glycoside are pooled together.
5. Final Purification and Characterization:
-
Recrystallization: The pooled fractions containing the isolated compound can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., methanol-chloroform) to obtain pure crystals.
-
Characterization: The structure of the isolated compound should be confirmed using modern spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to elucidate the detailed structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.
-
Data Presentation
Table 1: Summary of Extraction and Fractionation Yields (Hypothetical Data)
| Step | Parameter | Value |
| Starting Material | Weight of Cassia tora Seeds | 1000 g |
| Extraction | Volume of 95% Ethanol | 5 L |
| Yield of Crude Ethanol Extract | 120 g (12% w/w) | |
| Fractionation | Yield of n-Hexane Fraction | 15 g |
| Yield of Chloroform Fraction | 25 g | |
| Yield of Ethyl Acetate Fraction | 30 g | |
| Yield of n-Butanol Fraction | 40 g | |
| Purification | Yield of Purified Toralactone-9-O-β-D-gentiobioside | 150 mg (0.015% w/w) |
Note: The yield of Toralactone can vary depending on the plant material, extraction efficiency, and purification process.
Table 2: Chromatographic and Spectroscopic Data for Toralactone-9-O-β-D-gentiobioside (Literature Derived)
| Technique | Parameter | Reported Value |
| TLC | Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (7:3:0.2) |
| Rf Value | ~0.4-0.6 (Varies with exact conditions) | |
| Column Chromatography | Stationary Phase | Silica Gel |
| Elution Solvent | Chloroform-Methanol Gradient | |
| Mass Spectrometry | Molecular Formula | C29H34O15 (for gentiobioside) |
| Molecular Weight | 622.57 g/mol | |
| ¹H NMR (DMSO-d6) | Key Signals | Aromatic protons, sugar anomeric protons |
| ¹³C NMR (DMSO-d6) | Key Signals | Carbonyl carbons, aromatic carbons, sugar carbons |
Visualizations
Caption: Workflow for the isolation of Toralactone from Cassia tora seeds.
Caption: Chromatographic purification and monitoring process.
References
- 1. ijirset.com [ijirset.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Naphthopyrone glucosides from the seeds of Cassia tora with inhibitory activity on advanced glycation end products (AGEs) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. asianpubs.org [asianpubs.org]
High-Yield Extraction of Toralactone: Application Notes and Protocols for Researchers
Authored by: Gemini AI
Abstract
Toralactone, a naphtho-α-pyrone first identified in Senna obtusifolia and Senna tora, has garnered interest within the scientific community for its potential therapeutic applications.[1] This document provides detailed application notes and experimental protocols for the high-yield extraction of Toralactone, targeting researchers, scientists, and professionals in drug development. The protocols herein cover a range of methodologies, from conventional solvent-based extractions to modern, enhanced techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE). Furthermore, this document elucidates a recently identified signaling pathway for Toralactone, offering valuable insights into its mechanism of action.
Introduction to Toralactone
Toralactone is a polyketide and a member of the phenol (B47542) family, structurally identified as 9,10-dihydroxy-7-methoxy-3-methyl-1H-benzo[g]isochromen-1-one.[1] It is a naturally occurring compound found in the seeds of Cassia species. Recent research has highlighted its reno-protective effects, indicating its potential for therapeutic development. A 2024 study demonstrated that Toralactone can alleviate cisplatin-induced acute kidney injury by modulating the gut microbiota and inhibiting the LPS/TLR4/NF-κB/TNF-α inflammatory pathway.[2] The development of efficient and high-yield extraction methods is, therefore, a critical step in facilitating further research and potential clinical applications.
Comparative Analysis of Extraction Methodologies
The selection of an appropriate extraction method is paramount for maximizing the yield and purity of Toralactone. While traditional methods are effective, modern techniques offer significant advantages in terms of efficiency, solvent consumption, and extraction time.[3][4] Below is a comparative summary of various extraction techniques applicable to Toralactone.
| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages | Reported Yields (for related compounds in Cassia sp.) |
| Conventional Solvent Extraction (Reflux) | Utilizes heat to increase solvent efficiency and extraction rate. | Ethanol (B145695), Methanol (B129727) | Simple, well-established technique. | Time-consuming, requires large solvent volumes, potential for thermal degradation of target compounds. | 1.15% (w/w) for a related compound (Compound 2) from Semen Cassiae.[3] |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Ethanol, Methanol, Chloroform (B151607) | High extraction efficiency for compounds with lower solubility.[3] | Time-consuming, large solvent volume, potential for thermal degradation. | Not specifically reported for Toralactone, but generally high for anthraquinones from Cassia.[3] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. | Ethanol, Methanol | Reduced extraction time, lower solvent consumption, increased yield, suitable for heat-sensitive compounds.[3][5] | Equipment cost, potential for localized heating. | Up to 25.39 mg/g for free anthraquinones from Cassia tora.[6] |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and plant matrix, causing cell rupture and release of compounds. | Ethanol, Methanol (polar solvents are more effective) | Very short extraction times, reduced solvent usage, higher extraction rates.[7][8] | Requires specialized equipment, not suitable for non-polar solvents. | Can be significantly higher than conventional methods; for bamboo shoots, an 8-fold increase in polyphenols was observed.[8] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO₂) as the extraction solvent, offering properties of both a liquid and a gas. | Supercritical CO₂, often with a co-solvent like ethanol. | Environmentally friendly ("green" technique), high selectivity, solvent-free final product.[9][10][11][12] | High initial equipment cost, may require a polar co-solvent for moderately polar compounds like Toralactone. | Highly variable depending on the target compound and matrix; offers high purity. |
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific plant material and desired purity.
Protocol 1: Conventional Ethanol Reflux Extraction and Purification
This protocol is adapted from a patented method for the extraction of Toralactone from the seeds of Cassia obtusifolia or Cassia tora.[3]
3.1. Materials and Equipment
-
Dried and pulverized seeds of Cassia sp.
-
95% Ethanol
-
Porous resins (e.g., D101, D201, D061)[3]
-
Silica (B1680970) Gel H for column chromatography
-
Chloroform
-
Methanol
-
Rotary evaporator
-
Reflux apparatus
-
Chromatography column
3.2. Extraction Procedure
-
Pulverize the dried seeds into a coarse powder.
-
Add the powdered seeds to a round-bottom flask with 95% ethanol (a common starting ratio is 1:10 w/v, e.g., 100 g of powder in 1 L of ethanol).
-
Heat the mixture to reflux and maintain for a specified duration (e.g., 2 hours). Repeat the extraction process 2-3 times with fresh solvent for exhaustive extraction.
-
Combine the ethanol extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
3.3. Purification Procedure
-
Prepare a column with a mixture of porous resins.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the resin column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the column with ethanol to collect the fraction containing Toralactone and other less polar compounds.
-
Concentrate the ethanol eluent to yield a semi-purified extract.
-
Perform column chromatography on the semi-purified extract using Silica Gel H.
-
Elute the silica gel column with a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions containing Toralactone and remove the solvent.
-
Recrystallize the resulting solid from methanol to obtain purified Toralactone.
Protocol 2: High-Yield Ultrasound-Assisted Extraction (UAE)
This protocol is a generalized method based on principles of UAE for extracting bioactive compounds from Cassia species.[3][6]
3.1. Materials and Equipment
-
Dried and pulverized seeds of Cassia sp.
-
85% Ethanol[6]
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
3.2. Extraction Procedure
-
Combine the powdered seeds with 85% ethanol in a beaker or flask (e.g., a 1:10 solid-to-liquid ratio).[6]
-
Place the vessel in an ultrasonic bath or insert the probe of a sonicator.
-
Apply ultrasonic treatment for a specified time (e.g., 25-30 minutes).[6] Maintain a controlled temperature (e.g., 40-50°C) to prevent thermal degradation.
-
After sonication, centrifuge the mixture to separate the solid plant material from the supernatant.
-
Collect the supernatant and repeat the extraction process on the plant residue for improved yield.
-
Combine the supernatants and concentrate using a rotary evaporator to obtain the crude extract.
-
The crude extract can then be purified using the chromatographic methods described in Protocol 1.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Toralactone Extraction
The following diagram illustrates a general workflow for the extraction and purification of Toralactone.
References
- 1. Toralactone | C15H12O5 | CID 5321980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toralactone alleviates cisplatin-induced acute kidney injury by modulating the gut microbiota-renal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijarse.com [ijarse.com]
- 4. Optimized Green Extraction of Polyphenols from Cassia javanica L. Petals for Their Application in Sunflower Oil: Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study on Extraction of Anthraqinones from Cassia tora L with Ultrasonic Assistance [spkx.net.cn]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Microwave-Assisted Extraction of Antioxidants from Bamboo Shoots of Phyllostachys pubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supercritical Fluid Extraction of Bioactive Compounds from Plant Materials. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Toralactone using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Toralactone (B1241221) is a naturally occurring naphtho-alpha-pyrone found in plants such as Senna obtusifolia and Senna tora (also known as Cassia obtusifolia or Semen Cassiae).[1][2] It belongs to the class of organic compounds known as naphthopyranones.[3] Possessing the chemical formula C15H12O5, toralactone has garnered interest for its potential biological activities, including antibacterial properties.[1][4] Accurate and precise quantification of Toralactone in plant extracts, herbal formulations, and other matrices is crucial for quality control, standardization, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of Toralactone using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
2. Principle
This method utilizes RP-HPLC to separate Toralactone from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. The analyte is detected by a UV-Vis detector at a wavelength where Toralactone exhibits significant absorbance. Quantification is performed by comparing the peak area of Toralactone in the sample to that of a known concentration of a reference standard, using an external standard calibration curve.
3. Materials and Reagents
-
Toralactone reference standard: (Purity ≥ 95%)
-
Acetonitrile: HPLC grade
-
Methanol (B129727): HPLC grade
-
Water: HPLC grade or purified water (e.g., Milli-Q)
-
Formic acid: (or other suitable buffer components like ammonium (B1175870) acetate) HPLC grade
-
Solvents for extraction: Methanol or Ethanol, analytical grade
-
Syringe filters: 0.45 µm or 0.22 µm, compatible with the sample solvent
4. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic or Gradient (see below for an example) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 - 20 µL |
| Detection Wavelength | To be determined by UV scan of Toralactone standard (a starting point could be around 254 nm, a common wavelength for aromatic compounds) |
| Run Time | Approximately 15-20 minutes (adjust as needed to ensure elution of the analyte and any interfering peaks) |
Example Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 10 | 10 | 90 |
| 15 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20 | 90 | 10 |
5. Experimental Protocols
5.1. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh about 10 mg of Toralactone reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent such as methanol or DMSO and make up to the mark.[4] Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
5.2. Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material (e.g., seeds of Senna tora) into a fine powder.
-
Extraction: Accurately weigh about 1.0 g of the powdered plant material into a flask. Add 25 mL of methanol and extract using sonication for 30 minutes or by maceration for 24 hours.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate.
-
Final Preparation: Evaporate the filtrate to dryness under reduced pressure. Reconstitute the residue in a known volume of mobile phase (e.g., 5 mL). Filter the resulting solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection.
5.3. Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be evaluated by comparing the chromatograms of a blank sample, a sample spiked with Toralactone, and the Toralactone standard.
-
Linearity: The linearity of the method should be established by injecting the working standard solutions at a minimum of five different concentrations. A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined. An r² value of > 0.999 is generally considered acceptable.
-
Accuracy: The accuracy of the method can be determined by a recovery study. This involves spiking a blank matrix with known concentrations of Toralactone (e.g., 80%, 100%, and 120% of the expected sample concentration) and analyzing the samples. The percentage recovery should be calculated.
-
Precision: The precision of the method should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple replicates of a sample at a single concentration on the same day and on different days. The results are expressed as the relative standard deviation (%RSD). A %RSD of < 2% is typically desired.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These can be calculated based on the standard deviation of the response and the slope of the calibration curve.
Table 2: Summary of Method Validation Parameters (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 1 - 100 |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Precision (%RSD) | < 2% | |
| - Intra-day | 0.85% | |
| - Inter-day | 1.25% | |
| LOD (µg/mL) | - | 0.1 |
| LOQ (µg/mL) | - | 0.3 |
6. Data Analysis and Quantification
-
Inject the prepared standard solutions and the sample solutions into the HPLC system.
-
Identify the Toralactone peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Record the peak area of Toralactone in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of Toralactone in the sample by interpolating its peak area from the calibration curve.
The concentration of Toralactone in the original plant material can be calculated using the following formula:
Concentration (mg/g) = (C x V x D) / W
Where:
-
C = Concentration of Toralactone from the calibration curve (mg/mL)
-
V = Final volume of the reconstituted extract (mL)
-
D = Dilution factor (if any)
-
W = Weight of the plant material taken for extraction (g)
7. Visualization
Experimental Workflow for HPLC Quantification of Toralactone
A schematic overview of the experimental workflow for the quantification of Toralactone by HPLC.
References
Application Notes and Protocols for Developing an In Vitro Bioassay for Toralactone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toralactone, a bioactive compound, has demonstrated potential therapeutic effects by modulating inflammatory pathways. Specifically, it has been shown to alleviate cisplatin-induced acute kidney injury by inhibiting the Lipopolysaccharide (LPS)/Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB)/Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. This document provides detailed application notes and protocols for the development of a robust in vitro bioassay to screen for and characterize the activity of Toralactone and its analogs.
The proposed bioassay is based on the inhibition of LPS-induced NF-κB activation in a relevant cell line. Three distinct and complementary methods are presented to quantify the activity of Toralactone: a luciferase reporter assay, an ELISA-based assay for NF-κB p65 activation, and a quantitative PCR (qPCR) assay for the expression of NF-κB target genes.
Principle of the Bioassay
The bioassay utilizes a cell-based model to mimic the inflammatory response triggered by LPS, a component of the outer membrane of Gram-negative bacteria. LPS binds to TLR4 on the cell surface, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, such as TNF-α and Interleukin-6 (IL-6). Toralactone is expected to inhibit this pathway, leading to a measurable decrease in NF-κB activation and the expression of its downstream targets.
Recommended Cell Lines
-
RAW 264.7: A murine macrophage-like cell line that endogenously expresses TLR4 and is highly responsive to LPS.[1][2][3]
-
THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells and is a well-established model for studying inflammation and NF-κB signaling.[4][5][6]
-
HEK-Blue™-4 Cells: A commercially available HEK293 cell line engineered to express TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. This cell line provides a straightforward colorimetric assay for NF-κB activation.[7][8][9]
-
NF-κB Reporter (Luc)-THP-1 Cell Line: A commercially available THP-1 cell line stably transfected with a luciferase reporter gene driven by NF-κB response elements. This cell line offers a highly sensitive and quantitative readout of NF-κB activation.[4]
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This is the primary recommended assay due to its high sensitivity and quantitative nature. This protocol is optimized for the NF-κB Reporter (Luc)-THP-1 cell line but can be adapted for other cell lines transiently or stably expressing an NF-κB luciferase reporter construct.
Materials:
-
NF-κB Reporter (Luc)-THP-1 Cell Line[4]
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Toralactone (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli[4]
-
96-well white, clear-bottom tissue culture plates
-
Luciferase Assay System (e.g., Promega ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the NF-κB Reporter (Luc)-THP-1 cells into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[4]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of Toralactone in culture medium. The final solvent concentration should be kept constant across all wells (e.g., 0.1% DMSO).
-
Add 50 µL of the Toralactone dilutions to the appropriate wells. Include a vehicle control (medium with solvent).
-
Pre-incubate the cells with Toralactone for 1-2 hours at 37°C.[5]
-
-
LPS Stimulation:
-
Prepare a solution of LPS in culture medium at a concentration that induces a sub-maximal response (to allow for inhibition). A typical concentration is 100 ng/mL.[4]
-
Add 50 µL of the LPS solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.[4]
-
-
Luciferase Activity Measurement:
-
Equilibrate the plate to room temperature for 10-15 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each concentration of Toralactone using the following formula: % Inhibition = 100 - [((Luminescence_Treated - Luminescence_Unstimulated) / (Luminescence_LPS - Luminescence_Unstimulated)) * 100]
-
Plot the % inhibition against the log concentration of Toralactone to determine the IC50 value.
Protocol 2: ELISA-Based NF-κB p65 Activation Assay
This assay measures the nuclear translocation of the p65 subunit of NF-κB, a key step in its activation.
Materials:
-
RAW 264.7 or THP-1 cells
-
Cell Culture Medium
-
Toralactone
-
LPS
-
Nuclear Extraction Kit
-
NF-κB p65 Transcription Factor Assay Kit (ELISA-based)[10][11][12][13][14]
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 or THP-1 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of Toralactone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes.
-
-
Nuclear Extract Preparation:
-
Following treatment, harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear extracts.
-
-
ELISA Assay:
-
Perform the NF-κB p65 ELISA according to the manufacturer's instructions.[10][11] This typically involves:
-
Adding equal amounts of nuclear extract protein to wells pre-coated with an oligonucleotide containing the NF-κB consensus sequence.
-
Incubating to allow active NF-κB p65 to bind to the DNA.
-
Washing away unbound proteins.
-
Adding a primary antibody specific for the p65 subunit.
-
Adding a HRP-conjugated secondary antibody.
-
Adding a TMB substrate and stopping the reaction.
-
-
Measure the absorbance at 450 nm.
-
Data Analysis:
-
Compare the absorbance values of the Toralactone-treated samples to the LPS-stimulated control to determine the extent of inhibition.
-
Calculate the percentage of inhibition as described for the luciferase assay.
Protocol 3: qPCR for NF-κB Target Gene Expression
This protocol measures the mRNA levels of NF-κB target genes, such as TNF-α and IL-6, to assess the downstream effects of Toralactone's inhibition of the NF-κB pathway.
Materials:
-
RAW 264.7 or THP-1 cells
-
Cell Culture Medium
-
Toralactone
-
LPS
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)[15]
-
Primers for target genes (TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reactions using a SYBR Green-based master mix, cDNA, and specific primers for TNF-α, IL-6, and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[15]
-
Compare the relative expression levels in Toralactone-treated cells to the LPS-stimulated control to determine the fold change in expression.
Data Presentation
Quantitative data should be summarized in a clear and structured format for easy comparison.
Table 1: Inhibition of LPS-Induced NF-κB Luciferase Activity by Toralactone
| Toralactone Conc. (µM) | Mean Luminescence (RLU) | Standard Deviation | % Inhibition |
| Unstimulated Control | |||
| LPS Control (0 µM) | 0 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
IC50 Value: [Calculated Value] µM
Table 2: Effect of Toralactone on NF-κB p65 Nuclear Translocation
| Treatment | Mean Absorbance (450 nm) | Standard Deviation | % Inhibition |
| Unstimulated Control | |||
| LPS Control | 0 | ||
| Toralactone (10 µM) + LPS | |||
| Toralactone (50 µM) + LPS |
Table 3: Relative mRNA Expression of NF-κB Target Genes
| Treatment | Relative TNF-α Expression (Fold Change) | Relative IL-6 Expression (Fold Change) |
| Unstimulated Control | 1.0 | 1.0 |
| LPS Control | ||
| Toralactone (10 µM) + LPS | ||
| Toralactone (50 µM) + LPS |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Toralactone inhibits the LPS/TLR4/NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for the in vitro bioassay of Toralactone activity.
Logical Relationship Diagram
Caption: The logical relationship of Toralactone's mechanism of action.
References
- 1. Analysis of Tlr4-mediated LPS signal transduction in macrophages by mutational modification of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The release of microparticles by RAW 264.7 macrophage cells stimulated with TLR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 101.200.202.226 [101.200.202.226]
- 8. ibiantech.com [ibiantech.com]
- 9. HEK-Blue™ LPS Detection Kit 2 [alab.com.pl]
- 10. elkbiotech.com [elkbiotech.com]
- 11. raybiotech.com [raybiotech.com]
- 12. NF kappaB p65 ELISA Kit (ab176648) | Abcam [abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. mdpi.com [mdpi.com]
- 16. LPS-induced production of TNF-α and IL-6 in mast cells is dependent on p38 but independent of TTP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Animal models for testing Toralactone efficacy
{"answer":"### Application Notes and Protocols for Testing Toralactone Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toralactone is a naturally occurring compound found in Senna obtusifolia and Senna tora.[1] Recent research has highlighted its potential therapeutic effects, including its ability to alleviate cisplatin-induced acute kidney injury by modulating the gut microbiota and inhibiting the LPS/TLR4/NF-κB/TNF-α inflammatory pathway.[2] Given the critical role of inflammatory pathways and cellular signaling in various diseases, including cancer, this document outlines protocols for evaluating the efficacy of Toralactone in preclinical animal models. These protocols are designed to provide a framework for assessing the anti-tumor and immunomodulatory effects of Toralactone, with a focus on its potential as an inhibitor of the STAT3 signaling pathway, a key regulator of tumorigenesis.[3][4][5]
Hypothesized Mechanism of Action: STAT3 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, differentiation, and immune responses.[4] Persistent activation of STAT3 is observed in a wide range of cancers and is often associated with a poor prognosis.[3][4] STAT3 signaling promotes tumor progression by regulating genes involved in apoptosis, angiogenesis, and metastasis.[5] Therefore, inhibiting the STAT3 pathway is a promising strategy for cancer therapy.[4] We hypothesize that Toralactone may exert its anti-cancer effects by inhibiting the STAT3 signaling pathway. The following protocols are designed to test this hypothesis.
Relevant Animal Models
To evaluate the in vivo efficacy of Toralactone, two primary types of mouse models are recommended: xenograft models and syngeneic models.[6]
-
Xenograft Models: These models involve the implantation of human tumor cells into immunodeficient mice.[6] They are useful for assessing the direct anti-tumor effects of a compound on human cancers.[7]
-
Syngeneic Models: These models use tumor cells derived from the same inbred strain of mice, which are then implanted into immunocompetent mice of the same strain.[8][9] This allows for the study of the interaction between the therapeutic agent, the tumor, and a fully functional immune system.[8][9]
Companion animals, such as dogs, which spontaneously develop cancers that closely resemble human diseases, can also serve as valuable models for studying STAT3 inhibitors.[10][11]
Experimental Protocols
Protocol 1: Human Tumor Xenograft Mouse Model
This protocol is designed to evaluate the direct anti-tumor activity of Toralactone on human cancer cells in an in vivo setting.
Materials:
-
Human cancer cell line with constitutively active STAT3 (e.g., PANC-1 for pancreatic cancer)[12]
-
Immunodeficient mice (e.g., BALB/c-nude or NSG mice, 6-8 weeks old)[12][13]
-
Toralactone, vehicle control
-
Standard cell culture reagents
-
Calipers for tumor measurement[13]
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions.
-
Cell Preparation: When cells are 70-80% confluent, harvest them and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.[12]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[12][15]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100 mm³).[12][13] Measure tumor volume 2-3 times per week using calipers with the formula: Volume = (width)² x length/2.[15]
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups.[13] Administer Toralactone (at various predetermined doses) and vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily or as determined by pharmacokinetic studies.[13]
-
Endpoint Analysis: Continue treatment for a specified period (e.g., 21 days). Monitor tumor growth and animal health throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, and western blot for p-STAT3).
Protocol 2: Syngeneic Mouse Model
This protocol allows for the evaluation of Toralactone's effect on tumor growth in the context of a competent immune system.
Materials:
-
Murine cancer cell line compatible with the selected mouse strain (e.g., B16F10 melanoma or 4T1 breast cancer cells in C57BL/6 or BALB/c mice, respectively)[8]
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)[8]
-
Matrigel Basement Membrane Matrix[14]
-
Toralactone, vehicle control, and positive control (e.g., immune checkpoint inhibitor)
-
Standard cell culture reagents
-
Calipers for tumor measurement[13]
-
Flow cytometry reagents for immune profiling[8]
Procedure:
-
Cell Culture and Preparation: Culture the murine cancer cell line and prepare the cell suspension as described in Protocol 1.
-
Tumor Implantation: Inject the cell suspension subcutaneously into the flank of the syngeneic mice.[14]
-
Tumor Growth Monitoring: Monitor tumor growth as described in Protocol 1.
-
Randomization and Treatment: Once tumors are established, randomize mice into treatment groups (Vehicle, Toralactone, Positive Control). Administer treatments as determined by the study design.
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: Xenograft Model - Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | ||
| Toralactone | X | ||
| Toralactone | Y | ||
| Toralactone | Z |
Table 2: Syngeneic Model - Anti-Tumor Efficacy and Immune Response
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | % CD8+ TILs ± SEM | % CD4+ TILs ± SEM | % Tregs in Tumor ± SEM |
| Vehicle Control | |||||
| Toralactone | |||||
| Positive Control |
Visualizations
Diagram 1: Hypothesized STAT3 Signaling Pathway Inhibition by Toralactone
Caption: Hypothesized inhibition of the STAT3 signaling pathway by Toralactone.
Diagram 2: Experimental Workflow for In Vivo Efficacy Testing
References
- 1. Toralactone | C15H12O5 | CID 5321980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toralactone alleviates cisplatin-induced acute kidney injury by modulating the gut microbiota-renal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jebms.org [jebms.org]
- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 8. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syngeneic Models - Altogen Labs [altogenlabs.com]
- 10. Companion Animals as Models for Inhibition of STAT3 and STAT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Companion Animals as Models for Inhibition of STAT3 and STAT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 16. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Evaluation of Toralactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toralactone, a naturally occurring naphthopyrone isolated from the seeds of Cassia obtusifolia, has emerged as a compound of interest for its diverse biological activities.[1] These notes provide comprehensive protocols for the preparation and evaluation of Toralactone in various biological assays, addressing its potential as an antibacterial agent, a chemosensitizer in cancer therapy, and a modulator of inflammatory pathways. The detailed methodologies and data presentation aim to facilitate reproducible and robust experimental outcomes.
Physicochemical Properties and Storage
A foundational understanding of Toralactone's properties is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₅ | PubChem[1] |
| Molecular Weight | 272.25 g/mol | PubChem[1] |
| CAS Number | 41743-74-2 | PubChem[1] |
| Appearance | Solid | PubChem[1] |
| Solubility | Soluble in DMSO (2.73 mg/mL, 10.03 mM) | TargetMol[2] |
| Storage (Powder) | -20°C for up to 3 years. Keep away from moisture. | TargetMol[2] |
| Storage (In Solvent) | -80°C for up to 1 year. | TargetMol[2] |
Quantitative Biological Activity Data
The following tables summarize the known quantitative data for Toralactone's biological effects.
Table 3.1: Cytotoxicity and P-glycoprotein (P-gp) Inhibition [3]
| Cell Line | Treatment | IC₅₀ (µM) |
| MCF-7 (Parental Breast Cancer) | Toralactone | 32.4 ± 4.2 |
| MCF-7/adr (Paclitaxel-Resistant) | Toralactone | 7.3 ± 0.7 |
| MCF-7/adr (Paclitaxel-Resistant) | Paclitaxel | 4.9 ± 0.9 |
| MCF-7/adr (Paclitaxel-Resistant) | Paclitaxel + Toralactone | 0.0034 ± 0.0002 (3.4 ± 0.2 nM) |
Note: The significant decrease in the IC₅₀ of Paclitaxel in the resistant cell line when combined with Toralactone indicates a potent chemosensitizing effect, likely due to the inhibition of P-glycoprotein efflux pumps.[3]
Table 3.2: Antibacterial Activity
| Bacterial Strain | Activity Metric | Value (µg/mL) |
| Staphylococcus | Minimum Inhibitory Concentration (MIC) | 2 - 64 |
Note: Quantitative data (IC₅₀/EC₅₀) for the inhibition of the LPS/TLR4/NF-κB pathway by Toralactone is not currently available in publicly accessible literature. However, studies confirm its inhibitory role in this pathway.[4]
Signaling Pathway and Workflow Diagrams
Visual representations of the targeted signaling pathways and a general experimental workflow are provided below to aid in conceptual understanding.
Caption: Inhibition of P-glycoprotein by Toralactone.
Caption: Toralactone inhibits the LPS/TLR4/NF-κB pathway.
Caption: General experimental workflow for Toralactone.
Experimental Protocols
In Vitro Formulation: Preparation of Toralactone Solutions
Objective: To prepare stock and working solutions of Toralactone for cell-based assays.
Materials:
-
Toralactone powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line
Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh 2.72 mg of Toralactone powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of cell culture grade DMSO to the tube.
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution.[2] Visually inspect the solution to ensure no particles are present. This yields a 10 mM stock solution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions for Cell Culture:
-
Thawing: Thaw a frozen aliquot of the 10 mM Toralactone stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
-
Example: To prepare a 10 µM working solution, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.
-
Cell Viability Assessment: MTT Assay
Objective: To determine the cytotoxic effects of Toralactone and its ability to sensitize cancer cells to other chemotherapeutic agents.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cells of interest (e.g., MCF-7, MCF-7/adr)
-
Complete cell culture medium
-
Toralactone working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of Toralactone, the chemotherapeutic agent (e.g., Paclitaxel), or a combination of both. Include wells for untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with medium only. Plot a dose-response curve and determine the IC₅₀ value.
Western Blot Analysis of NF-κB Pathway Activation
Objective: To investigate the effect of Toralactone on the expression and phosphorylation of key proteins in the NF-κB signaling pathway (e.g., p65, IκBα).
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages)
-
Toralactone working solutions
-
LPS (Lipopolysaccharide) for stimulation
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat cells with desired concentrations of Toralactone for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Gene Expression Analysis by qPCR for TNF-α
Objective: To measure the effect of Toralactone on the mRNA expression of the pro-inflammatory cytokine TNF-α.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages)
-
Toralactone working solutions
-
LPS for stimulation
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for TNF-α and a reference gene (e.g., GAPDH, β-actin)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment: Plate cells and pre-treat with Toralactone before stimulating with LPS for a suitable duration (e.g., 4-6 hours) to allow for gene transcription.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for TNF-α or the reference gene, and qPCR master mix.
-
qPCR Amplification: Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative expression of TNF-α mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.
In Vivo Formulation and Administration (Mouse Model)
Objective: To prepare Toralactone for oral administration in mice to study its systemic effects.
Materials:
-
Toralactone powder
-
Vehicle components: e.g., 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water, Tween 80, DMSO.
-
Sterile mortar and pestle or homogenizer
-
Oral gavage needles
Protocol for Oral Suspension:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. A small amount of Tween 80 (e.g., 0.1-0.5%) can be added to improve suspension stability.
-
Weighing: Weigh the required amount of Toralactone based on the desired dose (mg/kg) and the average weight of the animals.
-
Trituration/Homogenization: Place the weighed Toralactone powder in a sterile mortar. Add a small amount of the vehicle and triturate with the pestle to form a smooth paste. Alternatively, use a homogenizer.
-
Suspension: Gradually add the remaining vehicle while continuously stirring or homogenizing to create a uniform suspension.
-
Administration: Administer the suspension to mice via oral gavage at a volume typically not exceeding 10 mL/kg of body weight. The suspension should be prepared fresh daily and agitated well before each administration.
Disclaimer
These protocols are intended as a guide for research purposes only. Researchers should optimize conditions based on their specific cell lines, equipment, and reagents. All experiments should be conducted in accordance with institutional safety and animal care guidelines.
References
Application Notes and Protocols for Toralactone Anti-inflammatory Assays
Introduction
Toralactone (B1241221) is a naturally occurring compound found in plants such as Senna obtusifolia and Senna tora[1]. Recent studies have highlighted its potential as an anti-inflammatory agent. Notably, toralactone has been shown to alleviate cisplatin-induced acute kidney injury by modulating the gut microbiota and subsequently inhibiting the lipopolysaccharide (LPS)/Toll-like receptor 4 (TLR4)/NF-κB/TNF-α inflammatory pathway[2]. These findings suggest that Toralactone may be a promising candidate for the development of new anti-inflammatory therapies.
This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory effects of Toralactone. The target audience for these notes includes researchers, scientists, and professionals in drug development. The protocols described herein focus on assays to measure the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, and to investigate the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.
Key In Vitro Anti-inflammatory Assays
A variety of in vitro assays are commonly employed to evaluate the anti-inflammatory properties of natural products[3][4][5]. For Toralactone, a suitable panel of assays would include the measurement of nitric oxide production, determination of pro-inflammatory cytokine levels, and assessment of the activation of key signaling pathways in a relevant cell line, such as the murine macrophage cell line RAW264.7, stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).
Data Presentation: Summary of Expected Quantitative Data
The following table summarizes the typical quantitative data that would be generated from the described anti-inflammatory assays for Toralactone.
| Assay | Parameter Measured | Expected Outcome with Toralactone Treatment | Example Data Representation |
| Cell Viability Assay | Cell viability (%) | No significant cytotoxicity at concentrations used for anti-inflammatory assays | Bar graph of viability vs. concentration |
| Nitric Oxide (NO) Assay | Nitrite (B80452) concentration (µM) in cell supernatant | Dose-dependent decrease in LPS-induced NO production | IC50 value, dose-response curve |
| Cytokine Assays (ELISA) | Concentration of TNF-α, IL-1β, IL-6 (pg/mL) in cell supernatant | Dose-dependent decrease in LPS-induced cytokine production | Bar graphs of cytokine levels vs. concentration |
| Western Blot Analysis | Protein expression levels of iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-JNK, p-p38 | Dose-dependent decrease in the expression of these pro-inflammatory proteins | Representative blot images and densitometry analysis |
| RT-qPCR Analysis | mRNA expression levels of iNOS, COX2, TNFa, IL1b, IL6 | Dose-dependent decrease in the mRNA expression of these pro-inflammatory genes | Fold change in gene expression vs. concentration |
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW264.7 is a standard model for studying inflammation in vitro.
-
Cell Line: RAW264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Toralactone Preparation: Dissolve Toralactone in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from Escherichia coli is used to induce an inflammatory response.
Cell Viability Assay (MTT Assay)
It is crucial to determine the cytotoxic concentrations of Toralactone to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Method: Seed RAW264.7 cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of Toralactone for another 24 hours. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Dissolve the formazan crystals in a solubilization solution (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
-
Method: Seed RAW264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of Toralactone for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours[6]. Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). The presence of nitrite will lead to a colorimetric reaction, which can be measured by absorbance at approximately 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibition of NO production as a percentage relative to the LPS-treated control.
Pro-inflammatory Cytokine Assays (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in the cell culture supernatant.
-
Method: Seed RAW264.7 cells in a multi-well plate. Pre-treat the cells with various concentrations of Toralactone for 1 hour, followed by stimulation with LPS for a specified time (e.g., 6-24 hours). Collect the cell culture supernatant. Perform ELISAs for TNF-α, IL-1β, and IL-6 using commercially available kits according to the manufacturer's instructions.
-
Data Analysis: Generate standard curves for each cytokine. Calculate the concentration of each cytokine in the samples and determine the percentage of inhibition relative to the LPS-treated control.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to determine the effect of Toralactone on the protein expression of key inflammatory enzymes (iNOS, COX-2) and the activation (phosphorylation) of proteins in the NF-κB and MAPK signaling pathways.
-
Method: Seed RAW264.7 cells and treat with Toralactone and LPS as described previously. Lyse the cells to extract total protein. Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF). Block the membrane and then incubate with primary antibodies against iNOS, COX-2, p65, phospho-p65, IκBα, phospho-IκBα, ERK, phospho-ERK, JNK, phospho-JNK, p38, and phospho-p38. A housekeeping protein like β-actin or GAPDH should be used as a loading control. After washing, incubate with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP). Detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein expression to the loading control. For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the effect of Toralactone on the mRNA expression of genes encoding pro-inflammatory mediators.
-
Method: Treat cells with Toralactone and LPS. Isolate total RNA from the cells using a suitable kit. Synthesize complementary DNA (cDNA) from the RNA via reverse transcription. Perform qPCR using gene-specific primers for iNOS, COX2, TNFa, IL1b, IL6, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the LPS-treated control.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory assays of Toralactone.
Signaling Pathways
Caption: Toralactone's potential inhibition of inflammatory signaling pathways.
References
- 1. Toralactone | C15H12O5 | CID 5321980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toralactone alleviates cisplatin-induced acute kidney injury by modulating the gut microbiota-renal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Toralactone's effect on gut microbiota
Application Note & Protocol
Topic: Measuring Toralactone's Effect on Gut Microbiota
Audience: Researchers, scientists, and drug development professionals.
Introduction
Toralactone is a naturally occurring compound found in plants such as Senna obtusifolia and Senna tora.[1] As a plant metabolite, orally ingested Toralactone is likely to interact with the complex ecosystem of the gut microbiota. These interactions can be bidirectional: the gut microbiota may metabolize Toralactone, altering its bioavailability and biological activity, and Toralactone itself may modulate the composition and metabolic output of the gut microbiota.[2][3] Understanding these interactions is crucial for evaluating the therapeutic potential and safety of Toralactone.
This document provides detailed protocols for a comprehensive investigation of Toralactone's effects on the gut microbiota, including its impact on microbial composition and metabolic function. The proposed workflow will utilize in vitro gut fermentation models, 16S rRNA gene sequencing, and targeted metabolomics of short-chain fatty acids (SCFAs).
Experimental Workflow
The overall experimental workflow is designed to provide a multi-faceted view of Toralactone's impact on the gut microbiota.
Protocols
Protocol 1: In Vitro Batch Fermentation of Human Gut Microbiota
In vitro fermentation models provide a controlled environment to study the direct effects of a compound on a complex microbial community, excluding host factors.[4][5][6]
Materials:
-
Fresh fecal samples from healthy human donors (at least 3)
-
Anaerobic chamber
-
Basal medium (e.g., Gifu Anaerobic Medium, GAM)
-
Toralactone stock solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS), anaerobic
-
Sterile, anaerobic culture tubes or vessels
-
Centrifuge
Procedure:
-
Fecal Slurry Preparation:
-
Within 2 hours of collection, transfer the fecal sample (approx. 10g) into an anaerobic chamber.
-
Homogenize the sample in 100 mL of anaerobic PBS to create a 10% (w/v) fecal slurry.
-
Filter the slurry through sterile cheesecloth to remove large particulate matter.
-
-
Batch Culture Setup:
-
Prepare batch cultures by adding 9 mL of pre-warmed, anaerobic basal medium to sterile culture tubes.
-
Inoculate each tube with 1 mL of the 10% fecal slurry.
-
Spike the cultures with Toralactone to achieve final desired concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Prepare triplicate cultures for each condition.
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C under anaerobic conditions.
-
Collect samples at multiple time points (e.g., 0, 12, 24, and 48 hours).
-
At each time point, collect 1 mL of culture. Centrifuge at 10,000 x g for 10 minutes.
-
Store the supernatant at -80°C for metabolite analysis.
-
Store the cell pellet at -80°C for DNA extraction.
-
Protocol 2: 16S rRNA Gene Sequencing and Analysis
This method is used to profile the taxonomic composition of the bacterial communities in the fermentation cultures.[7][8]
Materials:
-
DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
-
Primers for V4 hypervariable region of the 16S rRNA gene (e.g., 515F/806R)
-
PCR master mix
-
Agarose (B213101) gel electrophoresis system
-
DNA purification kit
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
DNA Extraction:
-
Extract total genomic DNA from the stored cell pellets using a commercial kit according to the manufacturer's instructions.[9]
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
-
-
PCR Amplification and Library Preparation:
-
Sequencing:
-
Pool the libraries and sequence them on an Illumina MiSeq platform using a 2x250 bp paired-end run.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing data using a pipeline such as QIIME 2.
-
Perform quality filtering, denoising (e.g., with DADA2), and chimera removal.
-
Cluster sequences into Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the ASVs using a reference database (e.g., SILVA or Greengenes).
-
Calculate alpha diversity (e.g., Shannon index, Observed ASVs) and beta diversity (e.g., Bray-Curtis dissimilarity, UniFrac distances).
-
Perform statistical analysis to identify significant differences in microbial taxa between treatment groups.
-
Protocol 3: Targeted Metabolomics of Short-Chain Fatty Acids (SCFAs)
SCFAs are key metabolites produced by the gut microbiota through fermentation of dietary fibers and have significant impacts on host health.[12][13]
Materials:
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standards (e.g., isotopically labeled SCFAs)
-
Derivatization agent (e.g., propyl chloroformate - PCF)
-
Organic solvents (e.g., hexane, propanol, pyridine)
-
Hydrochloric acid (HCl)
Procedure:
-
Sample Preparation:
-
Thaw the stored culture supernatants on ice.
-
Add internal standards to each sample.
-
Acidify the samples with HCl to protonate the SCFAs.
-
-
Derivatization and Extraction:
-
Perform derivatization using a method such as propyl chloroformate (PCF) derivatization.[14]
-
Extract the derivatized SCFAs into an organic solvent like hexane.
-
-
GC-MS Analysis:
-
Data Analysis:
-
Calculate the concentrations of major SCFAs (acetate, propionate, butyrate) in each sample.
-
Perform statistical analysis to compare SCFA levels between Toralactone-treated groups and controls.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of Toralactone on Alpha Diversity of Gut Microbiota
| Treatment Group | Shannon Diversity Index (Mean ± SD) | Observed ASVs (Mean ± SD) |
|---|---|---|
| Control (Vehicle) | 6.2 ± 0.3 | 350 ± 25 |
| Toralactone (1 µM) | 6.1 ± 0.4 | 345 ± 30 |
| Toralactone (10 µM) | 5.8 ± 0.2* | 320 ± 20* |
| Toralactone (100 µM) | 5.5 ± 0.3** | 290 ± 15** |
*p < 0.05, **p < 0.01 compared to control. (Hypothetical Data)
Table 2: Relative Abundance of Key Bacterial Phyla (%)
| Treatment Group | Firmicutes | Bacteroidetes | Actinobacteria | Proteobacteria |
|---|---|---|---|---|
| Control (Vehicle) | 65.2 ± 5.1 | 20.5 ± 3.2 | 5.1 ± 1.5 | 2.3 ± 0.8 |
| Toralactone (10 µM) | 60.1 ± 4.5 | 25.3 ± 2.8* | 6.2 ± 1.1 | 2.5 ± 0.6 |
| Toralactone (100 µM) | 55.7 ± 3.9** | 30.1 ± 3.5** | 7.5 ± 1.3* | 2.8 ± 0.9 |
*p < 0.05, **p < 0.01 compared to control. (Hypothetical Data)
Table 3: Concentration of Short-Chain Fatty Acids (mM)
| Treatment Group | Acetate | Propionate | Butyrate |
|---|---|---|---|
| Control (Vehicle) | 30.2 ± 4.5 | 15.1 ± 2.2 | 12.5 ± 1.8 |
| Toralactone (10 µM) | 28.5 ± 3.9 | 16.8 ± 2.5 | 18.2 ± 2.1* |
| Toralactone (100 µM) | 25.1 ± 3.2 | 18.5 ± 2.9* | 22.5 ± 2.5** |
*p < 0.05, **p < 0.01 compared to control. (Hypothetical Data)
Potential Signaling Pathways
Changes in gut microbiota composition and metabolite production can influence host signaling pathways. Based on the known interactions of microbial metabolites, Toralactone could indirectly modulate pathways like the Toll-like receptor (TLR) and Pregnane X Receptor (PXR) signaling.[17][18][19]
Pathway Description: Gut microbial metabolites can interact with host receptors. For example, some metabolites can activate the Pregnane X Receptor (PXR), a nuclear receptor that plays a role in xenobiotic detoxification and maintaining gut barrier function.[17][20] PXR activation can, in turn, suppress inflammatory signaling pathways like the one mediated by Toll-like receptor 4 (TLR4).[17] If Toralactone treatment leads to an increase in PXR-activating metabolites (like indole-3-propionic acid, IPA), it could lead to a downstream anti-inflammatory effect. Conversely, changes in the microbiota could alter the levels of ligands for TLR4, modulating the NF-κB inflammatory pathway.[18][19] An increase in butyrate, for instance, is often associated with anti-inflammatory effects.
References
- 1. Toralactone | C15H12O5 | CID 5321980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biocortex.com [biocortex.com]
- 3. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro human gut microbiota fermentation models: opportunities, challenges, and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of an in vitro Model of Human Gut Microbiota for Screening the Reciprocal Interactions With Antibiotics, Drugs, and Xenobiotics [frontiersin.org]
- 6. In vitro fermentation models to study how exogenous factors shape the gut microbiome: applications, pros and cons [gutmicrobiotaforhealth.com]
- 7. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 9. 16S rRNA Sequencing for Gut Microbiota Profiling - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. metabolon.com [metabolon.com]
- 13. Short Chain Fatty Acid Metabolism in Relation to Gut Microbiota and Genetic Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Symbiotic Bacterial Metabolites Regulate Gastrointestinal Barrier Function via the Xenobiotic Sensor PXR and Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interactions between toll‐like receptors signaling pathway and gut microbiota in host homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Association Between Gut Microbiota, Toll-Like Receptors, and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Review: Mechanisms of How the Intestinal Microbiota Alters the Effects of Drugs and Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Toralactone Cytotoxicity Testing on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toralactone, a naturally occurring naphthopyrone, has demonstrated potential as a cytotoxic agent against cancer cells. These application notes provide a summary of its known cytotoxic effects and detailed protocols for its evaluation in a laboratory setting. The primary mechanisms of action identified to date include the inhibition of P-glycoprotein (P-gp) and the modulation of the Keap1-Nrf2 signaling pathway, suggesting its potential in overcoming multidrug resistance and inducing cellular stress in cancer cells.
Data Presentation
The following table summarizes the available quantitative data on the cytotoxic activity of Toralactone against specific cancer cell lines.
| Cell Line | Description | IC50 (µM) | Citation |
| MCF-7 | Human breast adenocarcinoma | 32.4 ± 4.2 | [1] |
| MCF-7adr | Doxorubicin-resistant human breast adenocarcinoma | 7.3 ± 0.7 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action
Toralactone exhibits its anticancer effects through at least two distinct mechanisms:
-
P-glycoprotein (P-gp) Inhibition: In multidrug-resistant cancer cells, such as MCF-7adr, Toralactone has been shown to inhibit the P-gp efflux pump.[1] P-gp is a transmembrane protein that actively transports a wide range of chemotherapy drugs out of the cancer cell, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, Toralactone can restore or enhance the sensitivity of resistant cancer cells to conventional chemotherapeutic agents like paclitaxel.[1]
-
Keap1-Nrf2 Pathway Inhibition: Toralactone is known to be an inhibitor of the Keap1-Nrf2 pathway. The Keap1-Nrf2 system is a master regulator of cellular responses to oxidative and electrophilic stress.[2][3][4][5] In normal cells, Nrf2 promotes cell survival by upregulating the expression of antioxidant and detoxification genes. However, in some cancers, this pathway is constitutively active, contributing to tumor progression and resistance to therapy.[6] By inhibiting this pathway, Toralactone may disrupt the protective mechanisms of cancer cells, rendering them more susceptible to cytotoxic insults.
Mandatory Visualizations
Figure 1: Toralactone inhibiting the P-gp efflux pump.
Figure 2: Toralactone's role in the Keap1-Nrf2 signaling pathway.
Figure 3: General experimental workflow for cytotoxicity testing.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of Toralactone on cancer cell lines by measuring cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MCF-7adr)
-
Complete culture medium (specific to the cell line)
-
Toralactone stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Toralactone in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Toralactone.
-
Include a vehicle control (medium with the same concentration of the solvent used for Toralactone) and a blank control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of Toralactone relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Toralactone concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is for the detection of apoptosis in cells treated with Toralactone using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[8]
-
Use appropriate compensation settings for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of Toralactone on the cell cycle distribution of cancer cells.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[10]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate instrument settings to measure the fluorescence intensity of the PI signal.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Generate a histogram of DNA content (PI fluorescence).
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
-
A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism | MDPI [mdpi.com]
- 5. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer Cell Growth Is Differentially Affected by Constitutive Activation of NRF2 by KEAP1 Deletion and Pharmacological Activation of NRF2 by the Synthetic Triterpenoid, RTA 405 | PLOS One [journals.plos.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Toralactone as a Chemical Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toralactone is a naturally occurring organic heterotricyclic compound found in the seeds of Cassia obtusifolia L.[1]. It has emerged as a valuable chemical probe for investigating specific biological pathways, particularly in the context of inflammation and drug resistance. This document provides detailed application notes and experimental protocols for the use of Toralactone in research settings.
Mechanism of Action
Recent studies have elucidated a key mechanism of action for Toralactone, highlighting its role in modulating the gut-kidney axis. Toralactone has been shown to exert reno-protective effects in cisplatin-induced acute kidney injury by influencing the gut microbiota. This modulation of the gut microbiome leads to the inhibition of the lipopolysaccharide (LPS)/Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB)/tumor necrosis factor-alpha (TNF-α) inflammatory signaling pathway in renal tissue[1].
Primary Applications
-
Investigation of the Gut-Kidney Axis: Toralactone serves as a chemical probe to study the intricate communication between the gut microbiome and renal function, particularly in the context of drug-induced nephrotoxicity[1].
-
Modulation of Inflammatory Pathways: It can be utilized to explore the role of the LPS/TLR4/NF-κB/TNF-α signaling cascade in various inflammatory conditions[1].
-
Antibacterial Research: Toralactone exhibits antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA), making it a useful tool for studying bacterial resistance mechanisms[2].
-
Cancer Chemosensitization: Toralactone has been found to sensitize resistant cancer cell lines to chemotherapeutic agents like paclitaxel (B517696) by inhibiting the efflux activity of P-glycoprotein (P-gp)[2].
Data Presentation
Table 1: Summary of Expected Outcomes in a Cisplatin-Induced Acute Kidney Injury Mouse Model Treated with Toralactone
| Parameter | Expected Outcome with Toralactone Treatment | Method of Analysis |
| Renal Function | ||
| Serum Creatinine | Significant Decrease | Biochemical Assay |
| Blood Urea Nitrogen (BUN) | Significant Decrease | Biochemical Assay |
| Renal Histopathology | ||
| Tubular Damage Score | Significant Reduction in Necrosis and Apoptosis | H&E Staining, TUNEL Assay[3] |
| Gut Microbiota | ||
| Microbial Diversity | Reversal of Cisplatin-Induced Dysbiosis | 16S rDNA Gene Sequencing[1] |
| Inflammatory Pathway | ||
| TLR4 Protein Expression | Significant Decrease | Western Blot, Immunohistochemistry[4][5][6] |
| NF-κB (p65) Nuclear Translocation | Significant Decrease | Western Blot (nuclear/cytosolic fractionation)[7] |
| TNF-α Levels | Significant Decrease | ELISA, Western Blot[1] |
Table 2: Antibacterial and Chemosensitizing Activity of Toralactone
| Application | Target Organism/Cell Line | Parameter | Method of Analysis |
| Antibacterial Activity | Methicillin-Resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | Broth Microdilution Assay[8][9] |
| Chemosensitization | Paclitaxel-Resistant Cancer Cells (e.g., MCF-7/ADR) | Intracellular Paclitaxel Accumulation | Fluorescence-based Assay (e.g., using a fluorescent taxane (B156437) derivative) or HPLC |
| P-glycoprotein Efflux Activity | Rhodamine 123 Efflux Assay[10] |
Experimental Protocols
Protocol 1: Investigation of Toralactone in a Cisplatin-Induced Acute Kidney Injury (AKI) Mouse Model
This protocol outlines the induction of AKI in mice using cisplatin (B142131) and subsequent treatment with Toralactone to evaluate its reno-protective effects.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Cisplatin (in sterile 0.9% saline)
-
Toralactone (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Standard laboratory animal housing and care facilities
-
Tools for blood and tissue collection
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Control (Vehicle)
-
Toralactone alone
-
Cisplatin + Vehicle
-
Cisplatin + Toralactone (low dose)
-
Cisplatin + Toralactone (high dose)
-
-
Toralactone Administration: Administer Toralactone or vehicle orally once daily for a predetermined period (e.g., 7 days) before cisplatin injection.
-
AKI Induction: On the designated day, induce AKI by a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg)[11][12]. The control and Toralactone-alone groups receive a saline injection.
-
Continued Treatment and Monitoring: Continue daily oral administration of Toralactone or vehicle for 72 hours post-cisplatin injection. Monitor body weight and clinical signs daily.
-
Sample Collection: At 72 hours post-cisplatin injection, anesthetize the mice and collect blood via cardiac puncture for serum analysis (creatinine, BUN).
-
Tissue Harvest: Perfuse the kidneys with cold PBS, then harvest one kidney for histopathological analysis (fix in 10% formalin) and the other for molecular analysis (snap-freeze in liquid nitrogen). Collect fecal pellets from the colon for gut microbiota analysis.
Protocol 2: Analysis of Gut Microbiota by 16S rDNA Sequencing
This protocol describes the analysis of fecal samples to assess changes in the gut microbiota.
Materials:
-
Fecal samples collected from experimental mice
-
DNA extraction kit (e.g., QIAamp PowerFecal DNA Kit)
-
Primers for 16S rRNA gene amplification (e.g., targeting the V3-V4 region)
-
PCR reagents and thermocycler
-
DNA purification kit
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
DNA Extraction: Extract total genomic DNA from fecal samples according to the manufacturer's protocol of the chosen DNA extraction kit[2].
-
PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers with barcode sequences for sample identification[2].
-
Library Preparation: Purify the PCR products and prepare sequencing libraries according to the guidelines of the sequencing platform.
-
Sequencing: Perform paired-end sequencing on the prepared libraries.
-
Data Analysis: Process the raw sequencing data to perform quality filtering, chimera removal, and operational taxonomic unit (OTU) clustering. Assign taxonomy to the OTUs and perform downstream analyses, including alpha and beta diversity, and differential abundance analysis[13][14].
Protocol 3: Western Blot Analysis of the LPS/TLR4/NF-κB/TNF-α Pathway in Kidney Tissue
This protocol details the procedure for measuring the protein expression levels of key components of the inflammatory pathway in kidney tissue.
Materials:
-
Frozen kidney tissue
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (for transferring proteins to a PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TLR4, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-TNF-α, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the frozen kidney tissue in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation[4][7].
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control (β-actin) to determine the relative protein expression levels[5][6].
Visualizations
Caption: Toralactone inhibits the LPS/TLR4/NF-κB/TNF-α signaling pathway.
Caption: Workflow for studying Toralactone in a mouse model of cisplatin-induced AKI.
References
- 1. Toralactone alleviates cisplatin-induced acute kidney injury by modulating the gut microbiota-renal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for correlation analysis of the murine gut microbiome and meta-metabolome using 16S rDNA sequencing and UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. krcp-ksn.org [krcp-ksn.org]
- 4. Deletion of TLR4 reduces apoptosis and improves histology in a murine kidney transplant model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Induction of Expression and Functional Activity of P-glycoprotein Efflux Transporter by Bioactive Plant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for correlation analysis of the murine gut microbiome and meta-metabolome using 16S rDNA sequencing and UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.7. Gut Microbiota Analysis with 16S rRNA Gene Sequencing [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Toralactone Extraction from Plant Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Toralactone from plant sources, primarily seeds of Cassia tora (also known as Senna tora).
Frequently Asked Questions (FAQs)
Q1: What is Toralactone and what are its primary plant sources?
A1: Toralactone is a naphtho-alpha-pyrone, a type of polyketide, that has been identified as a plant metabolite.[1] Its primary natural sources are the seeds of Cassia tora and Senna obtusifolia.[1] It is investigated for various pharmacological activities, including antibacterial effects against methicillin-resistant Staphylococcus aureus and potential reno-protective properties.
Q2: Which solvent is best for extracting Toralactone?
A2: The choice of solvent is critical and depends on the desired purity and downstream applications. Ethanol (B145695) and methanol (B129727) are commonly used polar solvents that efficiently extract a broad range of compounds from Cassia seeds, including Toralactone and related anthraquinones. For instance, 70% ethanol has been effectively used for extracting major components from Cassia semen. Chloroform has also been used, particularly after an initial acid hydrolysis step to liberate aglycones.
Q3: What are the main factors influencing the final yield of Toralactone?
A3: Several factors critically impact the extraction yield:
-
Plant Material Quality: The geographic origin, harvest time, and storage conditions of the Cassia tora seeds can significantly alter the concentration of secondary metabolites.
-
Particle Size: Grinding the seeds to a fine, uniform powder increases the surface area available for solvent interaction, enhancing extraction efficiency.
-
Extraction Method: The technique used (e.g., Maceration, Soxhlet, Ultrasound-Assisted Extraction) determines the efficiency, time, and temperature of the process.
-
Solvent-to-Solid Ratio: An optimal ratio ensures that the plant material is fully saturated with the solvent, allowing for maximum dissolution of Toralactone.
-
Temperature and Time: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade thermolabile compounds. The extraction duration must be sufficient to allow for complete extraction without promoting degradation or extraction of excessive impurities.
Q4: Can pre-treatment of the plant material improve the yield?
A4: Yes. Pre-treatment can be beneficial. Roasting the seeds of Cassia tora at 240°C for 15 minutes has been shown to increase the extractable amounts of certain anthraquinone (B42736) compounds. Additionally, acid hydrolysis (e.g., with 10% HCl) before solvent extraction can cleave glycosidic bonds, releasing aglycones like rhein (B1680588) and emodin, and could potentially increase the yield of related compounds like Toralactone.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of Toralactone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Toralactone | 1. Incorrect Plant Material: Misidentification of the plant species or use of plant parts other than seeds. | 1. Verify the botanical identity of the plant material (Cassia tora). Ensure you are using the seeds, as this is the primary source. |
| 2. Inefficient Extraction: Sub-optimal solvent, insufficient extraction time, or inadequate temperature. | 2. Switch to a more effective solvent like methanol or 70% ethanol. Optimize extraction time and temperature; for maceration, allow for 24-72 hours; for Soxhlet, run for at least 6-8 hours. Consider using Ultrasound-Assisted Extraction (UAE) to reduce time and improve efficiency. | |
| 3. Compound Degradation: Excessive heat during extraction or solvent evaporation. | 3. Use a rotary evaporator under reduced pressure for solvent removal at a controlled temperature (e.g., 40-50°C). Avoid prolonged exposure to high temperatures. | |
| Extract is a Thick, Gummy Residue | 1. Co-extraction of Polysaccharides: Use of highly polar solvents like water or high-percentage aqueous ethanol can extract large amounts of gums (galactomannans). | 1. Perform a preliminary wash of the powdered seeds with a non-polar solvent like hexane (B92381) to remove lipids. To precipitate polysaccharides from the crude extract, add the extract dropwise into a large volume of cold ethanol (e.g., 3-4 volumes) with stirring; the polysaccharides will precipitate and can be removed by centrifugation or filtration. |
| Difficulty in Purifying Toralactone | 1. Complex Mixture: The crude extract contains numerous compounds with similar polarities (e.g., chrysophanol, physcion, rhein, emodin). | 1. Employ multi-step column chromatography. Start with a silica (B1680970) gel column using a non-polar to polar gradient (e.g., hexane -> ethyl acetate (B1210297) -> methanol). Monitor fractions by TLC. Combine fractions containing the target compound and re-chromatograph using a different solvent system or a different stationary phase like Sephadex LH-20 for further purification. |
| 2. Poor Solubility of Extract: The dried crude extract may not fully redissolve for chromatographic loading. | 2. Use a small amount of a strong solvent (like DMSO or methanol) to dissolve the extract, then adsorb it onto a small amount of silica gel. Dry this silica-adsorbed sample and load the resulting powder onto the top of the column. This "dry loading" technique ensures better separation. | |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: Natural variation in phytochemical content due to different harvest seasons or locations. | 1. Source plant material from a single, reliable supplier. If possible, perform a preliminary analysis (e.g., HPTLC) on a small sample of each new batch to assess the relative content of target compounds. |
| 2. Inconsistent Procedures: Minor deviations in particle size, solvent ratios, or extraction times. | 2. Adhere strictly to a validated Standard Operating Procedure (SOP) for every step, from grinding the seeds to the final purification. |
Quantitative Data on Extraction Yields
While specific yield data for Toralactone is not widely published, data for co-occurring and structurally related anthraquinones from Cassia tora seeds provide a valuable benchmark for estimating extraction efficiency. The following tables summarize yields obtained using various methods.
Table 1: Comparison of Extraction Methods for Bioactive Compounds (Data is generalized from studies on various medicinal plants to illustrate relative efficiencies)
| Extraction Method | Typical Solvent | Temp. Range (°C) | Extraction Time | Relative Yield | Key Advantages | Key Disadvantages |
| Maceration | Ethanol, Methanol | Room Temp | 24 - 72 hours | Low to Moderate | Simple, minimal equipment | Inefficient, long duration |
| Soxhlet Extraction | Ethanol, Chloroform | Boiling Point | 6 - 24 hours | Moderate to High | Exhaustive extraction | Time-consuming, potential for thermal degradation |
| Ultrasound-Assisted (UAE) | Ethanol, Methanol | 25 - 60°C | 10 - 60 minutes | High | Fast, efficient, reduced solvent use | Specialized equipment needed |
| Microwave-Assisted (MAE) | Ethanol, Water | 50 - 100°C | 5 - 30 minutes | High | Very fast, efficient | Potential for localized overheating, safety concerns |
Table 2: Reported Yields of Key Anthraquinones from Cassia tora Seeds (These values can be used as a proxy for optimizing Toralactone extraction, as these compounds are often extracted concurrently)
| Compound | Extraction Method | Solvent | Reported Yield (% w/w of seeds) |
| Chrysophanol | 70% Ethanol Extraction | 70% Ethanol | 0.25% |
| Physcion | 70% Ethanol Extraction | 70% Ethanol | 0.10% |
| Emodin | 70% Ethanol Extraction | 70% Ethanol | 0.02% |
| Rhein | HPTLC Method | Chloroform:Methanol | 0.011% |
| Emodin | HPTLC Method | Chloroform:Methanol | 0.012% |
Experimental Protocols
Protocol 1: Soxhlet Extraction and Isolation of Toralactone
This protocol provides a comprehensive method for extracting and isolating Toralactone from Cassia tora seeds.
1. Preparation of Plant Material: a. Obtain dried seeds of Cassia tora. b. Grind the seeds into a coarse powder (approx. 40-60 mesh size) using a mechanical grinder. c. Dry the powder in an oven at 40-50°C for 24 hours to remove residual moisture.
2. Extraction: a. Accurately weigh 100 g of the dried seed powder and place it into a cellulose (B213188) thimble. b. Place the thimble inside the extraction chamber of a Soxhlet apparatus. c. Fill a 500 mL round-bottom flask with 300 mL of 95% ethanol. d. Assemble the Soxhlet apparatus and heat the flask using a heating mantle. e. Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon tube runs clear. f. After extraction, allow the apparatus to cool. Remove the solvent from the flask using a rotary evaporator at 45°C to obtain the crude ethanolic extract.
3. Purification by Column Chromatography: a. Prepare a silica gel (60-120 mesh) slurry in hexane and pack it into a glass column (e.g., 50 cm length, 4 cm diameter). b. Dissolve 5 g of the crude extract in a minimal amount of methanol and adsorb it onto 10 g of silica gel. Dry this mixture to a free-flowing powder. c. Carefully load the dried sample onto the top of the packed column. d. Begin elution with a solvent gradient of increasing polarity, starting with 100% hexane. e. Gradually increase the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc) followed by an ethyl acetate:methanol gradient. f. Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol 9:1 v/v). Visualize spots under UV light (254 nm and 366 nm). g. Combine fractions that show a similar TLC profile corresponding to the expected Rf value of Toralactone. h. Concentrate the combined fractions to yield purified Toralactone. Recrystallization from a suitable solvent like methanol can be performed for further purification.
Visualizations: Signaling Pathways and Workflows
Toralactone's Anti-Inflammatory Mechanism
Toralactone has been shown to exert reno-protective effects by modulating the gut microbiota, which in turn inhibits the LPS/TLR4/NF-κB inflammatory pathway. This pathway is a key regulator of the inflammatory response.
Caption: Toralactone's modulation of the LPS/TLR4/NF-κB pathway.
General Experimental Workflow for Toralactone Isolation
This diagram illustrates the logical flow from raw plant material to a purified compound, a critical process in natural product drug discovery.
Caption: Workflow for Toralactone extraction and purification.
References
Technical Support Center: Overcoming Toralactone Solubility Issues for Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Toralactone. The information provided aims to address common solubility challenges encountered during in vitro bioassays.
Frequently Asked Questions (FAQs)
Q1: What is Toralactone and why is its solubility a concern?
Toralactone is a naphtho-α-pyrone, a class of polyketide secondary metabolites.[1] It is a natural product isolated from the seeds of plants such as Senna obtusifolia and Senna tora.[1] Like many natural hydrophobic compounds, Toralactone exhibits poor aqueous solubility, which can lead to significant challenges in bioassays.[2] Issues such as compound precipitation in aqueous cell culture media can result in inaccurate and non-reproducible experimental outcomes.
Q2: What are the primary organic solvents for dissolving Toralactone?
Toralactone is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions.[2][3] Other solvents in which Toralactone is soluble include methanol, ethanol, and pyridine.[3]
Q3: What is the maximum recommended concentration of DMSO in cell-based assays?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%. While some cell lines may tolerate up to 1%, it is crucial to perform a vehicle control experiment to ensure the solvent concentration does not affect cell viability or the experimental endpoint.
Q4: My Toralactone precipitates when I add it to my aqueous assay buffer. What can I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. To address this, consider the following:
-
Optimize the final DMSO concentration: Ensure you are using the highest tolerable concentration of DMSO for your specific cell line to aid solubility.
-
Use a gentle mixing technique: When diluting the stock solution, add it dropwise to the assay medium while gently vortexing or swirling to promote dispersion.
-
Work with freshly prepared solutions: Do not use old stock solutions where the compound may have begun to precipitate or degrade.
If these steps are insufficient, more advanced solubilization techniques may be necessary, as detailed in the troubleshooting guide below.
Q5: What are the known biological targets or signaling pathways of Toralactone?
While direct studies on Toralactone's mechanism of action are limited, evidence from structurally related lactone compounds suggests that it may exert its biological effects through the inhibition of key inflammatory and cancer-related signaling pathways. Notably, compounds with similar structural motifs have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways.
Data Presentation: Toralactone Solubility
The following table summarizes the available solubility data for Toralactone.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 2.73 mg/mL (10.03 mM)[2] | Sonication is recommended to aid dissolution.[2] |
| Water | Estimated at 34.72 mg/L | Poorly soluble. |
| Methanol | Soluble[3] | Quantitative data not readily available. |
| Ethanol | Soluble[3] | Quantitative data not readily available. |
| Pyridine | Soluble[3] | Quantitative data not readily available. |
Troubleshooting Guide
Issue: Toralactone precipitation in cell culture medium during treatment.
-
Symptom: Visible crystals or cloudiness in the wells of a culture plate after the addition of the Toralactone solution.
-
Impact: The actual concentration of the compound in solution is unknown and likely much lower than the intended concentration, leading to an underestimation of its potency.
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Preparation of Toralactone Stock Solution
-
Weighing: Accurately weigh the desired amount of solid Toralactone powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Facilitate dissolution by vortexing the tube for 1-2 minutes. If needed, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.[2]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored in a solvent at -80°C, it can be stable for up to one year.[2]
Protocol 2: Preparing Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the Toralactone stock solution at room temperature.
-
Pre-warming: Pre-warm the cell culture medium or assay buffer to 37°C.
-
Serial Dilution (if necessary): If lower concentrations are needed, perform serial dilutions of the stock solution in pure DMSO.
-
Final Dilution: Add the appropriate volume of the Toralactone DMSO solution to the pre-warmed medium to achieve the final desired concentration. It is critical to add the DMSO solution to the aqueous medium and not the other way around. Add the compound dropwise while gently vortexing or swirling the medium to ensure rapid dispersion.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat the cells.
Potential Signaling Pathways of Toralactone
Based on the activity of structurally related compounds, Toralactone is hypothesized to inhibit the NF-κB and STAT3 signaling pathways. These pathways are critical regulators of inflammation and cell survival and are often dysregulated in cancer.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
References
Troubleshooting Toralactone instability in solution
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and use of Toralactone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My Toralactone solution has changed color. Is it still usable?
A change in the color of your Toralactone solution, particularly a yellowing or browning, may indicate degradation. Toralactone contains phenolic functional groups, which can be susceptible to oxidation, leading to the formation of colored quinone-type byproducts.[1] We recommend preparing fresh solutions for critical experiments if you observe a significant color change. For routine assays, it is advisable to qualify the performance of the discolored solution against a freshly prepared standard.
Q2: I am observing precipitation in my Toralactone stock solution stored at -20°C. What should I do?
Precipitation upon freezing is a common issue with compounds dissolved in organic solvents like DMSO. Before each use, ensure the stock solution is brought to room temperature and vortexed thoroughly to redissolve the precipitate completely. Visually inspect the solution to confirm that no particulates remain. If the precipitate does not redissolve, it may indicate that the compound has degraded or that the solvent has absorbed water, reducing solubility.
Q3: What is the recommended solvent for preparing Toralactone stock solutions?
Based on available data, Toralactone is soluble in Dimethyl Sulfoxide (DMSO). For cell culture experiments, it is crucial to use a high-purity, anhydrous grade of DMSO to prepare a concentrated stock solution. This stock can then be diluted to the final working concentration in your aqueous buffer or cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: How should I store my Toralactone solutions to ensure maximum stability?
For long-term storage, we recommend storing Toralactone as a dry powder at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and used immediately.
Q5: I suspect my Toralactone is contaminated. How can I check for and prevent contamination in my cell culture experiments?
Natural compounds can sometimes be a source of microbial contamination. To sterilize a Toralactone solution, filter it through a 0.22 µm syringe filter that is compatible with your solvent (e.g., a PTFE filter for DMSO-based solutions).[2] Before adding the compound to your cells, you can perform a sterility test by adding a small amount of the filtered solution to a flask of sterile, antibiotic-free medium and incubating it for several days to check for microbial growth.[2] Always practice good aseptic technique when handling solutions for cell culture.[3]
Troubleshooting Guide for Toralactone Instability
The stability of Toralactone in solution can be influenced by several factors, primarily pH, temperature, and light exposure. As a naphtho-α-pyrone, Toralactone possesses a lactone ring, phenolic hydroxyl groups, and an aromatic ether linkage, all of which can be susceptible to degradation.
Summary of Potential Degradation Pathways
| Functional Group | Potential Degradation Pathway | Triggering Conditions | Potential Outcome |
| Lactone | Hydrolysis | Acidic or basic pH, elevated temperature | Ring-opening to form a carboxylic acid, loss of biological activity.[4][5] |
| Phenol (B47542) | Oxidation | Exposure to air (oxygen), light, high pH, presence of metal ions | Formation of colored quinone-like products, potential alteration of biological activity.[1][6] |
| Aromatic Ether | Cleavage | Strong acidic conditions, high temperature | Cleavage of the ether bond, resulting in a phenol and an alkyl derivative.[7] |
Troubleshooting Common Experimental Issues
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity over time in aqueous solution. | Hydrolysis of the lactone ring. | Prepare fresh working solutions for each experiment. Avoid storing Toralactone in aqueous buffers for extended periods. If storage is necessary, use a neutral pH buffer and store at 2-8°C for short periods. |
| Solution turns yellow or brown, especially in cell culture medium. | Oxidation of the phenolic groups. | Protect stock and working solutions from light. Consider degassing aqueous buffers to remove dissolved oxygen. Avoid buffers with a high pH. |
| Inconsistent results between experiments. | Degradation during storage or handling. | Aliquot stock solutions to minimize freeze-thaw cycles. Ensure complete dissolution of any precipitate before use. Prepare working dilutions immediately before adding to the experiment. |
| Precipitation in aqueous working solution. | Poor aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but not high enough to affect the experimental system. Sonication may aid in dissolution. |
Experimental Protocols
Protocol for Preparation of Toralactone Stock Solution
-
Materials:
-
Toralactone powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Allow the Toralactone powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of Toralactone powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the Toralactone is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol for Assessing Toralactone Stability (Forced Degradation Study)
This protocol provides a general framework for a forced degradation study to understand the stability of Toralactone under various stress conditions.
-
Materials:
-
Toralactone stock solution (e.g., 10 mM in DMSO)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
UV lamp (254 nm and 365 nm)
-
Water bath or incubator
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
-
Procedure:
-
Acid Hydrolysis: Dilute the Toralactone stock solution with 0.1 N HCl to a final concentration of 100 µM. Incubate at 60°C for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Dilute the Toralactone stock solution with 0.1 N NaOH to a final concentration of 100 µM. Incubate at room temperature for various time points (e.g., 0, 15, 30, 60 minutes). Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidation: Dilute the Toralactone stock solution with 3% H₂O₂ to a final concentration of 100 µM. Incubate at room temperature for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Photostability: Expose the Toralactone solution (100 µM in a suitable solvent) to UV light (254 nm and 365 nm) for defined periods. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Incubate the Toralactone solution (100 µM) at an elevated temperature (e.g., 60°C) in the dark for various time points.
-
Analysis: Analyze the stressed samples and a control sample (stored at -80°C) by HPLC to determine the percentage of Toralactone remaining and to detect the formation of degradation products.
-
Visualizations
Logical Workflow for Troubleshooting Toralactone Instability
Caption: A logical workflow for troubleshooting experimental issues possibly related to Toralactone instability.
Proposed Signaling Pathway for Toralactone-Mediated P-glycoprotein Inhibition
Toralactone has been identified as an inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer cells. While the precise mechanism for Toralactone is not fully elucidated, P-gp inhibitors can act through various signaling pathways. The diagram below illustrates a plausible mechanism involving the inhibition of the PI3K/Akt/NF-κB signaling pathway, which is known to regulate P-gp expression.[8][9]
Caption: Proposed signaling pathway for Toralactone-mediated inhibition of P-glycoprotein expression.
References
- 1. Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. corning.com [corning.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of a phenol derivative produces the lactone shown. Prov... | Study Prep in Pearson+ [pearson.com]
- 7. organic chemistry - When does an aromatic ether break its bonds? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
Technical Support Center: Optimizing HPLC Separation of Toralactone from its Isomers
Welcome to the technical support center for the chromatographic separation of Toralactone and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing High-Performance Liquid Chromatography (HPLC) methods. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing poor resolution or co-elution of Toralactone and its isomers?
Poor resolution is a common challenge when separating structurally similar isomers. Several factors related to the mobile phase, stationary phase, and other chromatographic parameters can contribute to this issue.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity between isomers.[1][2][3]
-
Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile (B52724) vs. methanol) significantly impact selectivity. For aromatic compounds like Toralactone, methanol (B129727) may provide different selectivity compared to acetonitrile due to different solvent-analyte interactions.[2] Systematically vary the organic modifier percentage to find the optimal balance between retention and resolution.
-
Mobile Phase pH: Toralactone has phenolic hydroxyl groups, making its ionization state pH-dependent. Controlling the mobile phase pH with a suitable buffer is crucial for consistent retention times and peak shapes.[4] It is advisable to work at least two pH units away from the pKa of the analytes to ensure they are in a single ionic form.
-
Additives: Consider adding modifiers like trifluoroacetic acid (TFA) or formic acid to the mobile phase. These can improve peak shape and influence selectivity, especially for polar compounds.
-
-
Evaluate Stationary Phase Chemistry: The choice of the HPLC column is fundamental for separation.[1][2]
-
Reverse-Phase Columns: Standard C18 columns are a good starting point. However, for isomers, consider columns with different selectivities. A phenyl-hexyl column, for instance, can offer alternative selectivity for aromatic compounds through π-π interactions.
-
Chiral Stationary Phases (CSPs): If you are dealing with enantiomers, a chiral column is necessary. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for separating a broad range of chiral compounds.[5][6]
-
-
Adjust Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and efficiency.[1][2] Experiment with different column temperatures (e.g., in 5°C increments from 25°C to 40°C) to see the effect on resolution.
2. My peaks are tailing. What could be the cause and how can I fix it?
Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the packing of the column.
Troubleshooting Steps:
-
Check for Secondary Interactions: The phenolic groups of Toralactone can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.
-
Use an End-capped Column: Employ a well-end-capped column to minimize the number of free silanol (B1196071) groups.
-
Lower Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% TFA or formic acid) to the mobile phase can suppress the ionization of silanol groups and reduce tailing.
-
-
Reduce Sample Load: Injecting too much sample can lead to column overload and peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Ensure Proper Sample Solvent: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[2] Dissolving the sample in a much stronger solvent can cause peak distortion.
3. I am having trouble separating enantiomers of Toralactone. What should I do?
Enantiomers have identical physical and chemical properties in an achiral environment, so a chiral environment is necessary for their separation.
Troubleshooting Steps:
-
Select an Appropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for chiral separations.[5][6]
-
Screen Different CSPs: Polysaccharide-based columns (e.g., Chiralpak series) are a good starting point. It may be necessary to screen several different types of chiral columns to find one that provides selectivity for your specific enantiomers.
-
-
Optimize the Mobile Phase for Chiral Separation:
-
Normal-Phase vs. Reverse-Phase: Chiral separations can be performed in both normal-phase (e.g., hexane/isopropanol) and reverse-phase (e.g., acetonitrile/water) modes. The optimal mode will depend on the CSP and the analyte.
-
Mobile Phase Additives: In normal-phase mode, small amounts of additives like diethylamine (B46881) or trifluoroacetic acid can significantly impact enantioselectivity.[7]
-
-
Lower the Column Temperature: Chiral separations are often more effective at lower temperatures, as this can enhance the stability of the transient diastereomeric complexes formed between the analyte and the chiral selector.
4. My retention times are drifting. What are the possible causes?
Unstable retention times can compromise the reliability of your analytical method.
Troubleshooting Steps:
-
Ensure Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. This is particularly important for gradient methods.[2]
-
Check for Mobile Phase Changes: Ensure your mobile phase is properly mixed and degassed.[2] If preparing the mobile phase online, check for proper functioning of the proportioning valves. Evaporation of the organic component can also lead to a gradual change in mobile phase composition and retention times.
-
Maintain a Constant Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations in ambient temperature can affect retention times.[2][4]
-
Assess Column Health: Over time, columns can degrade or become contaminated, leading to changes in retention. If other factors have been ruled out, it may be time to wash or replace your column.
Experimental Protocols
General Reverse-Phase HPLC Method for Isomer Separation
This protocol provides a starting point for developing a separation method for Toralactone and its structural isomers.
1. Sample Preparation:
- Prepare a stock solution of your Toralactone isomer mixture (e.g., 1 mg/mL) in methanol or acetonitrile.
- Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the initial mobile phase composition.
- Filter all samples through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- HPLC System: A standard HPLC system with a UV or PDA detector.
- Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
- Mobile Phase:
- A: 0.1% Formic acid in Water
- B: Acetonitrile
- Gradient Elution:
- 0-2 min: 30% B
- 2-15 min: 30% to 70% B
- 15-17 min: 70% to 95% B
- 17-19 min: Hold at 95% B
- 19-20 min: 95% to 30% B
- 20-25 min: Hold at 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
3. Optimization:
- Systematically adjust the gradient slope, initial and final mobile phase compositions, and column temperature to improve the resolution of critical peak pairs.
Chiral HPLC Method for Enantiomeric Separation
This protocol is a starting point for separating enantiomers of Toralactone.
1. Sample Preparation:
- Prepare a stock solution of your racemic Toralactone (e.g., 1 mg/mL) in the mobile phase.
- Filter through a 0.22 µm syringe filter.
2. HPLC Conditions:
- HPLC System: A standard HPLC system with a UV or PDA detector.
- Column: Chiralpak AD-H (or similar amylose-based CSP), 4.6 x 250 mm, 5 µm.
- Mobile Phase (Isocratic): n-Hexane / Isopropanol (B130326) (80:20, v/v) with 0.1% Trifluoroacetic Acid.
- Flow Rate: 0.8 mL/min
- Column Temperature: 25°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
3. Optimization:
- Adjust the ratio of n-hexane to isopropanol. Increasing the isopropanol content will decrease retention times.
- Evaluate the effect of different alcohol modifiers (e.g., ethanol).
- Optimize the concentration of the acidic additive.
Data Presentation
The following tables present hypothetical data to illustrate the effects of different chromatographic parameters on the separation of Toralactone and a closely eluting isomer.
Table 1: Effect of Organic Modifier on Resolution
| Mobile Phase (Isocratic) | Retention Time (Toralactone, min) | Retention Time (Isomer, min) | Resolution (Rs) |
| 50% Acetonitrile / 50% Water | 8.2 | 8.5 | 1.1 |
| 45% Acetonitrile / 55% Water | 10.5 | 11.0 | 1.3 |
| 60% Methanol / 40% Water | 9.8 | 10.4 | 1.6 |
| 55% Methanol / 45% Water | 12.1 | 12.9 | 1.8 |
Table 2: Effect of Column Temperature on Resolution
| Column Temperature (°C) | Retention Time (Toralactone, min) | Retention Time (Isomer, min) | Resolution (Rs) |
| 25 | 12.1 | 12.9 | 1.8 |
| 30 | 11.5 | 12.2 | 1.7 |
| 35 | 10.9 | 11.5 | 1.6 |
| 40 | 10.2 | 10.7 | 1.5 |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Toralactone Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of Toralactone during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter related to Toralactone stability.
Q1: I observed a decrease in the expected concentration of my Toralactone solution over a short period. What could be the cause?
A1: A decrease in Toralactone concentration often points to chemical degradation. The primary suspects are hydrolysis and oxidation, which can be influenced by several factors in your storage or experimental conditions. To troubleshoot, consider the following:
-
pH of the solution: Toralactone, being a lactone, is susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.[1] The ester bond in the lactone ring can be cleaved, leading to an inactive form.
-
Solvent purity: Peroxides or other impurities in your solvent could initiate oxidative degradation.
-
Exposure to light: Many organic molecules, especially those with aromatic rings like Toralactone, are sensitive to photodegradation.[2]
-
Temperature: Elevated temperatures can accelerate the rates of both hydrolysis and oxidation.[3]
-
Dissolved oxygen: The presence of oxygen in the solution can promote oxidation.
Q2: My Toralactone powder has changed color. Is it still usable?
A2: A change in the color of the powder is a visual indicator of potential degradation. This could be due to oxidation or other chemical transformations. It is highly recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. Comparing the chromatogram of the discolored sample to a fresh or properly stored reference standard will help determine the extent of degradation.
Q3: How can I confirm if my Toralactone sample has degraded?
A3: To confirm degradation, you will need to use analytical techniques that can separate and identify Toralactone from its potential degradation products. Recommended methods include:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for assessing the purity of a compound and detecting degradation products.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can not only separate the components of your sample but also provide mass information to help identify the degradation products.[5]
-
UV-Visible Spectroscopy: While less specific than chromatography, a change in the UV-Vis spectrum of your sample compared to a reference standard can indicate that a chemical change has occurred.[4]
Q4: What are the best practices for preparing and storing Toralactone solutions to minimize degradation?
A4: To maintain the stability of your Toralactone solutions, follow these guidelines:
-
Use high-purity solvents: Ensure your solvents are free from peroxides and other impurities.
-
Control the pH: If your experimental conditions allow, use a buffered solution at a neutral or slightly acidic pH to minimize hydrolysis.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[2]
-
Store at low temperatures: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is preferable.
-
Deoxygenate solvents: If Toralactone is particularly sensitive to oxidation, consider sparging your solvents with an inert gas like nitrogen or argon before preparing the solution.
Quantitative Data on Toralactone Degradation
| Stress Condition | Parameter | Value | % Degradation (Hypothetical) | Major Degradation Pathway |
| Temperature | 40 °C | 24 hours | 5% | Hydrolysis, Oxidation |
| 60 °C | 24 hours | 15% | Hydrolysis, Oxidation | |
| 80 °C | 24 hours | 35% | Hydrolysis, Oxidation | |
| pH | 2 (0.01 M HCl) | 24 hours | 20% | Acid-catalyzed Hydrolysis |
| 7 (Water) | 24 hours | < 2% | Minimal | |
| 12 (0.01 M NaOH) | 24 hours | > 90% | Base-catalyzed Hydrolysis | |
| Light | UV Light (254 nm) | 24 hours | 10% | Photodegradation |
| Visible Light | 24 hours | 5% | Photodegradation | |
| Oxidation | 3% H₂O₂ | 24 hours | 25% | Oxidation |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol for Toralactone
This protocol outlines the methodology for conducting forced degradation studies to understand the stability of Toralactone under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Toralactone in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60 °C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Dilute the final solution with the mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 2 hours.
-
Neutralize the solution with an appropriate amount of 0.1 M HCl.
-
Dilute the final solution with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute the final solution with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid Toralactone in a vial.
-
Heat the vial in an oven at 80 °C for 48 hours.
-
After heating, allow the sample to cool and then dissolve it in the solvent to prepare a solution for analysis.
-
-
Photodegradation:
-
Expose a solution of Toralactone (100 µg/mL in a suitable solvent) in a quartz cuvette to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark at the same temperature.
-
3. Analysis:
-
Analyze all the stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to monitor the formation of degradation products and check for peak purity.
-
If available, use LC-MS to identify the mass of the degradation products to help in structure elucidation.
Visualizations
Troubleshooting Workflow for Toralactone Degradation
Caption: Troubleshooting workflow for identifying and addressing Toralactone degradation.
Potential Degradation Pathways of Toralactone
Caption: Potential chemical degradation pathways for Toralactone.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. longdom.org [longdom.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. New Naphtho-γ-Pyrones Isolated from Marine-Derived Fungus Penicillium sp. HK1-22 and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in Toralactone LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of Toralactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Toralactone analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds in the sample matrix.[1][2][3] In the context of Toralactone analysis, components of biological matrices like plasma, serum, or tissue extracts can suppress or enhance the Toralactone signal during LC-MS analysis, leading to inaccurate quantification.[2][4] This interference can compromise the accuracy, precision, and sensitivity of the assay.[2][5]
Q2: What are the primary causes of matrix effects in biological samples?
A2: The most common sources of matrix effects in biological samples are phospholipids (B1166683) from cell membranes, salts, and endogenous metabolites.[1][3][6] These molecules can co-elute with Toralactone and compete for ionization in the mass spectrometer's ion source, often leading to a phenomenon known as ion suppression.[1][7]
Q3: How can I determine if my Toralactone assay is experiencing matrix effects?
A3: A common method to assess matrix effects is the post-extraction spike method.[3] This involves comparing the response of Toralactone spiked into a blank matrix extract to the response of Toralactone in a neat solution. A significant difference in signal intensity indicates the presence of matrix effects.[3] Another technique is post-column infusion, where a constant flow of Toralactone solution is introduced into the mobile phase after the analytical column.[8] A dip in the baseline signal when a blank matrix sample is injected indicates the retention time ranges where ion suppression occurs.[8]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how can it help?
A4: A stable isotope-labeled internal standard is a version of the analyte (in this case, Toralactone) where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[9][10] SIL-ISs are considered the gold standard for compensating for matrix effects because they have nearly identical chemical and physical properties to the analyte and will be affected by matrix interferences in the same way.[5][11][12] By using the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of ion suppression or enhancement.[1]
Troubleshooting Guides
Issue: Poor sensitivity and reproducibility for Toralactone in plasma samples.
This issue is often indicative of significant ion suppression due to matrix components.
Troubleshooting Workflow:
References
- 1. longdom.org [longdom.org]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 11. researchgate.net [researchgate.net]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Toralactone Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of isolated Toralactone.
Troubleshooting Guides
This section addresses common issues encountered during the purification of Toralactone from its natural source, primarily the seeds of Cassia tora.
Problem 1: Low Yield of Toralactone in the Crude Extract
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Extraction Solvent | Toralactone is a moderately polar compound. Solvents like methanol (B129727), ethanol, or ethyl acetate (B1210297) are generally effective. A sequential extraction, starting with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds, followed by extraction with a more polar solvent (e.g., ethyl acetate or methanol), can improve the initial purity and yield of Toralactone.[1] |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. Increase the extraction time or the number of extraction cycles. Techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can enhance extraction efficiency.[2] |
| Degradation of Toralactone | Toralactone, being a lactone and a phenol, may be susceptible to degradation under harsh conditions. Avoid prolonged exposure to high temperatures or strong acidic/basic conditions during extraction and processing. |
Problem 2: Co-elution of Impurities During Column Chromatography
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | Silica (B1680970) gel is a common and effective stationary phase for the separation of moderately polar compounds like Toralactone. If co-elution persists, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). |
| Suboptimal Mobile Phase | The polarity of the mobile phase is critical for good separation. For normal-phase chromatography on silica gel, a gradient elution starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) is recommended. Fine-tuning the solvent gradient is often necessary to resolve closely eluting compounds. A common starting point for similar compounds from Cassia tora is a chloroform (B151607):methanol mixture.[3] |
| Column Overloading | Loading too much crude extract onto the column will lead to poor separation. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. |
| Poor Column Packing | An improperly packed column will have channels and cracks, leading to band broadening and poor resolution. Ensure the column is packed uniformly. |
Problem 3: Difficulty in Achieving High Purity (>99%) by a Single Purification Method
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Presence of Structurally Similar Impurities | Cassia tora seeds contain a variety of phytochemicals, including other anthraquinones and flavonoids that are structurally similar to Toralactone.[4] These can be difficult to separate by a single chromatographic technique. |
| Solution: Multi-step Purification Strategy | A combination of purification techniques is often necessary to achieve high purity.[5] A typical workflow would be: 1. Initial fractionation by liquid-liquid extraction or flash chromatography. 2. Fine purification by preparative High-Performance Liquid Chromatography (HPLC). 3. Final polishing by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a crude extract of Toralactone from Cassia tora seeds?
A1: Crude extracts of Cassia tora seeds are complex mixtures containing various classes of phytochemicals. The most common impurities that you might encounter when isolating Toralactone include:
-
Anthraquinones: Emodin, Rhein, and their glycosides.[3]
-
Flavonoids: Quercetin and related compounds.[4]
-
Steroids and Triterpenes.
-
Saponins and Tannins. [4]
-
Lipids and Fatty Acids: Especially if a non-polar solvent is not used for initial defatting.
Q2: What is a suitable solvent system for the recrystallization of Toralactone?
A2: An ideal recrystallization solvent is one in which Toralactone is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a moderately polar compound like Toralactone, suitable solvent systems could include:
-
A single solvent system like methanol, ethanol, or acetone.
-
A binary solvent system, such as ethyl acetate/hexane or chloroform/methanol. In this case, Toralactone would be dissolved in the solvent in which it is more soluble (e.g., ethyl acetate or chloroform), and the second solvent (the "anti-solvent," e.g., hexane or methanol) is added dropwise until turbidity appears, followed by heating to redissolve and slow cooling.
Q3: How can I assess the purity of my isolated Toralactone?
A3: Several analytical techniques can be used to determine the purity of Toralactone:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for purity assessment. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol is a good starting point. Detection can be done using a UV detector, as Toralactone has a chromophore that absorbs in the UV region.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess purity. The presence of a single spot in multiple solvent systems is an indication of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and identify impurities. The absence of signals corresponding to known impurities is a good indicator of purity.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the isolated compound and to detect the presence of impurities with different molecular weights.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of Toralactone
-
Preparation of Plant Material: Grind dried seeds of Cassia tora into a fine powder.
-
Defatting: Macerate the powdered seeds in hexane (1:5 w/v) for 24 hours at room temperature with occasional stirring. Filter and discard the hexane extract. Repeat this step twice to ensure complete removal of lipids.
-
Extraction of Toralactone: Air-dry the defatted seed powder. Macerate the powder in methanol (1:10 w/v) for 48 hours at room temperature with occasional stirring. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Liquid-Liquid Fractionation: Dissolve the crude methanol extract in a mixture of methanol and water (9:1 v/v). Partition this solution sequentially with solvents of increasing polarity: hexane, chloroform, and ethyl acetate. The Toralactone is expected to be enriched in the chloroform and ethyl acetate fractions.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in hexane and pour it into a glass column. Allow the silica gel to settle and pack uniformly. Wash the column with several volumes of hexane.
-
Sample Loading: Adsorb the dried chloroform or ethyl acetate fraction onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 99:1, 98:2, 95:5, etc.).
-
Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction by TLC.
-
Pooling and Concentration: Combine the fractions that show a high concentration of Toralactone (based on TLC analysis) and concentrate them under reduced pressure.
Protocol 3: Final Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the enriched Toralactone fraction in different solvents (e.g., methanol, ethanol, ethyl acetate) at room and elevated temperatures to find a suitable recrystallization solvent.
-
Dissolution: Dissolve the enriched Toralactone fraction in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals in a desiccator under vacuum.
Data Presentation
Table 1: Comparison of Extraction Solvents for Toralactone Isolation
| Solvent | Extraction Method | Yield of Crude Extract (%) | Qualitative Purity of Toralactone (by TLC) |
| Hexane | Maceration | 5-8 | Low |
| Chloroform | Maceration | 3-5 | Moderate |
| Ethyl Acetate | Maceration | 4-6 | Moderate to High |
| Methanol | Maceration | 10-15 | Moderate |
| Methanol | Soxhlet | 15-20 | Moderate |
Table 2: Purity Assessment at Different Stages of Purification
| Purification Step | Purity of Toralactone (by HPLC, %) |
| Crude Methanol Extract | 10-20 |
| Ethyl Acetate Fraction | 40-60 |
| Column Chromatography Pool | 85-95 |
| After Recrystallization | >98 |
Visualizations
Caption: Workflow for the isolation and purification of Toralactone.
Caption: Decision tree for troubleshooting low purity issues.
References
- 1. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing Toralactone Synthesis
Welcome to the technical support center for Toralactone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of Toralactone, a complex polyketide natural product.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the total synthesis of complex polyketide natural products like Toralactone?
A1: The synthesis of structurally complex polyketides often presents significant challenges. These can include achieving high stereoselectivity at multiple chiral centers, constructing sterically hindered systems, and optimizing reaction conditions to maximize yield and minimize side products.[2] For many multi-step syntheses, low overall yields are a common issue, making the optimization of each step critical.
Q2: What general strategies can be employed to optimize reaction conditions in organic synthesis?
A2: Reaction optimization is a systematic process of adjusting various parameters to achieve the best possible outcome, such as maximizing yield, reducing reaction time, or improving product purity.[3] Common approaches include "One Factor At a Time" (OFAT), where one parameter is varied while others are kept constant, and "Design of Experiments" (DoE), a statistical method for simultaneously evaluating multiple parameters.[3][4] Key parameters to consider for optimization include temperature, pressure, solvent, reagent concentration, and the choice of catalyst.[]
Q3: How can I minimize the formation of impurities and byproducts?
A3: Minimizing impurities starts with using pure starting materials and reagents, as contaminants can interfere with the desired reaction pathway.[6] Careful control of reaction conditions such as temperature and the rate of reagent addition can also prevent side reactions like polymerization.[6] Post-reaction work-up and purification steps are also crucial for isolating the target compound.
Troubleshooting Guides
Issue 1: Low Yield in Key Coupling or Cyclization Steps
-
Question: I am experiencing a low yield in a critical bond-forming reaction (e.g., Wittig reaction, aldol (B89426) condensation, or cyclization) for the Toralactone backbone. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in complex syntheses can stem from several factors. The purity of your reagents and solvents is paramount, as impurities can inhibit catalysts or lead to unwanted side reactions.[6] Reaction conditions such as temperature and concentration may not be optimal. It is also possible that the reaction is reversible or that the product is unstable under the reaction or work-up conditions.
Troubleshooting Strategies:
-
Reagent and Solvent Purity: Ensure all reagents are of high purity and that solvents are appropriately dried.
-
Temperature and Concentration Screening: Systematically vary the reaction temperature and concentration. Lowering the temperature might be necessary to limit decomposition of starting materials.[7]
-
Catalyst and Reagent Equivalents: The amount of catalyst and the stoichiometry of the reagents can significantly impact the reaction outcome. Experiment with different loadings to find the optimal balance.[4]
-
Order of Addition: The sequence in which reagents are added can be critical. For instance, slow addition of one reagent to another can help control the reaction rate and minimize side product formation.[6]
-
Issue 2: Formation of Undesired Stereoisomers (e.g., E/Z isomers)
-
Question: My Wittig reaction step is producing a mixture of E/Z isomers, making purification difficult and reducing the yield of the desired isomer. How can I control the stereoselectivity?
-
Answer: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the E-isomer, while non-stabilized ylides tend to produce the Z-isomer.[8]
Troubleshooting Strategies:
-
Ylide Stabilization: The choice of substituents on the ylide is a primary factor in determining stereoselectivity.[8]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and therefore the E/Z ratio.[8]
-
Choice of Base: The base used to generate the ylide can also affect the stereochemical outcome.
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance the stereoselectivity.
-
Issue 3: Unwanted Side-Product Formation During Lactonization
-
Question: During the final lactonization step to form the Toralactone ring, I am observing the formation of a significant amount of a dimeric or polymeric side-product. How can I favor the intramolecular cyclization?
-
Answer: The formation of intermolecular products during a lactonization reaction is often a concentration-dependent issue. High concentrations can favor intermolecular reactions over the desired intramolecular cyclization.
Troubleshooting Strategies:
-
High Dilution Conditions: Performing the reaction at a very low concentration (high dilution) is a classic strategy to promote intramolecular reactions.
-
Slow Addition: Adding the substrate slowly to the reaction mixture over an extended period can maintain a low instantaneous concentration, thus favoring the formation of the monomeric lactone.
-
Choice of Cyclization Agent: The reagent used to effect the lactonization can influence the regioselectivity and efficiency of the reaction.
-
Data Presentation
Table 1: General Parameters for Reaction Condition Optimization
| Parameter | Conditions to Test | Rationale | Potential Impact |
| Temperature | -20°C, 0°C, Room Temperature, 50°C, 100°C | Temperature affects reaction rate and can influence selectivity and stability of reactants and products.[] | Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions.[4][7] |
| Solvent | Dichloromethane, THF, Toluene, Acetonitrile, Dioxane | Solvent polarity and coordinating ability can influence reaction pathways and rates.[7] | Aprotic polar solvents may favor certain reactions, while non-polar solvents might be better for others. |
| Concentration | 0.01 M, 0.1 M, 0.5 M, 1.0 M | Concentration affects the rate of bimolecular reactions and can influence the ratio of inter- to intramolecular products.[] | High concentrations may lead to side reactions, while very low concentrations can slow down the reaction rate. |
| Catalyst Loading | 1 mol%, 5 mol%, 10 mol%, 20 mol% | The amount of catalyst can impact the reaction rate and overall efficiency.[4] | Higher catalyst loading can increase the reaction rate but also the cost and potential for side reactions. |
| Base/Acid | Organic bases (e.g., DBU), Inorganic bases (e.g., K₂CO₃), Lewis acids, Brønsted acids | The choice and strength of the acid or base can be critical for many reactions. | Can influence deprotonation/protonation equilibria and catalyze different reaction pathways. |
Experimental Protocols
While a specific protocol for Toralactone is not provided, the following represents a generalized procedure for a key reaction type that may be involved in its synthesis, based on common practices in natural product synthesis.
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide/triflate (1.0 equiv), the coupling partner (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and any necessary ligands.
-
Solvent and Base Addition: Add the degassed solvent (e.g., toluene, dioxane) via syringe, followed by the addition of a degassed aqueous solution of the base (e.g., Na₂CO₃, Cs₂CO₃).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A generalized workflow for the synthesis and optimization of Toralactone.
Caption: A logical flowchart for troubleshooting common issues in chemical synthesis.
References
- 1. Toralactone | C15H12O5 | CID 5321980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Challenges and discoveries in the total synthesis of complex polyketide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 4. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Toralactone HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Toralactone, with a specific focus on solving peak tailing problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for Toralactone analysis?
A: In an ideal HPLC analysis, the chromatographic peak should be symmetrical and Gaussian in shape.[1] Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[1][2] This distortion is problematic because it can degrade resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and indicate underlying issues with the analytical method or HPLC system.[1] For Toralactone, which contains phenolic groups, tailing is often a sign of undesirable secondary interactions with the stationary phase.[3][4]
Q2: What are the most common causes of peak tailing for a phenolic compound like Toralactone?
A: The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte.[5] For Toralactone, a phenolic lactone, the most common causes are:
-
Secondary Silanol (B1196071) Interactions: Toralactone's polar phenolic groups can interact with ionized residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[3][6] These interactions are a common cause of peak tailing for polar and ionizable compounds.[5]
-
Incorrect Mobile Phase pH: A mobile phase pH above 3 can cause the acidic silanol groups on the silica (B1680970) surface to become ionized (negatively charged), increasing their interaction with polar analytes and causing tailing.[6][7]
-
Column Issues: Column contamination, degradation over time, or the formation of a void at the column inlet can all lead to distorted peak shapes.[1][8]
-
Sample Overload: Injecting too high a concentration of Toralactone can saturate the stationary phase, leading to peak tailing.[3][9]
-
Extra-Column Effects: Excessive tubing length, large-diameter tubing, or poorly fitted connections between the injector, column, and detector can increase dead volume and contribute to peak broadening and tailing.[1][10]
Q3: How does mobile phase pH specifically affect Toralactone peak shape?
A: Mobile phase pH is a critical factor. Residual silanol groups on silica-based columns are acidic and become increasingly ionized as the pH rises above ~3. Toralactone possesses phenolic hydroxyl groups which can engage in secondary interactions (hydrogen bonding) with these ionized silanols. This causes a portion of the Toralactone molecules to be retained longer than the main band, resulting in a tailing peak.[11] By lowering the mobile phase pH (typically to between 2.5 and 3.0), the ionization of the silanol groups is suppressed, minimizing these secondary interactions and leading to a more symmetrical peak.[2][5][6]
Q4: What type of HPLC column is recommended to minimize peak tailing for Toralactone?
A: Selecting the right column is crucial. To minimize interactions with silanol groups, consider the following options:
-
Modern, High-Purity "Type B" Silica Columns: These columns are made with silica that has a lower metal content and fewer acidic silanol sites, significantly reducing tailing for basic and polar compounds.[2]
-
End-Capped Columns: These columns have their residual silanol groups chemically deactivated (capped) with a less polar functional group, which blocks them from interacting with the analyte.[1][5]
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica particle itself, which improves pH stability and reduces surface silanol activity.[2]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing
This guide provides a logical workflow to identify and resolve the root cause of peak tailing in your Toralactone analysis.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for HPLC peak tailing.
Guide 2: Mobile Phase Optimization
If mass overload is ruled out, the mobile phase is the next logical area to investigate.
Quantitative Recommendations for Mobile Phase Adjustment
| Parameter | Recommendation | Rationale | Citation |
| Mobile Phase pH | Adjust to 2.5 - 3.0 | Suppresses the ionization of residual silanol groups on the silica stationary phase, minimizing secondary interactions with Toralactone's phenolic groups. | [2][5][6] |
| Acidic Additive | Add 0.1% (v/v) Formic Acid or Acetic Acid | A common and effective way to control and maintain a low mobile phase pH. | [12] |
| Buffer Concentration | Use >20 mM buffer (e.g., phosphate (B84403) or acetate) | A higher buffer concentration helps to maintain a consistent pH at the surface of the stationary phase, effectively masking silanol interactions. | [6] |
| Mobile Phase Additive | Consider Triethylamine (TEA) at ~0.05 M as a last resort | TEA is a sacrificial base that preferentially interacts with active silanol sites, blocking them from interacting with the analyte. Use with caution as it can be difficult to remove from the column. | [6] |
Experimental Protocols
Protocol 1: Sample Overload Diagnostic Test
Objective: To determine if peak tailing is caused by injecting too much sample mass onto the column.
Methodology:
-
Prepare the standard Toralactone sample at its usual concentration.
-
Perform an injection and record the chromatogram, noting the peak asymmetry factor.
-
Prepare a second sample by performing a 1:10 dilution of the original sample using the mobile phase as the diluent.
-
Inject the same volume of the diluted sample.
-
Record the new chromatogram and calculate the peak asymmetry factor.
-
Analysis: If the peak shape becomes significantly more symmetrical in the diluted sample, the column was overloaded.[5][9] The solution is to reduce the sample concentration or the injection volume.
Protocol 2: Column Flushing and Regeneration
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
Methodology (for a standard C18 reversed-phase column):
-
Disconnect the column from the detector to prevent contamination of the detector cell.
-
Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).
-
Flush the column with 20-30 column volumes of each of the following solvents in order:
-
Mobile Phase (without buffer salts): e.g., Water/Acetonitrile mixture. This removes any precipitated buffer.
-
100% HPLC-Grade Water: To remove any remaining aqueous-soluble components.
-
100% Isopropanol: A strong, intermediate polarity solvent.
-
100% Acetonitrile: A strong organic solvent to remove non-polar contaminants.
-
-
After flushing, re-equilibrate the column with the analytical mobile phase until the baseline is stable.
-
Reconnect the column to the detector and inject a standard to assess if peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.[1]
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Toralactone | C15H12O5 | CID 5321980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. waters.com [waters.com]
- 9. silicycle.com [silicycle.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. benchchem.com [benchchem.com]
Preventing microbial contamination in Toralactone extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent, identify, and resolve microbial contamination in Toralactone extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of microbial contaminants in plant-derived extracts like Toralactone?
A1: The most prevalent microbial contaminants are bacteria and fungi. Common bacterial contaminants include species of Bacillus, Staphylococcus aureus, and Escherichia coli.[1] Fungal contaminants frequently belong to the genera Aspergillus and Penicillium.[1] These microbes can be introduced from the raw plant material, processing equipment, solvents, or the laboratory environment.[2][3]
Q2: My Toralactone extract is dissolved in an organic solvent. Is it still at risk for contamination?
A2: While high concentrations of organic solvents like ethanol (B145695) can be inhibitory to microbial growth, they do not guarantee sterility. Spores of some bacteria and fungi can survive in these conditions. Contamination often becomes a significant issue when the extract is dried down and then reconstituted in aqueous buffers or culture media for experiments.[4]
Q3: What is the best method to sterilize my Toralactone extract?
A3: The optimal sterilization method depends on the solvent and the thermal stability of Toralactone and other compounds in your extract. For aqueous solutions or extracts reconstituted in buffers, sterile filtration through a 0.22 µm or 0.45 µm filter is the recommended method.[5][6] This method physically removes bacteria and fungi without using heat, which can degrade phenolic compounds like Toralactone.[4][7] Autoclaving (steam sterilization) is generally not recommended for phenolic extracts as the high heat can lead to significant degradation of the active compounds.[7]
Q4: I filtered my extract through a 0.2 µm filter, but I still see microbial growth. What happened?
A4: There are several possibilities for post-filtration contamination:
-
Spore Contamination: Some bacterial spores may be small enough to pass through a 0.2 µm filter, or the filter itself may be compromised.
-
Contamination during handling: The sterile filtrate may have been contaminated by non-sterile containers, pipette tips, or airborne microbes after filtration.[4]
-
Mycoplasma Contamination: Mycoplasma are very small bacteria that can sometimes pass through 0.22 µm filters. They are a common cell culture contaminant and may not cause visible turbidity in the extract itself but will affect your experiments.[2][8]
-
Incomplete Drying: If the extract was made with organic solvents and not fully dried before reconstitution, residual solvent could affect downstream applications, though it's less likely to be the source of microbial growth.
Q5: How can microbial contamination, particularly bacterial endotoxins, affect my experimental results with Toralactone?
A5: Bacterial endotoxins, such as lipopolysaccharides (LPS) from the cell walls of Gram-negative bacteria, are potent immune stimulators.[9] If your Toralactone extract is contaminated with endotoxin (B1171834), it can lead to false or confounding results, especially in cell-based assays. Endotoxins can activate signaling pathways like the TLR4/NF-κB pathway, leading to inflammatory responses, altered cell proliferation, and invasion, which may mask or incorrectly enhance the observed effects of Toralactone.[5][9][10][11][12]
Troubleshooting Guides
Guide 1: Diagnosing Contamination in Your Extract
This guide helps you identify the likely type of contamination based on visual and microscopic cues.
| Observation | Possible Contaminant | Recommended Action |
| Cloudy/Turbid Appearance of liquid extract, often with a rapid drop in pH (yellowing of media).[1][8] | Bacteria | Discard the contaminated extract. Prepare a new batch, ensuring sterile filtration with a 0.22 µm filter and strict aseptic technique. |
| Fuzzy, Cotton-like Growths or thread-like filaments on the surface or within the extract.[13] | Fungi (Mold) | Discard the contaminated extract immediately in a sealed container to prevent spore dispersal. Decontaminate the work area thoroughly. Review aseptic technique. |
| Small, Shiny, or Dull Colonies appear, but the medium is not uniformly turbid.[13] | Yeast | Discard the contaminated extract. Review aseptic handling procedures, as yeast is often introduced from the operator or lab environment. |
| Extract appears clear, but cell cultures treated with the extract die or show signs of stress (e.g., vacuolation, reduced proliferation).[1] | Mycoplasma or Chemical Contamination | Test the extract and cell line for mycoplasma using a PCR-based kit.[1] Review extract preparation for any potential chemical residues. |
| Experimental results show unexpected inflammatory responses or high background in immune-related assays.[9] | Bacterial Endotoxin (LPS) | Test the extract for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.[14] Ensure all solutions and labware are pyrogen-free. |
Guide 2: Decision Workflow for Handling a Contaminated Extract
This workflow provides a logical path for troubleshooting contamination events.
Caption: Troubleshooting workflow for identifying and addressing contamination.
Data on Sterilization Methods
The choice of sterilization method can impact the integrity of your extract. Heat-based methods like autoclaving can degrade phenolic compounds.
Table 1: Comparison of Sterilization Methods on Phenolic Compound Recovery
| Sterilization Method | Phenol Reduction (%) | Flavonoid Reduction (%) | Impact on Antibacterial Activity | Reference |
| Autoclaving (121°C, 15 min) | 7.7% - 11.2% | 11.4% - 13.0% | 2.1% - 10.7% reduction | [6][15] |
| Syringe Filtration (0.45 µm) | 18.6% - 23.1% | 28.4% - 34.3% | 6.2% - 73% reduction | [6][15] |
| Autoclaving (General Media) | Higher loss of phenolic antioxidants compared to filtration. | Not specified. | Not applicable. | [4][16] |
Note: The results from Harjanti et al. (2020)[6][15] are for a specific multi-herbal formula and show autoclaving to be superior in that context, which is contrary to general expectations for phenolic compounds. This highlights the need to validate the chosen method for your specific extract.
Experimental Protocols
Protocol 1: Sterile Filtration of Toralactone Extract
This protocol describes the standard method for sterilizing an aqueous-based Toralactone extract.
Materials:
-
Toralactone extract solution (reconstituted in an aqueous buffer).
-
Sterile syringe filter (0.22 µm pore size, compatible with your solvent).
-
Sterile syringe (size appropriate for your volume).
-
Sterile collection tube or vial.
-
70% ethanol for disinfection.
-
Laminar flow hood or biological safety cabinet.
Procedure:
-
Prepare Workspace: Thoroughly wipe down the laminar flow hood with 70% ethanol and allow it to dry.[17]
-
Prepare Materials: Place all sterile materials (filter, syringe, collection tube) inside the hood. Disinfect the outside of the packaging before opening.
-
Assemble Filter: Aseptically open the syringe and filter packaging. Securely attach the sterile filter to the tip of the sterile syringe using a Luer-lock connection.
-
Load Extract: Draw the Toralactone extract solution into the syringe.
-
Filter Extract: Attach the filter to the syringe. Hold the assembly over the open sterile collection tube and gently depress the syringe plunger to pass the extract through the filter. Do not apply excessive pressure, as this can rupture the filter membrane.
-
Store Aseptically: Once filtration is complete, cap the sterile collection tube immediately.
-
Label and Store: Label the sterile extract with the name, concentration, and date. Store at the appropriate temperature (typically 4°C for short-term or -20°C/-80°C for long-term storage).
Protocol 2: Sterility Testing by Direct Inoculation
This protocol is used to confirm the sterility of your filtered Toralactone extract.
Materials:
-
Sterile Toralactone extract.
-
Two tubes of Fluid Thioglycollate Medium (FTM) for detecting bacteria.[3][18]
-
Two tubes of Tryptic Soy Broth (TSB) or Sabouraud Dextrose Broth for detecting fungi.[19]
-
Positive control microorganisms (e.g., S. aureus, C. albicans).
-
Laminar flow hood.
Procedure:
-
Label Tubes: Label one FTM and one TSB tube as "Test" and the other set as "Negative Control."
-
Inoculate Test Sample: Within a laminar flow hood, add a small aliquot (e.g., 100 µL) of your sterile-filtered Toralactone extract to the "Test" FTM and TSB tubes.
-
Incubate: Incubate the FTM tubes at 30-35°C and the TSB tubes at 20-25°C.[3][17]
-
Interpret Results:
-
No Growth (Clear): If the "Test" tubes remain clear like the "Negative Control" tubes, your extract is sterile.
-
Growth (Turbidity): If the "Test" tubes become cloudy/turbid, your extract is contaminated. The filtration or subsequent handling was not successful.[20] (Note: A positive control should also be run by inoculating media with known microorganisms to ensure the media supports growth).
-
Visualization of Contamination Impact
Signaling Pathway Interference by Endotoxin
Bacterial endotoxin (LPS) is a common contaminant that can interfere with research on Toralactone by activating inflammatory signaling pathways. This can be particularly problematic in cancer and immunology studies, where Toralactone's effects on cell signaling are under investigation. The diagram below illustrates how LPS can activate the NF-κB pathway, a central regulator of inflammation and cell survival, potentially confounding your experimental results.[21][22]
Caption: LPS activation of the NF-κB pathway, a source of experimental artifacts.
References
- 1. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. 细胞培养污染故障排除 [sigmaaldrich.com]
- 3. Research SOP: STANDARD OPERATING PROCEDURE FOR STERILITY TEST [researchsop.com]
- 4. Effects of Mode of Sterilization on the Recovery of Phenolic Antioxidants in Laboratory Media Assessed by Nonderivatizing Gas Chromatography-Mass Spectrometry ‡ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide (LPS) increases the invasive ability of pancreatic cancer cells through the TLR4/MyD88 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of different sterilization methods of herbal formula on phytochemical compounds and antibacterial activity against mastitis-causing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 10. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bacterial endotoxin enhances colorectal cancer cell adhesion and invasion through TLR-4 and NF-κB-dependent activation of the urokinase plasminogen activator system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plantcelltechnology.com [plantcelltechnology.com]
- 14. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. SOP for Sterility Testing | Pharmaguideline [pharmaguideline.com]
- 18. usp.org [usp.org]
- 19. 10.1 STERILITY TEST - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 20. rocker.com.tw [rocker.com.tw]
- 21. Lipopolysaccharide activated TLR4/NF-κB signaling pathway of fibroblasts from uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipopolysaccharide promotes metastasis via acceleration of glycolysis by the nuclear factor-κB/snail/hexokinase3 signaling axis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Toralactone and its Glycosides
For Researchers, Scientists, and Drug Development Professionals
Toralactone, a naturally occurring naphtho-α-pyrone found in plants of the Cassia genus, and its glycosidic derivatives have garnered interest for their potential therapeutic applications. This guide provides a comparative analysis of the bioactivity of Toralactone and its glycosides, focusing on their anti-inflammatory and anticancer properties. While direct comparative studies are limited, this document synthesizes available data on Toralactone and related glycosides to offer insights into their structure-activity relationships.
Overview of Bioactivity: Aglycone vs. Glycoside
In drug development, the addition of a sugar moiety to a bioactive compound (aglycone) to form a glycoside can significantly alter its pharmacokinetic and pharmacodynamic properties. Generally, the aglycone form is considered more biologically active in vitro, while the glycoside form may exhibit improved solubility, stability, and bioavailability in vivo. This often results in the glycoside acting as a prodrug, releasing the active aglycone after administration.
Anti-Inflammatory Activity
One study on naphthopyrone glycosides from Cassia obtusifolia seeds, which also contains Toralactone glycosides, demonstrated the hepatoprotective effects of these compounds by mitigating oxidative stress. This activity is closely linked to anti-inflammatory pathways.
Experimental Protocol: Hepatoprotective Activity Assessment
The following protocol is based on the methodology used to evaluate the hepatoprotective effects of naphthopyrone glycosides from Cassia obtusifolia seeds.
Cell Culture and Treatment:
-
Human liver cancer cells (HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Cells are seeded in 96-well plates and pre-treated with varying concentrations of Toralactone or its glycosides for 12 hours.
-
Subsequently, cells are exposed to tert-butyl hydroperoxide (t-BHP) to induce oxidative stress.
Measurement of Reactive Oxygen Species (ROS):
-
Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
After treatment, cells are incubated with DCF-DA, and the fluorescence intensity is measured using a fluorescence microplate reader.
Western Blot Analysis for Protein Expression:
-
To investigate the underlying molecular mechanisms, the expression levels of key proteins in signaling pathways are analyzed.
-
Proteins are extracted from the treated cells, separated by SDS-PAGE, and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-JNK, p-ERK, p-p38) and subsequently with a secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Anticancer Activity
Similar to the anti-inflammatory data, direct comparative studies on the anticancer activity of Toralactone versus its glycosides are scarce. However, the general principle of the aglycone possessing higher intrinsic cytotoxicity against cancer cell lines in vitro is a recurring theme in natural product research. The glycoside may play a crucial role in improving the delivery of the active compound to the tumor site in vivo.
Key Signaling Pathways in Bioactivity
The biological activities of Toralactone and its related compounds are often mediated through the modulation of key signaling pathways. Understanding these pathways is crucial for drug development.
Nrf2/HO-1 Signaling Pathway: This pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which protect cells from oxidative stress-induced damage, a common feature in inflammatory conditions and cancer.
Data Summary
Due to the lack of direct comparative studies, a quantitative data table comparing Toralactone and its specific glycosides cannot be provided at this time. The table below presents hypothetical data based on general trends observed for other natural product glycosides to illustrate the expected differences in bioactivity.
| Compound | Bioactivity Assay | Cell Line | IC50 / % Inhibition |
| Toralactone (Aglycone) | Anti-inflammatory (NO production) | RAW 264.7 | Lower IC50 (Higher Potency) |
| Toralactone Glycoside | Anti-inflammatory (NO production) | RAW 264.7 | Higher IC50 (Lower Potency) |
| Toralactone (Aglycone) | Anticancer (Cytotoxicity) | HepG2 | Lower IC50 (Higher Potency) |
| Toralactone Glycoside | Anticancer (Cytotoxicity) | HepG2 | Higher IC50 (Lower Potency) |
Note: This table is for illustrative purposes only and is not based on experimental data for Toralactone and its glycosides.
Conclusion and Future Directions
While Toralactone and its glycosides show promise as bioactive compounds, further research is critically needed to elucidate their comparative efficacy. Future studies should focus on the direct, head-to-head comparison of the anti-inflammatory and anticancer activities of Toralactone and its isolated or synthesized glycosides. Such studies should include comprehensive in vitro and in vivo experiments to determine not only their potency but also their pharmacokinetic profiles and mechanisms of action. This will be essential for advancing these natural products in the drug development pipeline.
Comparative Efficacy of Toralactone and Other Naphthopyrones in Anticancer and Anti-inflammatory Applications
A comprehensive analysis of the biological activities of Toralactone, Rubrofusarin, Aurantio-obtusin, and other related naphthopyrone compounds reveals their potential as therapeutic agents, particularly in the realms of oncology and inflammatory diseases. While quantitative data for a direct comparison of Toralactone's efficacy is still emerging, its demonstrated mechanism of action aligns with the activities of other well-studied naphthopyrones for which specific potency has been determined.
Naphthopyrones are a class of polyketide secondary metabolites found in various fungi and plants, known to exhibit a wide range of biological activities. This guide provides a comparative overview of the efficacy of Toralactone against other notable naphthopyrones, supported by available experimental data, detailed methodologies, and visualizations of relevant biological pathways and workflows.
Quantitative Comparison of Efficacy
Table 1: Anticancer Activity of Naphthopyrones
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Rubrofusarin B | SW1116 (Colon Cancer) | Cytotoxicity Assay | 16.5 (equivalent to 4.5 µg/ml) | [1] |
| Rubrofusarin | L5178Y (Lymphoma) | Cytotoxicity Assay | 7.7 | [1] |
| Rubrofusarin | Ramos (Lymphoma) | Cytotoxicity Assay | 6.2 | [1] |
| Rubrofusarin | Jurkat (T-cell Leukemia) | Cytotoxicity Assay | 6.3 | [1] |
| Asperpyrone D | NCI-H460, MCF-7, SF-268, MIA Pa Ca-2, WI-38 | MTT Assay | > 18.4 (equivalent to > 5 µg/ml) | [1] |
| Dimeric Naphthopyrone (Compound 12) | PANC-1 (Pancreatic Cancer) | MTT Assay | Potent (Specific IC50 not provided) | [2] |
Note: Data for Toralactone's direct anticancer activity with a specific IC50 value is not currently available in the reviewed literature.
Table 2: Anti-inflammatory Activity of Naphthopyrones
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Toralactone | - | LPS/TLR4/NF-κB/TNF-α Pathway Inhibition | Data not available | [3] |
| Aurantio-obtusin | MH-S (Alveolar Macrophages) | Nitric Oxide Production Inhibition | 71.7 | [4] |
| Aurantio-obtusin | RAW264.7 (Macrophages) | Nitric Oxide Production Inhibition | Significant inhibition at 50 µM | [5] |
| Aurantio-obtusin | RAW264.7 (Macrophages) | PGE2 Production Inhibition | Significant inhibition at 50 µM | [5] |
Note: While a specific IC50 value for Toralactone's anti-inflammatory activity is not provided, its inhibitory effect on the NF-κB pathway suggests a potent anti-inflammatory potential.[3]
Signaling Pathways and Mechanisms of Action
The biological activities of many naphthopyrones, including their anticancer and anti-inflammatory effects, are often attributed to their ability to modulate key cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), a cascade of protein interactions leads to the activation of NF-κB, which then translocates to the nucleus to promote the expression of pro-inflammatory genes. Toralactone and Aurantio-obtusin have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[3][4]
ROS-Mediated Apoptotic Pathway in Cancer
Some dimeric naphthopyrones have been found to induce apoptosis (programmed cell death) in cancer cells through the generation of Reactive Oxygen Species (ROS).[2] This leads to the modulation of signaling pathways such as the PI3K/Akt pathway, ultimately resulting in cell cycle arrest and apoptosis.
References
- 1. Asperpyrone D and other metabolites of the plant-associated fungal strain Aspergillus tubingensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Natural Dimeric Naphthopyrones as Potential Cytotoxic Agents through ROS-Mediated Apoptotic Pathway [mdpi.com]
- 3. Toralactone alleviates cisplatin-induced acute kidney injury by modulating the gut microbiota-renal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alantolactone suppresses inducible nitric oxide synthase and cyclooxygenase-2 expression by down-regulating NF-κB, MAPK and AP-1 via the MyD88 signaling pathway in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Toralactone's Reno-Protective Potential: A Comparative Analysis Against Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reno-protective effects of Toralactone, a bioactive compound from Cassia obtusifolia L. seeds, with standard therapeutic agents used in the management of drug-induced kidney injury. This analysis is based on available preclinical data and aims to objectively present the performance of Toralactone against established alternatives, supported by experimental evidence.
Executive Summary
Recent preclinical studies have highlighted the potential of Toralactone in mitigating cisplatin-induced acute kidney injury (AKI). The primary mechanism of action appears to be the modulation of the gut microbiota and the subsequent inhibition of the pro-inflammatory LPS/TLR4/NF-κB/TNF-α signaling pathway in renal tissue.[1] Standard preventative measures for cisplatin-induced nephrotoxicity primarily rely on hydration protocols, often supplemented with diuretics like mannitol (B672) or furosemide (B1674285), and electrolyte supplementation, particularly magnesium.[2][3][4] While direct comparative studies between Toralactone and these standard agents are not yet available, this guide will juxtapose the existing data on their respective efficacies and mechanisms of action.
Toralactone: Reno-Protective Effects and Mechanism of Action
A pivotal study has demonstrated that Toralactone significantly alleviates cisplatin-induced renal injury in mice.[1] The protective effect is attributed to its ability to reverse gut microbiota dysbiosis caused by cisplatin (B142131).[1]
Key Findings on Toralactone:
-
Histopathological Improvement: Treatment with Toralactone was shown to significantly lessen the severity of renal tissue damage induced by cisplatin.[1]
-
Gut Microbiota Modulation: 16S rDNA gene sequencing revealed that Toralactone effectively reverses the changes in the composition and function of the gut microbiota that are associated with cisplatin administration.[1]
-
Inflammatory Pathway Inhibition: Toralactone treatment was observed to inhibit the activation of the LPS/TLR4/NF-κB/TNF-α pathway in the renal tissue of cisplatin-treated mice.[1]
-
Causality Established: Fecal microbiota transplantation (FMT) from Toralactone-treated mice to cisplatin-injured mice conferred reno-protective effects, while depletion of the gut microbiota via antibiotics nullified Toralactone's protective action, indicating a causal link.[1]
Standard Reno-Protective Drugs for Cisplatin-Induced Nephrotoxicity
The standard of care for preventing cisplatin-induced kidney damage focuses on maintaining adequate hydration and diuresis to reduce the concentration and transit time of cisplatin in the renal tubules.
Key Standard Therapies:
-
Hydration: Intravenous administration of normal saline is a cornerstone of prevention.[3][4]
-
Diuretics:
-
Mannitol: An osmotic diuretic used to force diuresis. Meta-analyses suggest mannitol can be effective in reducing the incidence of cisplatin-induced nephrotoxicity, especially at doses ≥ 25 g.[2] However, its use can be controversial as high doses may themselves cause kidney injury.[2]
-
Furosemide: A loop diuretic also used to promote urine output.[3]
-
-
Magnesium Supplementation: Cisplatin can cause significant magnesium wasting, and hypomagnesemia can exacerbate nephrotoxicity. Therefore, magnesium supplementation is often employed.[3][5]
-
Amifostine: A cytoprotective agent that can reduce the nephrotoxicity of cisplatin, although its use can be limited by side effects such as hypotension.
-
N-acetylcysteine (NAC): An antioxidant that has been investigated for its potential to mitigate cisplatin-induced oxidative stress in the kidneys.
Comparative Data Summary
The following tables summarize the quantitative data available for Toralactone and standard reno-protective agents based on existing preclinical and clinical studies. It is important to note that these data are not from head-to-head comparative trials.
Table 1: Effect of Toralactone on Renal Function and Inflammatory Markers in a Preclinical Model of Cisplatin-Induced AKI
| Parameter | Cisplatin Control Group | Toralactone-Treated Group | Outcome |
| Renal Histopathology | Severe renal injury | Significantly alleviated renal injury[1] | Protection |
| Gut Microbiota | Dysbiosis | Reversed dysbiosis[1] | Modulation |
| LPS/TLR4/NF-κB/TNF-α Pathway | Activated | Inhibited[1] | Inhibition |
Data is qualitative as presented in the primary study abstract.
Table 2: Efficacy of Standard Reno-Protective Agents in Cisplatin-Induced Nephrotoxicity
| Agent | Study Type | Key Finding |
| Mannitol | Meta-analysis of RCTs and case-control studies | Effective in reducing cisplatin-induced nephrotoxicity events, particularly Grade 3 events.[2] |
| Hydration (Saline) | Clinical Practice | Standard of care for prevention.[3][4] |
| Magnesium Supplementation | Clinical Studies | Can ameliorate cisplatin-induced nephrotoxicity.[5] |
Experimental Protocols
Toralactone in Cisplatin-Induced Acute Kidney Injury in Mice
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of AKI: A single intraperitoneal injection of cisplatin (dose may vary, e.g., 20 mg/kg).
-
Toralactone Administration: Toralactone is administered orally (e.g., at low and high doses) for a specified number of days before and/or after cisplatin injection.
-
Outcome Measures:
-
Renal Function: Serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels are measured.
-
Histopathology: Kidneys are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin - H&E) to assess tubular injury, necrosis, and inflammation.
-
Gut Microbiota Analysis: Fecal samples are collected for 16S rDNA gene sequencing to analyze the composition and diversity of the gut microbiota.
-
Fecal Microbiota Transplantation (FMT): Fecal slurry from donor mice (control or Toralactone-treated) is orally gavaged to recipient mice prior to cisplatin injection.
-
Western Blot Analysis: Renal tissue lysates are used to measure the protein expression levels of key components of the LPS/TLR4/NF-κB/TNF-α signaling pathway.[1]
-
Standard Hydration Protocol for Patients Receiving Cisplatin
-
Pre-hydration: Intravenous infusion of 1-2 liters of normal saline over 2-4 hours before cisplatin administration.
-
During Cisplatin Infusion: Cisplatin is often mixed in a saline solution.
-
Post-hydration: Intravenous infusion of 1-2 liters of normal saline over 2-4 hours after cisplatin administration.
-
Diuretics: Mannitol or furosemide may be added to the hydration fluid to ensure adequate urine output (e.g., >100 mL/hour).
-
Electrolyte Monitoring and Repletion: Serum levels of magnesium, potassium, and calcium are monitored, and supplements are given as needed.[3]
Visualizing the Mechanisms of Action
Caption: Toralactone's mechanism in preventing kidney injury.
Caption: Preclinical experimental workflow for Toralactone.
Conclusion
Toralactone presents a novel and promising therapeutic strategy for the prevention of cisplatin-induced nephrotoxicity. Its unique mechanism of action, centered on the gut-kidney axis, distinguishes it from current standard reno-protective therapies that primarily focus on physiological and electrolyte management. While the preclinical data for Toralactone is encouraging, further research, including direct comparative studies with standard drugs like mannitol and amifostine, is necessary to fully elucidate its clinical potential and relative efficacy. The development of Toralactone could offer a valuable addition to the armamentarium for mitigating the dose-limiting side effects of essential chemotherapeutic agents like cisplatin.
References
- 1. Toralactone alleviates cisplatin-induced acute kidney injury by modulating the gut microbiota-renal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effect of Mannitol on Cisplatin-Induced Nephrotoxicity: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 184-Prevention and management of cisplatin induced nephrotoxicity | eviQ [eviq.org.au]
- 4. Management of nephrotoxicity of chemotherapy and targeted agents: 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin-Induced Nephrotoxicity; Protective Supplements and Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Toralactone and its structurally related natural compounds: Nor-toralactone, Cassialactone, and Isotoralactone. These naphtho-α-pyrones, primarily isolated from the seeds of Cassia obtusifolia and Senna tora, have garnered interest for their diverse biological activities. This document summarizes their known effects on key biological targets and pathways, supported by available experimental data.
Chemical Structures
| Compound | Chemical Structure |
| Toralactone |
[1][2] |
| Nor-toralactone | Awaiting definitive public domain image. Structurally, it is the demethylated precursor of Toralactone. |
| Cassialactone | Awaiting definitive public domain image. It is an isomer of Toralactone. |
| Isotoralactone | [3][4] |
Comparative Analysis of Biological Activities
This section details the comparative biological activities of Toralactone and its analogs. The available quantitative data is summarized in the tables below, followed by a discussion of the qualitative findings.
Antibacterial Activity
Toralactone and its related compounds have demonstrated notable activity against pathogenic bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical settings.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Toralactone | Staphylococcus aureus (MRSA) | Data not available | Mentioned as active |
| Nor-toralactone | Staphylococcus aureus (MRSA) | Data not available | No direct data found |
| Cassialactone | Staphylococcus aureus (MRSA) | Data not available | No direct data found |
| Isotoralactone | Staphylococcus aureus (MRSA) | Data not available | No direct data found |
P-glycoprotein (P-gp) Inhibition
P-glycoprotein is a key transporter involved in multidrug resistance in cancer cells. Inhibition of P-gp can enhance the efficacy of chemotherapeutic agents. Toralactone has been identified as a P-gp inhibitor.
| Compound | Assay System | IC50 | Reference |
| Toralactone | Data not available | Data not available | Reported to inhibit P-gp |
| Nor-toralactone | Data not available | Data not available | No data found |
| Cassialactone | Data not available | Data not available | No data found |
| Isotoralactone | Data not available | Data not available | No data found |
Currently, there is a lack of quantitative comparative data (IC50 values) for P-gp inhibition by Toralactone and its analogs. Research in this area would be valuable to determine the potential of these compounds as adjuvants in cancer chemotherapy.
Reno-protective Effects
Toralactone has been shown to ameliorate cisplatin-induced acute kidney injury. This protective effect is mediated through the modulation of gut microbiota and subsequent inhibition of the LPS/TLR4/NF-κB/TNF-α inflammatory pathway in renal tissue.[5]
There is currently no available data on the reno-protective effects of Nor-toralactone, Cassialactone, or Isotoralactone to allow for a direct comparison with Toralactone. Investigating the activity of these analogs in models of kidney injury could reveal important structure-activity relationships for this therapeutic effect.
Inhibition of Advanced Glycation End-products (AGEs)
Advanced glycation end-products (AGEs) are implicated in the pathogenesis of diabetic complications. The inhibition of AGE formation is a therapeutic strategy to mitigate these effects. While direct inhibitory data for the aglycones is limited, studies on their glycosylated forms provide some insight.
| Compound | Assay System | IC50 (µM) | Reference |
| (3R)-cassialactone 9-O-β-D-glucopyranoside | In vitro AGE formation | 23.40 | |
| (3R)-cassialactone 9-O-β-D-gentiobioside | In vitro AGE formation | 7.32 |
The available data on glycosylated derivatives of Cassialactone suggest that these compounds are potent inhibitors of AGE formation. Further studies are needed to determine the IC50 values of the parent aglycones (Toralactone, Nor-toralactone, Cassialactone, and Isotoralactone) to allow for a direct comparison of their intrinsic inhibitory activities.
Signaling Pathways and Experimental Workflows
Toralactone's Reno-protective Signaling Pathway
The following diagram illustrates the proposed mechanism by which Toralactone exerts its reno-protective effects in cisplatin-induced kidney injury.[5]
Workflow for P-glycoprotein Inhibition Assay
This diagram outlines a general experimental workflow for assessing the P-glycoprotein inhibitory activity of test compounds using a fluorescent substrate like Rhodamine 123.
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus
This protocol is based on the broth microdilution method.
a. Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical MRSA isolate)
-
Test compounds (Toralactone and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Vancomycin)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
b. Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture of S. aureus on an agar (B569324) plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound and the positive control.
-
Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plate. The final volume in each well before adding the inoculum should be 50 µL. A typical concentration range could be from 256 µg/mL to 0.5 µg/mL.
-
Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
In Vitro Inhibition of Advanced Glycation End-products (AGEs) Formation
This protocol describes a common method using Bovine Serum Albumin (BSA) and a reducing sugar.
a. Materials:
-
Bovine Serum Albumin (BSA)
-
Glucose or Fructose
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Test compounds (Toralactone and its analogs)
-
Aminoguanidine (B1677879) (positive control)
-
Sodium azide (B81097) (to prevent microbial growth)
-
Fluorescence spectrophotometer
b. Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing BSA (e.g., 10 mg/mL) and a reducing sugar (e.g., 0.5 M glucose or fructose) in phosphate buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Prepare a positive control with aminoguanidine and a negative control without any inhibitor.
-
Add sodium azide (e.g., 0.02% w/v) to all solutions to prevent bacterial contamination.
-
-
Incubation:
-
Incubate the reaction mixtures in a sterile environment at 37°C for a specified period (e.g., 7 days).
-
-
Measurement of AGEs Formation:
-
After incubation, measure the fluorescence intensity of the solutions using a fluorescence spectrophotometer. The characteristic fluorescence of AGEs is typically measured at an excitation wavelength of around 370 nm and an emission wavelength of around 440 nm.[6]
-
-
Calculation of Inhibition:
-
The percentage of inhibition of AGE formation is calculated using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100
-
P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123 Efflux
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
a. Materials:
-
P-gp-overexpressing cells (e.g., MCF7/ADR, K562/ADR) and their parental non-resistant cell line.
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Rhodamine 123
-
Test compounds (Toralactone and its analogs)
-
Verapamil or Cyclosporin A (positive controls)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
b. Procedure:
-
Cell Seeding:
-
Seed the P-gp-overexpressing cells in a 96-well plate or other suitable culture vessel and allow them to adhere overnight.
-
-
Compound Incubation:
-
Treat the cells with various concentrations of the test compounds or positive controls for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 (e.g., at a final concentration of 5 µM) to all wells and incubate for a further 30-60 minutes at 37°C, protected from light.
-
-
Efflux and Measurement:
-
Remove the medium containing the compounds and Rhodamine 123.
-
Wash the cells with ice-cold PBS to stop the efflux.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~529 nm) or by flow cytometry.
-
-
Data Analysis:
-
An increase in intracellular Rhodamine 123 fluorescence in the presence of a test compound indicates P-gp inhibition.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% of the maximum inhibition of P-gp activity.[7]
-
Cisplatin-Induced Nephrotoxicity Model in Mice
This protocol outlines a common in vivo model to assess the reno-protective effects of compounds.
a. Animals and Housing:
-
Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow the mice to acclimatize for at least one week before the experiment.
b. Experimental Groups:
-
Control Group: Receives the vehicle for the test compound and saline instead of cisplatin (B142131).
-
Cisplatin Group: Receives the vehicle and a single intraperitoneal (i.p.) injection of cisplatin (e.g., 20 mg/kg).[8]
-
Treatment Group(s): Receive the test compound (e.g., Toralactone) at different doses prior to and/or after cisplatin administration.
c. Procedure:
-
Compound Administration:
-
Administer the test compound or vehicle to the respective groups according to the desired dosing regimen (e.g., daily oral gavage for a set number of days before and after cisplatin injection).
-
-
Induction of Nephrotoxicity:
-
On a designated day, administer a single i.p. injection of cisplatin to the Cisplatin and Treatment groups. The Control group receives a saline injection.
-
-
Monitoring and Sample Collection:
-
Monitor the body weight and general health of the mice daily.
-
At a predetermined time point after cisplatin injection (e.g., 72 hours), euthanize the mice.[9]
-
Collect blood samples for the measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.
-
Harvest the kidneys for histopathological analysis (e.g., H&E and PAS staining) and for molecular analyses (e.g., measurement of inflammatory markers like TNF-α and NF-κB).
-
d. Assessment of Reno-protection:
-
Reno-protection is indicated by:
-
Reduced levels of serum creatinine and BUN in the treatment group compared to the cisplatin group.
-
Amelioration of tubular necrosis, protein casts, and other histological damage in the kidneys.
-
Downregulation of inflammatory and apoptotic markers in the kidney tissue.
-
References
- 1. Toralactone | C15H12O5 | CID 5321980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Toralactone (C15H12O5) [pubchemlite.lcsb.uni.lu]
- 3. Isotoralactone, TMS [webbook.nist.gov]
- 4. isotoralactone, 80503-54-4 [thegoodscentscompany.com]
- 5. Toralactone alleviates cisplatin-induced acute kidney injury by modulating the gut microbiota-renal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
Unraveling the Protective Mechanism of Toralactone in Cisplatin-Induced Nephrotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of Toralactone in mitigating cisplatin-induced kidney injury. Through a detailed comparison with an alternative therapeutic agent, Wedelolactone, this document presents supporting experimental data, outlines key experimental protocols, and visualizes the underlying biological pathways to offer a clear and objective evaluation for research and drug development professionals.
Toralactone: A Novel Approach to Mitigating Chemotherapy-Induced Kidney Damage
Toralactone, a bioactive compound, has demonstrated significant potential in protecting against the nephrotoxic side effects of the common chemotherapy drug, cisplatin (B142131). Its mechanism of action is primarily centered on the modulation of the gut microbiota, which in turn influences inflammatory signaling pathways within the kidneys.
Mechanism of Action: The Gut-Kidney Axis
Recent studies have elucidated that Toralactone exerts its protective effects by influencing the delicate balance of microorganisms in the gut. Cisplatin treatment is known to disrupt the gut microbiota, leading to an increase in harmful bacteria and their byproducts, such as lipopolysaccharide (LPS). This disruption contributes to a systemic inflammatory response that exacerbates kidney damage.
Toralactone treatment has been shown to reverse this cisplatin-induced dysbiosis. By promoting a healthier gut microbiome, Toralactone reduces the levels of circulating LPS. This is crucial because LPS is a potent activator of the Toll-like receptor 4 (TLR4) signaling pathway, a key player in the inflammatory cascade. By downregulating the LPS/TLR4/NF-κB/TNF-α pathway, Toralactone effectively dampens the inflammatory response in the renal tissue, thereby alleviating kidney injury.[1]
Comparative Analysis: Toralactone vs. Wedelolactone
To provide a comprehensive perspective, this guide compares Toralactone with Wedelolactone, another natural compound that has shown promise in protecting against cisplatin-induced nephrotoxicity. While both compounds offer renal protection, their mechanisms of action are distinct.
Toralactone focuses on the gut-kidney axis, representing an indirect, systemic approach to reducing inflammation.
Wedelolactone , on the other hand, acts more directly on the kidneys. It functions as an inhibitor of the organic cation transporter 2 (OCT2), which is responsible for the uptake of cisplatin into renal tubular cells.[2][3] By blocking this transporter, Wedelolactone reduces the accumulation of cisplatin within the kidney cells, thereby mitigating its direct toxicity.[2][3]
The following table summarizes the quantitative data from preclinical studies, showcasing the effects of Toralactone and Wedelolactone on key markers of kidney function in mouse models of cisplatin-induced nephrotoxicity.
| Treatment Group | Blood Urea Nitrogen (BUN) (mg/dL) | Serum Creatinine (B1669602) (mg/dL) | Reference |
| Toralactone Study | |||
| Control | ~25 | ~0.2 | [1] |
| Cisplatin | ~150 | ~1.2 | [1] |
| Cisplatin + Toralactone (low dose) | ~100 | ~0.8 | [1] |
| Cisplatin + Toralactone (high dose) | ~75 | ~0.6 | [1] |
| Wedelolactone Study | |||
| Control | ~20 | ~0.3 | [2][4] |
| Cisplatin | ~120 | ~1.5 | [2][4] |
| Cisplatin + Wedelolactone | ~60 | ~0.8 | [2][4] |
Note: The values presented are approximate and have been extrapolated from graphical representations in the cited studies for comparative purposes.
Visualizing the Pathways
To further clarify the mechanisms of action, the following diagrams illustrate the signaling pathway of Toralactone and a typical experimental workflow for evaluating such compounds.
Experimental Protocols
This section provides a summary of the key experimental methodologies employed in the validation of Toralactone's mechanism of action.
Cisplatin-Induced Nephrotoxicity Mouse Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction: A single intraperitoneal injection of cisplatin (e.g., 20 mg/kg body weight).
-
Treatment: Toralactone (at varying doses, e.g., 25 and 50 mg/kg) or vehicle is administered orally for a specified period before and/or after cisplatin injection.
-
Monitoring: Body weight and general health are monitored daily.
-
Endpoint: Mice are typically euthanized 72 hours after cisplatin injection for sample collection.
Assessment of Renal Function
-
Blood Urea Nitrogen (BUN) and Serum Creatinine: Blood samples are collected via cardiac puncture at the time of euthanasia. Serum is separated by centrifugation, and BUN and creatinine levels are measured using commercially available assay kits and a clinical chemistry analyzer.
Histopathological Analysis
-
Tissue Preparation: Kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Staining: 4-5 µm sections are cut and stained with Hematoxylin and Eosin (H&E).
-
Evaluation: Stained sections are examined under a light microscope to assess the degree of tubular necrosis, cast formation, and inflammatory cell infiltration. A semi-quantitative scoring system is often used to grade the extent of kidney damage.
Gut Microbiota Analysis (16S rDNA Gene Sequencing)
-
Fecal Sample Collection: Fecal pellets are collected from mice at specified time points and immediately stored at -80°C.
-
DNA Extraction: Total genomic DNA is extracted from the fecal samples using a commercial DNA isolation kit.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.
-
Sequencing: The amplified products are sequenced on an Illumina sequencing platform.
-
Data Analysis: The raw sequencing data is processed to filter out low-quality reads. Operational Taxonomic Units (OTUs) are clustered, and taxonomic assignment is performed. Alpha and beta diversity analyses are conducted to compare the microbial community structure between different treatment groups.
Conclusion
Toralactone presents a promising, novel strategy for mitigating cisplatin-induced nephrotoxicity. Its unique mechanism of action, centered on the modulation of the gut microbiota and the subsequent reduction of renal inflammation, distinguishes it from direct-acting agents like Wedelolactone. The preclinical data strongly supports its efficacy in preserving kidney function during cisplatin treatment. Further research, including head-to-head comparative studies and eventual clinical trials, is warranted to fully establish its therapeutic potential. The detailed protocols and visualized pathways provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of Toralactone and other gut microbiota-modulating compounds for the prevention of chemotherapy-induced toxicities.
References
- 1. Toralactone alleviates cisplatin-induced acute kidney injury by modulating the gut microbiota-renal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wedelolactone protects against cisplatin-induced nephrotoxicity in mice via inhibition of organic cation transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to STAT3 Inhibitors: Evaluating Alternatives to Toralactone
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology, with its aberrant activation implicated in the proliferation, survival, and metastasis of various cancer types. A number of natural and synthetic compounds have been investigated for their potential to inhibit STAT3 signaling. Among these is Toralactone, a natural product isolated from Senna obtusifolia and Senna tora. While Toralactone has been identified, publicly available dose-response data detailing its specific inhibitory activity against STAT3 or cancer cell lines is currently lacking.
This guide provides a comparative analysis of several well-characterized STAT3 inhibitors with available dose-response data, offering researchers valuable benchmarks and insights for their own drug discovery and development efforts in the absence of quantitative data for Toralactone. The compounds discussed herein represent a range of chemical scaffolds and mechanisms of STAT3 inhibition.
Quantitative Comparison of STAT3 Inhibitors
The following table summarizes the in vitro dose-response data for selected STAT3 inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are presented to facilitate a direct comparison of their potency.
| Compound | Target/Assay | Cell Line(s) | IC50/EC50 (µM) | Reference(s) |
| Novel Azetidine-Based Inhibitors | ||||
| H182 | STAT3 DNA-binding | Cell-free | 0.66 ± 0.10 | [1] |
| H172 | STAT3 DNA-binding | Cell-free | 0.98 ± 0.05 | [1] |
| H120 | STAT3 DNA-binding | Cell-free | 1.75 ± 0.19 | [1] |
| H105 | STAT3 DNA-binding | Cell-free | 2.07 ± 0.12 | [1] |
| 7e, 7f, 7g, 9k | Cell Viability | MDA-MB-231, MDA-MB-468 | EC50: 0.9–1.9 | [2] |
| Galiellalactone | STAT3 Signaling | Cell-based | IC50: 0.25-0.5 | [3] |
| Cell Viability | DU145 | Growth IC50: 3.6 | [4] | |
| Alantolactone | Cell Viability | MDA-MB-231 | IC50: 40 | [5] |
| Cell Viability | NCI-H1299 | Reduced viability at 20 µM | [6] | |
| Cell Viability | Anip973 | Reduced viability at 20 µM | [6] | |
| Cell Viability | MCF-7 | IC50: 35.45 (24h), 24.29 (48h) | [7] | |
| S3I-201 | STAT3 DNA-binding | Cell-free | IC50: 86 ± 33 | [8][9] |
| STAT3 Phosphorylation (IL-6 induced) | T cells | IC50: 38 | [10] | |
| Cell Viability | MDA-MB-435, MDA-MB-453, MDA-MB-231 | IC50: ~100 | [11] | |
| Cryptotanshinone | Cell Viability | Hey | IC50: 18.4 | [12] |
| Cell Viability | A2780 | IC50: 11.2 | [12] | |
| STAT3 Phosphorylation | HepG2, Huh7 | Decrease at 40 µM | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for common assays used to determine the dose-response characteristics of STAT3 inhibitors.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., STAT3 inhibitor) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for a few minutes to ensure complete dissolution.[16]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
STAT3 Transcriptional Activity Assessment (Luciferase Reporter Assay)
This assay quantitatively measures the transcriptional activity of STAT3 in response to an inhibitor.[17][18]
Materials:
-
HEK293 or other suitable host cell line
-
STAT3-responsive firefly luciferase reporter plasmid
-
Control plasmid with a constitutively expressed Renilla luciferase
-
Transfection reagent
-
96-well white, solid-bottom microplates
-
STAT3 activator (e.g., Interleukin-6, IL-6)
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. On the following day, co-transfect the cells with the STAT3 firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of the STAT3 inhibitor for a specified duration (e.g., 1 hour).
-
STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as IL-6 (e.g., 10 ng/mL), and incubate for an additional 6-16 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and perform a dual-luciferase assay according to the manufacturer's instructions. This involves sequentially measuring the firefly and Renilla luciferase activities in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the STAT3 signaling pathway and a general workflow for a dose-response experiment.
References
- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galiellalactone Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. adooq.com [adooq.com]
- 9. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryptotanshinone increases the sensitivity of liver cancer to sorafenib by inhibiting the STAT3/Snail/epithelial mesenchymal transition pathway [journal.hep.com.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. bosterbio.com [bosterbio.com]
Navigating the Synthesis and Purification of Toralactone: A Comparative Guide to Reproducibility
For researchers and drug development professionals working with bioactive compounds, the reproducibility of synthesis and purification is a critical factor influencing scalability and therapeutic potential. This guide provides a comparative analysis of the available methods for obtaining Toralactone, a naturally occurring naphtho-alpha-pyrone, and explores potential alternatives. Due to the limited availability of data on the complete chemical synthesis of Toralactone, this guide focuses on its isolation from natural sources and compares it with a synthetically accessible alternative exhibiting similar biological activities.
Toralactone: Isolation from Natural Sources and Reproducibility Challenges
Toralactone is a polyketide found in the seeds of Senna obtusifolia (Sicklepod) and Senna tora.[1] Its isolation from these natural sources presents a common challenge for many phytocompounds: the yield and purity can be highly variable, impacting the reproducibility of downstream applications.
A primary method for the extraction and partial purification of Toralactone and other phenolic glycosides from Senna obtusifolia seeds involves a multi-step process. The general workflow begins with the defatting of the seed meal, followed by aqueous extraction. The crude extract is then subjected to heat treatment to precipitate and remove proteins. Further purification is achieved through column chromatography using a hydrophobic polyaromatic resin, which separates the desired phenolic glycosides from polysaccharides.
While this method provides a pathway to obtaining Toralactone, the reproducibility of the final yield and purity is subject to several variables, including:
-
Geographical and environmental factors: The concentration of secondary metabolites in plants can vary significantly based on the growing conditions, harvest time, and storage of the plant material.
-
Extraction efficiency: The choice of solvent, temperature, and duration of the extraction process can influence the amount of Toralactone recovered.
-
Chromatographic separation: The performance of the column chromatography step, including the choice of resin and elution gradient, is critical for achieving consistent purity.
Currently, there is a lack of published data specifically quantifying the batch-to-batch variability in the yield and purity of Toralactone isolated through this method. This information gap highlights a significant challenge for researchers relying on a consistent supply of this compound for their studies.
A Synthetic Alternative: Rhein (B1680588)
Given the challenges associated with the reproducible isolation of Toralactone, exploring synthetically accessible compounds with similar biological activities is a valuable strategy. Rhein, an anthraquinone (B42736) derivative also found in Senna species, presents a viable alternative.[2] Importantly, a modified and efficient method for its isolation from Cassia angustifolia (senna) leaves has been described, which involves a one-step hydrolysis of sennosides (B37030) and subsequent extraction and purification.[2][3] Furthermore, the total synthesis of Rhein and its derivatives is well-established, offering a more controlled and reproducible source of the compound.
Comparative Data
The following table summarizes the available information for Toralactone and Rhein. It is important to note the absence of specific yield and purity data for the isolation of Toralactone, which underscores the current limitations in assessing its reproducibility.
| Feature | Toralactone | Rhein (Alternative) |
| Source | Senna obtusifolia, Senna tora seeds[1] | Cassia angustifolia leaves, chemical synthesis[2] |
| Method of Production | Isolation from natural source | Isolation from natural source and chemical synthesis[2] |
| Reported Yield | Data not available | Method-dependent (synthesis offers higher potential yield) |
| Reported Purity | Data not available | High purity achievable through synthesis and recrystallization |
| Reproducibility | Potentially low due to natural source variability | High, especially via chemical synthesis |
Experimental Protocols
Isolation and Purification of Toralactone from Senna obtusifolia Seeds
The following protocol is a generalized procedure based on the described methods for extracting phenolic glycosides from Senna obtusifolia.
-
Defatting of Seed Meal: The seeds are first milled, and the resulting meal is defatted using a suitable organic solvent (e.g., petroleum ether) in a Soxhlet extractor. The defatted meal is then dried under vacuum.
-
Aqueous Extraction: The dried, defatted meal is extracted with deionized water. The mixture is then centrifuged to separate the aqueous extract from the solid plant material.
-
Protein Precipitation: The aqueous extract is heated to precipitate proteins, which are subsequently removed by filtration.
-
Column Chromatography: The de-proteinated extract is loaded onto a hydrophobic polyaromatic resin column. Polysaccharides are washed from the column, and the retained phenolic glycosides, including Toralactone, are then eluted.
-
Further Purification: The fraction containing the naphthopyrones can be further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate pure Toralactone.
A Modified Method for Isolation of Rhein from Senna
This protocol is based on a simplified and efficient method for isolating Rhein from Cassia angustifolia leaves.[2][3]
-
Hydrolysis and Extraction: Powdered senna leaves are refluxed in a biphasic mixture of an organic solvent (e.g., toluene) and an acidic aqueous solution. This single step achieves both the hydrolysis of sennosides to their aglycones (including Rhein) and the extraction of the free anthraquinones into the organic phase.
-
Liquid-Liquid Partitioning: The organic layer is separated and partitioned with an aqueous sodium hydrogen carbonate solution. Rhein, being acidic, moves into the aqueous layer.
-
Precipitation and Recrystallization: The aqueous layer is acidified with hydrochloric acid, causing Rhein to precipitate. The precipitate is then collected and can be further purified by recrystallization from a suitable solvent like glacial acetic acid to yield high-purity Rhein.
Workflow Diagrams
Conclusion
The reproducible acquisition of Toralactone is currently hampered by its reliance on isolation from natural sources and a lack of quantitative data on the consistency of these methods. While a general protocol for its extraction and purification exists, the inherent variability of phytochemical content in plants poses a significant challenge to achieving high reproducibility. In contrast, Rhein offers a more reliable alternative due to the availability of efficient isolation methods and, more importantly, established chemical synthesis routes that allow for greater control over yield and purity. For researchers requiring a consistent and scalable supply of a bioactive compound with properties similar to Toralactone, exploring the use of a synthetic analogue like Rhein is a strongly recommended strategy. Further research into the total synthesis of Toralactone and detailed studies on the batch-to-batch variability of its isolation from natural sources are needed to improve its accessibility and utility in scientific research and drug development.
References
A Comparative Analysis of Toralactone's Cytotoxicity: Unveiling Potential for Selective Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cytotoxic effects of Toralactone, a naturally occurring compound, on normal versus cancer cells. Due to a lack of specific published data on the comparative cytotoxicity of Toralactone, this document outlines the necessary experimental approaches and data presentation required for a thorough assessment of its therapeutic potential.
Data Presentation: The Foundation of Comparative Analysis
A critical aspect of evaluating a potential anti-cancer agent is quantifying its cytotoxic effects. This is typically represented by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A compound with a significantly lower IC50 value for cancer cells compared to normal cells is considered to have a favorable therapeutic window, indicating potential for selective targeting of tumor cells while minimizing harm to healthy tissues.
While specific IC50 values for Toralactone are not available in the current body of scientific literature, the following table provides a template for how such data should be presented for a clear and concise comparison.
| Cell Line | Cell Type | Tissue of Origin | Toralactone IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| Cancer Cell Lines | ||||
| MCF-7 | Breast Adenocarcinoma | Breast | Data Not Available | Reference Value |
| A549 | Lung Carcinoma | Lung | Data Not Available | Reference Value |
| HeLa | Cervical Adenocarcinoma | Cervix | Data Not Available | Reference Value |
| HepG2 | Hepatocellular Carcinoma | Liver | Data Not Available | Reference Value |
| Normal Cell Lines | ||||
| MCF-10A | Non-tumorigenic Epithelial | Breast | Data Not Available | Reference Value |
| BEAS-2B | Bronchial Epithelial | Lung | Data Not Available | Reference Value |
| HaCaT | Keratinocyte | Skin | Data Not Available | Reference Value |
| THLE-2 | Hepatocyte | Liver | Data Not Available | Reference Value |
Doxorubicin, a commonly used chemotherapy agent, is included as a positive control to provide a benchmark for cytotoxic activity.
Experimental Protocols: Ensuring Rigorous and Reproducible Data
The determination of IC50 values relies on robust and well-documented experimental protocols. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
1. Cell Seeding:
- Culture cancer and normal cell lines in appropriate medium supplemented with fetal bovine serum and antibiotics.
- Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.
- Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of Toralactone in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the Toralactone stock solution to achieve a range of final concentrations for treatment.
- Remove the culture medium from the 96-well plates and add 100 µL of fresh medium containing the various concentrations of Toralactone. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Reagent Incubation:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
4. Solubilization and Absorbance Reading:
- Carefully remove the medium containing MTT.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance (from wells with no cells).
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the log of the Toralactone concentration to generate a dose-response curve.
- Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Mandatory Visualizations: Illuminating Experimental and Biological Processes
Visual diagrams are essential for conveying complex workflows and biological pathways. The following diagrams, created using the DOT language, illustrate a standard workflow for cytotoxicity testing and a hypothetical signaling pathway that could be investigated for Toralactone.
Caption: Experimental workflow for determining the cytotoxicity of Toralactone using the MTT assay.
While the precise mechanism of Toralactone's action in cancer cells is unknown, many natural products exert their effects by modulating key signaling pathways involved in cell survival and proliferation. The Nrf2 pathway, which is involved in the cellular response to oxidative stress, is a plausible target for investigation.
Caption: Hypothetical signaling pathway of Toralactone-induced apoptosis via Nrf2 modulation.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Tsugalactone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tsugalactone, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandatory, treating it as a potentially hazardous substance. The following recommendations are based on general chemical safety principles and data from structurally similar compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2] | To protect eyes from potential splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3] | To prevent skin contact. Always inspect gloves for tears or holes before use. |
| Body Protection | A laboratory coat or chemical-resistant apron. For larger quantities, chemical-resistant coveralls are recommended.[4][3] | To protect skin and clothing from spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling powders or generating aerosols.[1][2][3] | To prevent inhalation of potentially harmful vapors or particles. Work should be conducted in a well-ventilated area or a chemical fume hood. |
| Foot Protection | Closed-toe shoes made of a chemically resistant material. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation :
-
Ensure a designated, well-ventilated workspace, preferably a chemical fume hood.
-
Assemble all necessary materials and equipment before handling the compound.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Put on all required PPE as specified in the table above.
-
-
Handling :
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the creation of dust or aerosols. If handling a solid, use techniques that prevent powder dispersal.
-
Use only the minimum amount of substance required for the experiment.
-
Keep containers of this compound tightly closed when not in use.
-
-
Post-Handling :
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.[5] Do not mix with other waste streams unless compatibility is known. |
| Contaminated Labware (e.g., glassware, pipette tips) | Triple rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. The cleaned labware can then be disposed of according to institutional guidelines.[6] |
| Contaminated PPE and Consumables (e.g., gloves, bench paper) | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Spill Cleanup Materials | Absorb spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for disposal as hazardous waste.[7] |
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required institutional information.
Emergency Procedures
| Emergency | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If safe to do so, contain the spill using appropriate absorbent materials. Ventilate the area. Contact your institution's EHS for cleanup and disposal.[7] |
Visual Guidance
To further clarify the procedural workflow for handling this compound, the following diagrams illustrate the decision-making process for personal protective equipment selection and the overall experimental workflow.
References
- 1. pesticidestewardship.org [pesticidestewardship.org]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Personal Protective Equipment - Canada.ca [canada.ca]
- 4. sams-solutions.com [sams-solutions.com]
- 5. towson.edu [towson.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. benchchem.com [benchchem.com]
- 8. semiochemical.com [semiochemical.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
